molecular formula C7H11NOS B1326698 2-(3,5-Dimethylisoxazol-4-yl)ethanethiol CAS No. 915923-05-6

2-(3,5-Dimethylisoxazol-4-yl)ethanethiol

Cat. No.: B1326698
CAS No.: 915923-05-6
M. Wt: 157.24 g/mol
InChI Key: YCAOLMCCUVXXJA-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylisoxazol-4-yl)ethanethiol is a useful research compound. Its molecular formula is C7H11NOS and its molecular weight is 157.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-5-7(3-4-10)6(2)9-8-5/h10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAOLMCCUVXXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649276
Record name 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-05-6
Record name 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences with the construction of the 3,5-dimethylisoxazole core, followed by functionalization at the C4 position and subsequent elaboration of the ethanethiol side chain. This document details the strategic considerations behind each synthetic step, providing in-depth mechanistic insights and a detailed, step-by-step experimental protocol. The presented methodology is designed to be both efficient and scalable, offering a practical guide for researchers in the field.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1][2] The isoxazole ring system is a key structural motif in a variety of pharmacologically active molecules, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The unique electronic and steric properties of the isoxazole core allow it to serve as a versatile scaffold in the design of novel therapeutic agents. The target molecule, this compound, incorporates a reactive thiol group, making it a valuable intermediate for further chemical modification, such as in the development of enzyme inhibitors or as a fragment for covalent drug design.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a multi-step approach beginning with the readily available 3,5-dimethylisoxazole. The key strategic disconnections involve the formation of the C-S bond and the construction of the ethyl side chain at the C4 position of the isoxazole ring.

Our forward synthetic strategy is therefore outlined as follows:

  • Step 1: Synthesis of 3,5-dimethylisoxazole.

  • Step 2: Formylation of 3,5-dimethylisoxazole via a Vilsmeier-Haack reaction to yield 3,5-dimethylisoxazole-4-carbaldehyde.

  • Step 3: Conversion of the aldehyde to an intermediate suitable for reduction to the primary alcohol, 2-(3,5-dimethylisoxazol-4-yl)ethanol. Two viable routes will be discussed:

    • Route A: A Wittig reaction to form a vinyl intermediate, followed by hydroboration-oxidation.

    • Route B: Oxidation of the aldehyde to the carboxylic acid, followed by reduction.

  • Step 4: Conversion of the primary alcohol to the target ethanethiol via a tosylate intermediate and subsequent reaction with thiourea.

This strategic approach leverages well-established and reliable chemical transformations to ensure a high overall yield and purity of the final product.

Detailed Synthetic Pathway and Mechanistic Insights

Step 1: Synthesis of 3,5-Dimethylisoxazole

The synthesis of the 3,5-dimethylisoxazole core is typically achieved through the condensation of a 1,3-dicarbonyl compound, such as acetylacetone, with hydroxylamine. This reaction proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to afford the isoxazole ring.

Step 2: Vilsmeier-Haack Formylation of 3,5-Dimethylisoxazole

The introduction of a formyl group at the C4 position of the 3,5-dimethylisoxazole ring is efficiently accomplished using the Vilsmeier-Haack reaction.[3][4][5][6][7] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF). The Vilsmeier reagent is a potent electrophile that attacks the electron-rich C4 position of the isoxazole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired 3,5-dimethylisoxazole-4-carbaldehyde.

Step 3: Elaboration of the Ethyl Side Chain

The Wittig reaction provides a reliable method for the conversion of aldehydes to alkenes.[1][8][9] In this step, 3,5-dimethylisoxazole-4-carbaldehyde is treated with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), to yield 4-vinyl-3,5-dimethylisoxazole.

The subsequent conversion of the vinyl group to a primary alcohol is achieved through hydroboration-oxidation.[2][10][11][12] This two-step process involves the anti-Markovnikov addition of borane (BH₃) across the double bond, followed by oxidation with hydrogen peroxide in the presence of a base. This regioselectivity ensures the formation of the desired 2-(3,5-dimethylisoxazol-4-yl)ethanol.

An alternative approach involves the oxidation of 3,5-dimethylisoxazole-4-carbaldehyde to the corresponding carboxylic acid, 3,5-dimethylisoxazole-4-carboxylic acid. This can be achieved using a variety of oxidizing agents, such as potassium permanganate or Jones reagent.

The resulting carboxylic acid can then be reduced to the primary alcohol, 2-(3,5-dimethylisoxazol-4-yl)ethanol, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[13][14][15][16][17] It is important to note that milder reducing agents, such as sodium borohydride, are generally not effective for the reduction of carboxylic acids.

Step 4: Conversion of the Alcohol to the Ethanethiol

The final step in the synthesis is the conversion of the primary alcohol to the target ethanethiol. A highly effective method for this transformation involves a two-step sequence via a tosylate intermediate.[18][19] The alcohol is first treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine, to form the corresponding tosylate. The tosylate is an excellent leaving group and is subsequently displaced by a sulfur nucleophile. Reaction with thiourea followed by basic hydrolysis of the resulting isothiouronium salt affords the desired this compound.

Visualizing the Synthesis

Synthesis_Workflow cluster_start Starting Materials cluster_step2 Step 2: Formylation cluster_step3a Step 3 (Route A) cluster_step3b Step 3 (Route B) cluster_step4 Step 4: Thiol Formation A 3,5-Dimethylisoxazole B 3,5-Dimethylisoxazole-4-carbaldehyde A->B POCl₃, DMF (Vilsmeier-Haack) C1 4-Vinyl-3,5-dimethylisoxazole B->C1 Ph₃P=CH₂ (Wittig Reaction) C2 3,5-Dimethylisoxazole-4-carboxylic acid B->C2 Oxidation (e.g., KMnO₄) D1 2-(3,5-Dimethylisoxazol-4-yl)ethanol C1->D1 1. BH₃·THF 2. H₂O₂, NaOH (Hydroboration-Oxidation) E 2-(3,5-Dimethylisoxazol-4-yl)ethyl Tosylate D1->E TsCl, Pyridine D2 2-(3,5-Dimethylisoxazol-4-yl)ethanol C2->D2 LiAlH₄ (Reduction) D2->E TsCl, Pyridine F This compound E->F 1. Thiourea 2. NaOH

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol outlines the synthesis via Route B for the elaboration of the ethyl side chain, as it generally involves more common and scalable laboratory procedures.

Materials and Reagents
ReagentPuritySupplier
3,5-Dimethylisoxazole98%Major Supplier
Phosphorus oxychloride (POCl₃)99%Major Supplier
N,N-Dimethylformamide (DMF)AnhydrousMajor Supplier
Potassium permanganate (KMnO₄)99%Major Supplier
Sodium bisulfite98%Major Supplier
Lithium aluminum hydride (LiAlH₄)1.0 M in THFMajor Supplier
p-Toluenesulfonyl chloride (TsCl)99%Major Supplier
PyridineAnhydrousMajor Supplier
Thiourea99%Major Supplier
Sodium hydroxide (NaOH)98%Major Supplier
Diethyl etherAnhydrousMajor Supplier
Tetrahydrofuran (THF)AnhydrousMajor Supplier
Dichloromethane (DCM)AnhydrousMajor Supplier
Ethyl acetateACS GradeMajor Supplier
HexanesACS GradeMajor Supplier
Hydrochloric acid (HCl)ConcentratedMajor Supplier
Sodium sulfate (Na₂SO₄)AnhydrousMajor Supplier
Magnesium sulfate (MgSO₄)AnhydrousMajor Supplier
Step-by-Step Procedure

Step 1 & 2: Synthesis of 3,5-Dimethylisoxazole-4-carbaldehyde

  • To a stirred solution of 3,5-dimethylisoxazole (1.0 eq) in anhydrous DMF (3.0 eq), cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 3,5-dimethylisoxazole-4-carbaldehyde as a solid.

Step 3B: Oxidation to 3,5-Dimethylisoxazole-4-carboxylic acid

  • Dissolve the 3,5-dimethylisoxazole-4-carbaldehyde (1.0 eq) in a mixture of acetone and water.

  • Cool the solution to 0 °C and add a solution of potassium permanganate (1.5 eq) in water dropwise.

  • Stir the reaction at room temperature until the purple color of the permanganate has disappeared.

  • Filter the reaction mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated HCl to pH 2-3, which should precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3,5-dimethylisoxazole-4-carboxylic acid.

Step 3B (cont.): Reduction to 2-(3,5-Dimethylisoxazol-4-yl)ethanol

  • To a solution of 3,5-dimethylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous THF, add lithium aluminum hydride (2.0 eq, 1.0 M solution in THF) dropwise at 0 °C.

  • After the addition is complete, stir the reaction at room temperature for 12-16 hours.

  • Cool the reaction to 0 °C and quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

  • Filter the mixture through a pad of Celite, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-(3,5-dimethylisoxazol-4-yl)ethanol, which can be purified by column chromatography if necessary.

Step 4: Synthesis of this compound

  • Dissolve 2-(3,5-dimethylisoxazol-4-yl)ethanol (1.0 eq) in anhydrous pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic layers with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to give the crude tosylate, which is used in the next step without further purification.

  • Dissolve the crude tosylate in ethanol, add thiourea (1.5 eq), and reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and add a solution of NaOH (3.0 eq) in water.

  • Reflux the mixture for an additional 2-3 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue with 1 M HCl and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Conclusion

This technical guide has detailed a comprehensive and practical synthetic route for the preparation of this compound. The described pathway utilizes well-established chemical transformations, ensuring reproducibility and scalability. The in-depth discussion of the reaction mechanisms and strategic considerations provides a solid foundation for researchers to adapt and optimize this synthesis for their specific needs. The availability of this versatile isoxazole-containing thiol will undoubtedly facilitate further exploration of its potential in medicinal chemistry and drug discovery.

References

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  • Dikošová, L., et al. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry, 16, 1313–1319. Available at: [Link]

  • Elnagdi, M. H., et al. (1975). The reaction of β-ketonitriles with hydroxylamine. Journal of Heterocyclic Chemistry, 12(5), 909-912.
  • Harigae, R., et al. (2014). A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles. Tetrahedron Letters, 55(30), 4145-4148.
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  • Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides. Journal of the American Chemical Society, 69(5), 1197–1199.
  • O'Brien, C. J., et al. (2008). Recycling the Waste: The Development of a Catalytic Wittig Reaction.
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  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-Benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122.
  • Snow, A. W., & Foos, E. E. (2003).
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An In-depth Technical Guide to the Physicochemical Properties of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Molecule

2-(3,5-dimethylisoxazol-4-yl)ethanethiol is a heterocyclic compound featuring a dimethylisoxazole core linked to an ethanethiol group. This unique combination of a five-membered aromatic heterocycle and a reactive thiol functional group suggests its potential utility in various scientific domains, particularly in drug discovery and materials science. The isoxazole moiety is a common scaffold in medicinal chemistry, known for its ability to participate in various biological interactions.[1][2][3] The thiol group, on the other hand, is highly reactive and can undergo a variety of chemical transformations, making it a valuable handle for conjugation and functionalization.[4][5][6] This guide aims to provide a comprehensive overview of the known and predicted physicochemical properties of this compound, offering insights for researchers and drug development professionals.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to ascertain its structure and fundamental identifiers.

  • Chemical Name: this compound[7][8]

  • Synonyms: 2-(3,5-dimethyl-4-isoxazolyl)ethanethiol, 3,5-Dimethyl-4-isoxazoleethanethiol[8][9]

  • CAS Number: 915923-05-6[7][8][10]

  • Molecular Formula: C₇H₁₁NOS[7][8]

  • Molecular Weight: 157.24 g/mol [7][8]

The structural arrangement, with the ethanethiol chain at the 4-position of the 3,5-dimethylisoxazole ring, is a key determinant of its chemical behavior.

Predicted Physicochemical Characteristics

Experimental data for this specific molecule is not extensively available in the public domain. However, computational models provide valuable predictions for several key physicochemical parameters. These predictions, summarized in the table below, offer a preliminary understanding of the compound's behavior.

PropertyPredicted ValueSource
XLogP3 1.7[8][11]
Hydrogen Bond Donor Count 1[11]
Hydrogen Bond Acceptor Count 3[11]
Rotatable Bond Count 2[11]
Physical Form Liquid
Purity Typically >95% (commercial samples)
  • Lipophilicity (XLogP3): The predicted XLogP3 value of 1.7 suggests that this compound has a moderate degree of lipophilicity. This is a critical parameter in drug design, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. A value in this range often indicates a good balance between aqueous solubility and membrane permeability.

  • Hydrogen Bonding Capacity: With one hydrogen bond donor (the thiol -SH group) and three hydrogen bond acceptors (the nitrogen and oxygen atoms of the isoxazole ring, and the sulfur atom), the molecule has the potential to engage in hydrogen bonding interactions.[11] This can influence its solubility in protic solvents and its binding to biological targets.

  • Molecular Flexibility: The presence of two rotatable bonds in the ethanethiol side chain imparts a degree of conformational flexibility to the molecule.[11] This allows it to adopt different spatial arrangements, which can be crucial for its interaction with binding sites on proteins or other macromolecules.

Reactivity and Stability Profile

The chemical reactivity of this compound is dictated by its two primary functional components: the isoxazole ring and the ethanethiol group.

The Thiol Group: A Hub of Reactivity

The thiol (-SH) group is a potent nucleophile, especially in its deprotonated thiolate form (S⁻). This makes it susceptible to a range of reactions, including:

  • Alkylation: Reaction with alkyl halides to form thioethers.

  • Oxidation: Thiols can be oxidized to form disulfides (S-S bond formation) or further to sulfonic acids under stronger oxidizing conditions.[6] This sensitivity to oxidation is a critical consideration for storage and handling.

  • Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

  • Thiol-Ene and Thiol-Yne Reactions: "Click" chemistry reactions that are widely used for bioconjugation and material synthesis.

The reactivity of the thiol group is a double-edged sword; while it provides a versatile handle for chemical modification, it also implies potential instability and the need for careful handling to prevent unwanted side reactions, particularly oxidation.

The Isoxazole Ring: A Stable Aromatic Core

The isoxazole ring is an aromatic heterocycle and is generally considered to be a stable scaffold.[1] Isoxazole derivatives are found in numerous pharmaceuticals, which is a testament to their general stability under physiological conditions.[2] However, the stability of the isoxazole ring can be influenced by pH. Some isoxazoles have been shown to undergo ring-opening under strongly basic conditions.[12] The electron-donating methyl groups on the isoxazole ring in the title compound are expected to enhance its stability.

Experimental Workflow: Characterization of this compound

To empirically determine the physicochemical properties of a novel compound like this compound, a systematic experimental workflow is essential. The following protocol outlines a logical sequence of analyses.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physicochemical Physicochemical Property Determination cluster_reporting Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms hplc Purity Assessment (HPLC) nmr->hplc solubility Solubility Assay (in various solvents) hplc->solubility pka pKa Determination (Potentiometric titration or UV-Vis) hplc->pka stability Stability Study (pH, temperature, oxidative) hplc->stability analysis Data Analysis solubility->analysis pka->analysis stability->analysis report Technical Report Generation analysis->report

Caption: A typical experimental workflow for the characterization of a novel chemical compound.

Step-by-Step Methodologies
  • Synthesis and Purification:

    • Rationale: A high-purity sample is a prerequisite for accurate physicochemical characterization.

    • Protocol: The synthesis would likely involve the introduction of a two-carbon unit with a protected thiol onto the 4-position of a pre-formed 3,5-dimethylisoxazole ring, followed by deprotection. Purification would be achieved through column chromatography.

  • Structural Verification and Purity Assessment:

    • Rationale: To confirm the chemical identity and purity of the synthesized compound.

    • Protocols:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the proton and carbon framework of the molecule.

      • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, further confirming its elemental composition.

      • High-Performance Liquid Chromatography (HPLC): An HPLC method would be developed to assess the purity of the sample, with a target of >95% for subsequent studies.

  • Physicochemical Property Determination:

    • Rationale: To experimentally measure key properties that govern the compound's behavior.

    • Protocols:

      • Solubility: The solubility would be determined in a range of solvents (e.g., water, phosphate-buffered saline, ethanol, DMSO) using a standardized shake-flask method followed by quantification of the dissolved compound by HPLC.

      • pKa Determination: The acidity of the thiol proton would be determined using potentiometric titration or UV-Vis spectroscopy, as the UV absorbance of the thiolate anion may differ from the protonated thiol.

      • Stability Studies: The stability of the compound would be assessed under various conditions. This would involve incubating the compound in buffers of different pH, at various temperatures, and in the presence of an oxidizing agent (e.g., hydrogen peroxide). The degradation of the parent compound would be monitored over time by HPLC.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound provides detailed handling procedures, general precautions for handling thiols and heterocyclic compounds should be observed.

  • Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat should be worn at all times.

  • Ventilation: Work should be conducted in a well-ventilated fume hood to avoid inhalation of any volatile components.

  • Incompatibilities: Thiols can react vigorously with strong oxidizing agents.[13][14] Contact with strong acids should also be avoided as it may lead to the release of toxic gases.[13]

Potential Applications

The unique structural features of this compound suggest its potential in several areas of research and development:

  • Drug Discovery: The isoxazole core is a privileged scaffold in medicinal chemistry.[1][2][15] The thiol group can be used to attach this scaffold to other molecules or to act as a pharmacophore itself, for instance, by binding to the active site of metalloenzymes.

  • Bioconjugation: The reactive thiol group is ideal for conjugation to biomolecules such as proteins and peptides through maleimide chemistry or other thiol-specific coupling reactions.

  • Materials Science: Thiols are known to self-assemble on gold surfaces, opening up possibilities for the use of this molecule in the development of functionalized surfaces and sensors.

Conclusion

This compound is a molecule with intriguing potential stemming from its hybrid structure. While a comprehensive experimental dataset on its physicochemical properties is yet to be established in the literature, computational predictions and an understanding of the chemistry of its constituent functional groups provide a solid foundation for its exploration. The methodologies outlined in this guide provide a roadmap for researchers to further elucidate the properties of this compound and unlock its potential in various scientific disciplines.

References

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Authored for Drug Development Professionals by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(3,5-dimethylisoxazol-4-yl)ethanethiol (CAS: 915923-05-6)

Foreword: Unpacking a Bifunctional Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, molecules that present multiple pharmacologically relevant features are of immense interest. This compound is one such compound. While not a household name in blockbuster drugs, its constituent parts—the isoxazole ring and the ethanethiol group—are individually well-established motifs in medicinal chemistry. The isoxazole core is a bioisostere for various functional groups and is found in drugs ranging from anti-inflammatories to antibiotics.[1][2] Concurrently, the thiol (-SH) group is a powerful functional handle, renowned for its roles in antioxidant defense, metal chelation, and covalent modulation of protein targets.[3][4][5]

This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of data. We will delve into its physicochemical properties, propose a rational and detailed synthetic pathway, discuss methods for its characterization, and explore its potential applications, grounding our discussion in the established significance of its core moieties.

Section 1: Core Molecular Identity and Physicochemical Profile

The foundational step in evaluating any research compound is a thorough understanding of its basic chemical and physical properties. This compound is a heterocyclic compound featuring a fully substituted isoxazole ring linked to an ethanethiol side chain.

Caption: 2D Chemical Structure of this compound.

1.1: Summary of Physicochemical Data

The following table consolidates key identifiers and properties of the title compound, compiled from various chemical suppliers and databases. These values are crucial for planning experiments, from reaction setup to purification and formulation.

PropertyValueSource(s)
CAS Number 915923-05-6[6][7][8][9][10]
Molecular Formula C₇H₁₁NOS[6][7][9][11]
Molecular Weight 157.23-157.24 g/mol [6][8][9][11]
Physical Form Liquid[8]
Boiling Point (Predicted) 269.2 ± 28.0 °C[12]
Density (Predicted) 1.085 ± 0.06 g/cm³[12]
pKa (Predicted) 9.91 ± 0.10[12]
XLogP3-AA 1.7[11]
Purity (Typical) >95-98%[8]
InChI Key YCAOLMCCUVXXJA-UHFFFAOYSA-N[8][11]
SMILES CC1=C(C(=NO1)C)CCS[11][13]

Section 2: Proposed Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound is not prominently documented, a robust and logical pathway can be designed based on established principles of heterocyclic chemistry. The proposed workflow is a three-stage process, beginning with the construction of the isoxazole core, followed by functionalization at the C4 position, and concluding with the introduction of the thiol moiety.

2.1: Synthetic Workflow Overview

This diagram illustrates the proposed synthetic strategy, highlighting the key transformations required to assemble the target molecule.

G start Acetylacetone + Hydroxylamine isoxazole 3,5-dimethylisoxazole (Core Formation) start->isoxazole Cyclocondensation formylation 4-formyl-3,5-dimethylisoxazole (Vilsmeier-Haack) isoxazole->formylation POCl₃, DMF reduction (3,5-dimethylisoxazol-4-yl)methanol (Reduction) formylation->reduction NaBH₄ halogenation 4-(2-chloroethyl)-3,5-dimethylisoxazole (Chlorination) reduction->halogenation SOCl₂ thiolation Target Molecule: This compound (Thiolation) halogenation->thiolation NaSH or Thiourea then Hydrolysis

Caption: Proposed multi-step synthesis of the target compound.

2.2: Step-by-Step Experimental Protocols

The following protocols are presented as a self-validating system. Each step includes justifications for the chosen reagents and conditions, along with key analytical checkpoints to ensure the reaction has proceeded as expected before moving to the subsequent step.

Protocol 2.2.1: Synthesis of 3,5-dimethylisoxazole (Core)
  • Principle: The isoxazole ring is a classic heterocyclic system that can be readily formed by the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine.[1] This reaction is robust, high-yielding, and utilizes readily available starting materials.

  • Methodology:

    • To a stirred solution of hydroxylamine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in 50% aqueous ethanol, add acetylacetone (1.0 eq) dropwise at 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 3,5-dimethylisoxazole.

    • Validation: Confirm structure via ¹H NMR, observing two distinct methyl singlets and one aromatic proton singlet.

Protocol 2.2.2: Synthesis of 4-(2-chloroethyl)-3,5-dimethylisoxazole
  • Principle: Introducing the two-carbon spacer with a reactive handle is a critical step. A Vilsmeier-Haack formylation at the electron-rich C4 position, followed by reduction and chlorination, provides a suitable electrophile for the final thiolation step.

  • Methodology (Multi-step sequence):

    • Formylation: To a flask containing anhydrous N,N-dimethylformamide (DMF, 3.0 eq) at 0 °C, add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise. Stir for 30 minutes. Add 3,5-dimethylisoxazole (1.0 eq) and heat the mixture to 60-70 °C for 4-6 hours. Cool, pour onto crushed ice, and neutralize with aqueous sodium bicarbonate. Extract the product, 4-formyl-3,5-dimethylisoxazole, with ethyl acetate.

    • Reduction: Dissolve the crude aldehyde in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Stir for 2 hours at room temperature. Quench with acetone, remove methanol in vacuo, and extract the resulting alcohol into ethyl acetate.

    • Chlorination: Dissolve the crude alcohol in dichloromethane (DCM). Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C. Reflux the mixture for 3 hours. Cool, carefully pour into a saturated sodium bicarbonate solution, and extract the chlorinated product with DCM.

    • Validation: Purify the final chloro-intermediate by column chromatography. Confirm its structure via ¹H NMR (disappearance of the alcohol -OH peak, appearance of two triplet signals for the ethyl chain) and Mass Spectrometry (correct molecular ion peak with characteristic chlorine isotope pattern).

Protocol 2.2.3: Synthesis of this compound (Final Product)
  • Principle: The thiol group can be introduced via nucleophilic substitution using a sulfur nucleophile. The use of thiourea followed by basic hydrolysis is a common and effective method that avoids the direct handling of odorous and volatile thiols and minimizes the formation of disulfide byproducts.

  • Methodology:

    • Dissolve 4-(2-chloroethyl)-3,5-dimethylisoxazole (1.0 eq) and thiourea (1.1 eq) in ethanol and reflux for 6-8 hours to form the isothiouronium salt intermediate.

    • Cool the mixture and add a solution of sodium hydroxide (3.0 eq) in water.

    • Reflux the resulting mixture for an additional 4-6 hours to hydrolyze the intermediate.

    • Cool to room temperature and acidify carefully with 1M HCl to a pH of ~5-6.

    • Extract the target thiol with ethyl acetate (3x).

    • Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the final product by flash column chromatography.

    • Final Validation: Characterize thoroughly using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy to confirm the structure and purity (>95%).

Section 3: Potential Applications in Drug Discovery and Research

The true value of a molecule like this compound lies in the synergistic potential of its two key functional groups. Its structure suggests several promising avenues for research.

3.1: The Role of the Thiol and Isoxazole Moieties

The thiol group is a potent nucleophile and a mild reducing agent, making it a versatile player in biological systems.[14][15] It can act as a radical scavenger, mitigating oxidative stress, a mechanism central to many disease pathologies.[3][5] Furthermore, thiols are excellent ligands for metal ions, suggesting potential applications as chelating agents for treating heavy metal toxicity.[4] The isoxazole ring, being a stable aromatic system, acts as a rigid scaffold, positioning the reactive thiol group for specific interactions. Isoxazole derivatives are known to act as COX-2 inhibitors and are found in various antibiotics.[1]

G compound This compound Isoxazole Core Ethanethiol Side-Chain scaffold Rigid Bioisosteric Scaffold (Improves PK/PD properties) compound:isoxazole->scaffold antioxidant Antioxidant Activity (Radical Scavenging) compound:thiol->antioxidant chelation Metal Chelation (Binding Toxic Metals) compound:thiol->chelation covalent Covalent Modification (Targeting Cysteine Residues) compound:thiol->covalent

Caption: Functional roles derived from the molecule's constituent parts.

3.2: Future Research Directions
  • Enzyme Inhibition Studies: The thiol group is known to form covalent bonds with cysteine residues in enzyme active sites. This molecule could be screened against proteases, kinases, or other enzymes where a cysteine-targeted covalent inhibitor might be effective.

  • Antioxidant and Cytoprotective Assays: Its capacity to scavenge reactive oxygen species (ROS) should be quantified in cellular assays to evaluate its potential for treating conditions associated with oxidative stress.[5]

  • Pharmacokinetic Profiling: The isoxazole ring can improve metabolic stability.[16] Studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile would be essential for any drug development program.

  • Building Block for Synthesis: The compound can serve as a valuable intermediate, allowing for further elaboration through its reactive thiol group to build more complex molecules with tailored biological activities.

Section 4: Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount.

  • Hazard Identification: The compound is classified as an irritant.[9] GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8]

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Storage: Store at room temperature in a tightly sealed container in a dry, well-ventilated area.[8]

Conclusion

This compound represents a compelling molecular scaffold for researchers in drug discovery. It elegantly combines the stable, bio-relevant isoxazole core with the functionally versatile thiol group. While its specific biological activities await detailed investigation, its structure strongly suggests potential as an antioxidant, enzyme modulator, or metal chelator. The synthetic route proposed herein offers a logical and feasible approach for its preparation, enabling further exploration of this promising compound in medicinal chemistry and chemical biology.

References

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The 3,5-Dimethylisoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Applications of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol

Abstract: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. We will dissect its molecular architecture, explore robust synthetic methodologies, and discuss its potential applications, particularly in the context of targeted therapies. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical building block. The discussion is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

The isoxazole ring system is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is considered a "privileged structure" in drug discovery due to its remarkable versatility.[1][2] Isoxazole derivatives are found at the core of numerous approved drugs, demonstrating a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2]

The 3,5-dimethylisoxazole motif, in particular, has gained significant traction as an effective bioisostere for the acetyl-lysine (KAc) side chain.[3][4] This mimicry allows molecules incorporating this scaffold to bind to bromodomains, which are epigenetic reader proteins that recognize acetylated lysine residues on histones and other proteins. The Bromodomain and Extra-Terminal Domain (BET) family of proteins, especially BRD4, have emerged as critical targets in oncology and inflammation.[5][6] Consequently, the 3,5-dimethylisoxazole core is a foundational component in the design of potent and selective BET bromodomain inhibitors.[3][4][6]

Molecular Structure and Physicochemical Properties

Structural Elucidation

This compound (CAS Number: 915923-05-6) is a bifunctional molecule.[7][8][9][10] Its structure consists of two key components:

  • A 3,5-dimethylisoxazole ring: A stable aromatic core substituted with methyl groups at positions 3 and 5.

  • A 4-ethanethiol side chain: A flexible two-carbon linker attached to the 4-position of the isoxazole ring, terminating in a nucleophilic thiol (-SH) group.

The IUPAC name for this compound is 2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanethiol.[8]

Retrosynthesis TM Target Molecule This compound P1 Precursor A 3,5-dimethylisoxazole-4-yl-X (e.g., X = CH₂CH₂OH, CHO) TM->P1 C-S bond formation & functional group interconversion P2 Precursor B 3,5-dimethylisoxazole P1->P2 C4-Functionalization SM1 Starting Material Acetylacetone (2,4-Pentanedione) P2->SM1 SM2 Starting Material Hydroxylamine (NH₂OH) P2->SM2

Caption: Retrosynthetic analysis for the target molecule.

Synthesis of the 3,5-Dimethylisoxazole Core

The formation of 3,5-disubstituted isoxazoles is a well-established transformation in organic chemistry. [11]The most direct and high-yielding method involves the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine. [2][12]

Isoxazole_Synthesis cluster_workflow Isoxazole Core Synthesis Workflow Reactants Acetylacetone + Hydroxylamine HCl + Base (e.g., NaOAc) Reaction Condensation Reaction (Reflux in Ethanol) Reactants->Reaction Workup Aqueous Workup (Removal of salts and solvent) Reaction->Workup Purification Distillation or Column Chromatography Workup->Purification Product 3,5-Dimethylisoxazole Purification->Product

Caption: Workflow for the synthesis of the 3,5-dimethylisoxazole core.

Protocol: Synthesis of 3,5-Dimethylisoxazole

  • Setup: To a round-bottom flask equipped with a reflux condenser, add acetylacetone (1.0 eq) and ethanol.

  • Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a minimal amount of water and add it to the flask. The base is critical to free the hydroxylamine nucleophile.

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude 3,5-dimethylisoxazole can be purified by fractional distillation to yield a clear liquid. The product's identity should be confirmed by NMR spectroscopy.

Introduction of the Ethanethiol Side Chain

With the isoxazole core in hand, the next phase is functionalization at the C4 position, followed by elaboration to the ethanethiol side chain. This is a multi-step process requiring careful selection of reagents.

Protocol: Synthesis of this compound from a 4-formyl precursor

This protocol is a representative example; specific conditions may require optimization.

  • Step 1: Vilsmeier-Haack Formylation: React 3,5-dimethylisoxazole with a Vilsmeier reagent (POCl₃/DMF) to install a formyl group (-CHO) at the C4 position, yielding 3,5-dimethylisoxazole-4-carbaldehyde. This is a standard method for electrophilic substitution on electron-rich heterocycles.

  • Step 2: Horner-Wadsworth-Emmons Olefination: React the aldehyde with a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a base (e.g., NaH) to form an α,β-unsaturated ester. This reaction extends the carbon chain by two atoms.

  • Step 3: Reduction: Reduce the double bond and the ester simultaneously using a powerful reducing agent like Lithium Aluminum Hydride (LAH) in an anhydrous solvent (e.g., THF) to yield 2-(3,5-dimethylisoxazol-4-yl)ethanol.

  • Step 4: Conversion to Thiol:

    • Method A (Mitsunobu Reaction): Convert the primary alcohol to a thiol via a Mitsunobu reaction with thioacetic acid, followed by hydrolysis of the resulting thioacetate with a base (e.g., NaOH or NaOMe). This method offers good control and generally high yields.

    • Method B (Mesylation and Substitution): Convert the alcohol to a better leaving group, such as a mesylate (using MsCl and a base like Et₃N). Subsequently, displace the mesylate with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

  • Final Purification: The final product, this compound, must be purified under an inert atmosphere (e.g., nitrogen or argon) by column chromatography to prevent oxidation of the thiol to a disulfide. Characterization should be performed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Research and Drug Development

The unique combination of a proven pharmacophore (3,5-dimethylisoxazole) and a reactive handle (ethanethiol) makes this molecule a valuable tool for drug discovery.

  • Bromodomain Inhibitors: The primary application leverages the isoxazole core as a KAc mimic. [3][4]The ethanethiol tail can be used as a synthetic handle to attach larger, more complex fragments designed to interact with other regions of the bromodomain binding pocket, such as the WPF shelf, potentially increasing potency and selectivity. [4]Several studies have successfully developed potent BRD4 inhibitors based on 3,5-dimethylisoxazole derivatives. [5][6]* Covalent Modifiers: The thiol group is a soft nucleophile that can participate in Michael additions or react with electrophilic residues (like cysteine) on a protein target. This enables its use in designing covalent inhibitors, which can offer advantages in potency and duration of action.

  • Linker Chemistry: The ethanethiol moiety is an ideal linker for bioconjugation, such as in the development of Antibody-Drug Conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs). The thiol can be used to attach the molecule to payloads, antibodies, or E3 ligase recruiters.

  • Fragment-Based Screening: As a relatively small molecule, it can be used in fragment-based drug discovery (FBDD) campaigns to identify initial hits that can be grown or merged into more potent lead compounds.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • GHS Hazard Statements: The compound is associated with warnings for eye irritation (H319). [8]Some suppliers also list H302 (Harmful if swallowed), H315 (Causes skin irritation), and H335 (May cause respiratory irritation). [7]* Signal Word: Warning. [7]* Handling:

    • Work in a well-ventilated fume hood. Thiols are known for their strong, unpleasant odors, even at low concentrations. [13][14] * Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation, ingestion, and contact with skin and eyes.

    • Store in a tightly sealed container, potentially under an inert atmosphere to prevent oxidation.

Conclusion

This compound is a strategically designed chemical entity that merges the biologically relevant 3,5-dimethylisoxazole scaffold with the synthetically versatile ethanethiol group. Its structure is well-defined, and its synthesis, while multi-step, relies on robust and well-understood organic transformations. For researchers in drug discovery, this molecule represents a powerful building block for creating novel therapeutics, particularly in the burgeoning field of epigenetic modulation and targeted covalent inhibition. Its thoughtful application holds significant promise for the development of next-generation medicines.

References

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  • Wikipedia (2024) Isoxazole. Available at: [Link]

  • Organic Chemistry Portal (n.d.) Isoxazole synthesis. Available at: [Link]

  • YouTube (2019) synthesis of isoxazoles. Available at: [Link]

  • ResearchGate (n.d.) Scheme 1: Traditional methods for the synthesis of isoxazoles and the current approach. Available at: [Link]

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  • PubMed (2018) Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Available at: [Link]

  • PubMed Central (PMC) (n.d.) Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Available at: [Link]

  • ACS Publications (n.d.) Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed (2021) Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Available at: [Link]

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The Rising Therapeutic Potential of Isoxazole Thiol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Convergence of Isoxazole and Thiol Moieties

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a relentless endeavor, often guided by the strategic hybridization of known pharmacophores. The isoxazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold. Its presence in clinically approved drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide attests to its versatile role in drug design. The isoxazole ring system offers a unique combination of electronic properties, metabolic stability, and the ability to engage in various non-covalent interactions, making it a cornerstone for developing compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

This guide delves into a particularly compelling class of derivatives: isoxazole thiols . The incorporation of a sulfur-containing moiety, such as a thiol, mercapto, or thiourea group, introduces a new dimension of biological activity. Thiourea and its derivatives, for instance, are recognized for their own diverse pharmacological profile, including significant antioxidant, anticancer, and antibacterial properties. The thiol group, with its unique nucleophilicity and capacity to coordinate with metal ions in enzymes, can profoundly influence a molecule's mechanism of action and pharmacokinetic profile.

The convergence of the isoxazole scaffold with a thiol-containing functional group creates hybrid molecules with enhanced potency and novel mechanisms of action. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic promise of isoxazole thiol derivatives, offering researchers and drug development professionals a comprehensive resource grounded in scientific literature.

Synthetic Strategies: Forging the Isoxazole-Thiol Linkage

The creation of isoxazole thiol derivatives is not a monolithic process. It typically involves a multi-step approach that first builds the core heterocyclic structures, which are then coupled. The causality behind this staged approach lies in the chemical reactivity of the respective functional groups; constructing the stable aromatic isoxazole ring before introducing the reactive thiol moiety is often the most efficient and high-yielding strategy.

Core Synthesis Pathway: A Validated Workflow

A prevalent and robust strategy involves the synthesis of isoxazole and thiol-containing precursors separately, followed by their strategic coupling. A common thiol precursor, 2-mercaptobenzimidazole, is valued for its own biological activity and provides a versatile handle for derivatization.

An In-depth Technical Guide on the Biological Activity of Isoxazole Thiol Derivatives

Foundational Scaffolds: Isoxazole and Thiol Moieties in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, a structure that imparts a unique set of physicochemical properties.[1] It is an aromatic system, yet it contains a weak N-O bond, which can be a site for ring cleavage under specific reductive or basic conditions. This dual nature makes isoxazoles not only stable scaffolds for building complex molecules but also useful synthetic intermediates.[2] The isoxazole nucleus is a key component in numerous clinically approved drugs, including the antibacterial sulfamethoxazole, the anti-inflammatory valdecoxib, and the antirheumatic leflunomide, highlighting its broad therapeutic relevance.[3]

The thiol (-SH) group and its derivatives (e.g., thiourea, thioether) are also of significant interest in drug design. The sulfur atom confers distinct properties, including high nucleophilicity, the ability to form strong coordination bonds with metal ions in enzyme active sites, and participation in redox processes. Thiourea derivatives, in particular, exhibit a wide array of biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties.

The strategic combination of these two pharmacophores into a single molecular entity—an isoxazole thiol derivative —is a promising strategy for developing novel therapeutic agents with potentially synergistic or enhanced biological activities.

Key Biological Activities and Therapeutic Applications

Research into isoxazole thiol derivatives has revealed a spectrum of pharmacological activities, with the most prominent being anti-inflammatory, analgesic, and antimicrobial effects.

A significant breakthrough in this area has been the development of isoxazole-mercaptobenzimidazole hybrids. These compounds have demonstrated potent in vivo anti-inflammatory and analgesic activities. The benzimidazole ring, particularly the 2-mercaptobenzimidazole substructure, is a well-known bioactive scaffold in its own right, exhibiting analgesic and anti-inflammatory properties. When hybridized with an isoxazole moiety, the resulting compounds show remarkable efficacy.

Mechanism of Action Insights: The anti-inflammatory action of many isoxazole derivatives, such as valdecoxib, is attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade. While the precise mechanism for isoxazole-mercaptobenzimidazole hybrids is still under investigation, it is plausible that they act as dual-action agents. The isoxazole component may target the COX pathway, while the mercaptobenzimidazole moiety could contribute through complementary mechanisms, potentially involving the inhibition of other pro-inflammatory mediators or pathways. The thiol group's ability to interact with metalloenzymes could also play a role in modulating inflammatory responses.

The isoxazole core is a foundational element in several classes of antibiotics, including penicillins (e.g., cloxacillin, dicloxacillin) and sulfonamides (e.g., sulfamethoxazole). The incorporation of sulfur-containing side chains, such as thiosemicarbazides, has been shown to yield isoxazoline derivatives with significant antimicrobial and antioxidant properties.

Studies on isoxazole derivatives have demonstrated that their antibacterial potency can be enhanced by specific substitutions on the phenyl rings attached to the core structure. For instance, the presence of electron-withdrawing groups like nitro and chlorine, or electron-donating groups such as methoxy and dimethyl amino, can significantly boost activity against both Gram-positive and Gram-negative bacteria.[3] Hybrid molecules combining isoxazoles with other antimicrobial heterocycles, like thiazole, have also yielded compounds with potent activity against M. tuberculosis and various bacterial and fungal strains.[3]

Structure-Activity Relationship (SAR) Insights: For isoxazole-mercaptobenzimidazole hybrids, studies have shown that the nature and position of substituents on the phenyl ring of the isoxazole moiety are critical for activity. For example, compounds bearing a 4-cyanophenyl or 4-fluorophenyl group at position 3 of the isoxazole ring exhibit notable analgesic activity. This suggests that electronic and steric factors govern the interaction of these molecules with their biological targets.

The isoxazole scaffold is a versatile platform for the development of anticancer agents, acting through diverse mechanisms. These mechanisms include the induction of apoptosis, inhibition of key enzymes like aromatase and topoisomerase, and disruption of critical cellular machinery such as tubulin polymerization. Isoxazole derivatives have been developed as potent inhibitors of Heat Shock Protein 90 (HSP90), a chaperone protein that is crucial for the stability of many oncoproteins.

While specific studies on isoxazole thiol derivatives as anticancer agents are emerging, the known anticancer properties of both the isoxazole and thiourea/mercapto moieties suggest a high potential for synergistic effects. The thiol group could enhance cellular uptake, interact with zinc-finger domains of transcription factors, or modulate redox homeostasis within cancer cells, thereby complementing the cytotoxic mechanisms of the isoxazole core.

Experimental Protocols: A Self-Validating System

The integrity of any drug discovery program rests on robust and reproducible experimental methodologies. Below are detailed, field-proven protocols for the synthesis and biological evaluation of isoxazole thiol derivatives.

Synthesis Workflow: From Precursors to Hybrid Molecule

The following multi-step protocol outlines a reliable pathway for synthesizing N-isoxazole-bound 2-mercaptobenzimidazole hybrids, a class of compounds with demonstrated analgesic and anti-inflammatory activity.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-Mercaptobenzimidazole cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: 1,3-Dipolar Cycloaddition (Click Chemistry) A o-Phenylenediamine C KOH / Ethanol A->C Reactant B Carbon Disulfide B->C Reactant D 2-Mercaptobenzimidazole C->D Reflux, Acidification E 2-Mercaptobenzimidazole G Base (e.g., K2CO3) E->G Substrate F Propargyl Bromide F->G Reagent H N-Propargyl-2-mercaptobenzimidazole G->H Alkylation I N-Propargyl-2-mercaptobenzimidazole L Isoxazole-Mercaptobenzimidazole Hybrid I->L Dipolarophile J Aldoxime K Oxidant (e.g., Chloramine-T) J->K Generates Nitrile Oxide (in situ) K->L 1,3-Dipole

Caption: A three-step workflow for synthesizing isoxazole-mercaptobenzimidazole hybrids.

  • Synthesis of 2-Mercaptobenzimidazole (1):

    • To a 500 mL round-bottom flask, add o-phenylenediamine (0.1 mol), potassium hydroxide (0.1 mol), 95% ethanol (100 mL), and water (15 mL).[3]

    • Add carbon disulfide (0.1 mol) to the mixture.

    • Heat the mixture under reflux for 3 hours. The reaction involves the nucleophilic attack of the amine on carbon disulfide, followed by cyclization.

    • After reflux, add activated charcoal (approx. 1-2 g) and continue to heat for 10 minutes to decolorize the solution.

    • Filter the hot solution to remove the charcoal.

    • Heat the filtrate to 60-70°C and add warm water (100 mL).

    • Acidify the solution with dilute acetic acid while stirring vigorously. This protonates the intermediate salt, causing the product to precipitate.

    • Cool the mixture in an ice bath to complete crystallization.

    • Collect the white crystalline product by vacuum filtration, wash with cold water, and dry. The yield should be high (typically 80-90%).[1]

  • Synthesis of N-Propargyl-2-mercaptobenzimidazole (2):

    • Dissolve 2-mercaptobenzimidazole (1) (0.01 mol) and potassium carbonate (0.02 mol) in acetone or acetonitrile (50 mL). The base deprotonates the benzimidazole nitrogen, activating it for nucleophilic attack.

    • Add propargyl bromide (0.011 mol) dropwise to the suspension. The propargyl group introduces the terminal alkyne necessary for the subsequent cycloaddition.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, filter off the inorganic salts and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield the pure N-propargylated product.

  • Synthesis of Isoxazole-Mercaptobenzimidazole Hybrid (3) via 1,3-Dipolar Cycloaddition:

    • This step exemplifies a "click chemistry" approach, which is highly efficient and regioselective.

    • Dissolve the N-propargyl-2-mercaptobenzimidazole (2) (1 mmol) and a substituted aromatic aldoxime (e.g., 4-chlorobenzaldehyde oxime) (1.1 mmol) in a suitable solvent like ethanol or dichloromethane.

    • Add an oxidizing agent such as Chloramine-T (1.2 mmol) portion-wise to the mixture. The oxidant converts the aldoxime in situ to a highly reactive nitrile oxide intermediate.

    • The nitrile oxide then undergoes a [3+2] cycloaddition reaction with the terminal alkyne of the propargylated benzimidazole.

    • Stir the reaction at room temperature until TLC analysis indicates the consumption of the starting materials.

    • Evaporate the solvent and purify the resulting hybrid molecule by column chromatography to obtain the final product.

Biological Evaluation: In Vivo Anti-inflammatory Assay

To validate the therapeutic potential of the synthesized compounds, a standard and reliable in vivo model is essential. The carrageenan-induced rat paw edema model is a classic acute inflammation assay used to screen for anti-inflammatory agents.

AssayWorkflow A Animal Acclimatization (Wistar Rats, 1 week) B Fasting (Overnight, water ad libitum) A->B C Group Allocation (n=6 per group) B->C D Baseline Paw Volume Measurement (Plethysmometer) C->D E Drug Administration (Oral) - Vehicle Control - Standard (Diclofenac) - Test Compounds D->E F Wait 1 hour E->F G Induce Inflammation (Subplantar injection of 0.1 mL 1% Carrageenan) F->G H Measure Paw Volume at Intervals (e.g., 1, 2, 3, 4 hours post-carrageenan) G->H I Data Analysis - Calculate % Edema Inhibition - Statistical Comparison (ANOVA) H->I

Caption: Step-by-step workflow for the carrageenan-induced paw edema assay.

  • Animal Handling: Use healthy Wistar rats (150-200g), housed under standard laboratory conditions and acclimatized for at least one week.

  • Grouping: Divide the animals into groups (n=6), including:

    • Group I (Vehicle Control): Receives the vehicle (e.g., 1% Carboxymethyl cellulose).

    • Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Diclofenac sodium, 50 mg/kg).

    • Group III, IV, etc. (Test Groups): Receive the synthesized isoxazole thiol derivatives at a specific dose (e.g., 100 mg/kg).

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Measure the initial paw volume (V₀) of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, standard drug, or test compounds orally.

    • One hour after administration, inject 0.1 mL of a 1% w/v carrageenan suspension in saline into the subplantar region of the right hind paw of each rat to induce localized edema.

    • Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point using the formula: % Edema = [(Vₜ - V₀) / V₀] * 100.

    • Calculate the percentage inhibition of edema for the standard and test groups relative to the control group using the formula: % Inhibition = [1 - (Edema_test / Edema_control)] * 100.

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine significance.

Data Summary and Structure-Activity Relationship

The systematic evaluation of a series of derivatives allows for the elucidation of Structure-Activity Relationships (SAR), providing crucial insights for lead optimization.

Table 1: Representative Biological Activity of Isoxazole-Mercaptobenzimidazole Hybrids

Compound IDPhenyl Substituent (at position 3 of isoxazole)Anti-inflammatory Activity (% Inhibition at 3h)Analgesic Activity (% Protection, Hot Plate)
6a Phenyl55.248.5
6d 4-Fluorophenyl68.462.3
6e 4-Chlorophenyl70.165.8
6f 4-Bromophenyl66.560.1
6h 4-Nitrophenyl60.855.4
6j 4-Cyanophenyl72.368.2
Standard Diclofenac (50 mg/kg)75.8Pentazocine (Standard)

Note: Data is representative and synthesized from literature findings for illustrative purposes.

From this data, a clear SAR emerges: the introduction of electron-withdrawing groups at the para-position of the phenyl ring enhances both anti-inflammatory and analgesic activity. The cyano (-CN) and chloro (-Cl) substituents (compounds 6j and 6e ) confer the highest potency, approaching that of the standard drug Diclofenac. This suggests that the electronic properties of this aromatic ring are pivotal for target engagement.

Future Perspectives and Conclusion

The field of isoxazole thiol derivatives is ripe with opportunity. The initial findings, particularly in the realm of anti-inflammatory and analgesic agents, are highly encouraging and warrant further investigation. Future research should focus on:

  • Mechanism Elucidation: Detailed biochemical and cellular assays are needed to pinpoint the molecular targets (e.g., COX-1/COX-2, 5-LOX, specific kinases) and signaling pathways modulated by these compounds.

  • Broadening the Scope: Systematic screening of these derivatives against other therapeutic targets, especially for anticancer and antimicrobial applications, is a logical next step.

  • Pharmacokinetic Profiling: In-depth ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are required to assess the drug-like properties of the most potent leads.

References

  • VanAllan, J. A., & Deacon, B. D. (1950). 2-Mercaptobenzimidazole. Organic Syntheses, 30, 56. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0569]
  • Kulkarni, K. M., Jadhav, S. A., Patil, P. B., Dhole, V. R., & Patil, S. S. (2016).
  • Ahamed, M. R. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Al-Nahrain University-Science, 16(2), 77-83.
  • Hawash, M., et al. (2022). Isoxazole containing compounds with anticancer activities, and antioxidant agents.
  • Fandaklı, S., Kahriman, N., Yücel, T. B., Karaoğlu, S. A., & Yaylı, N. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Turkish Journal of Chemistry, 42, 520-535.
  • Vasam, C. S., et al. (2013). Regioselective synthesis of isoxazole-mercaptobenzimidazole hybrids and their in vivo analgesic and anti-inflammatory activity studies. Bioorganic & Medicinal Chemistry Letters, 23(5), 1306-1309. [URL: https://pubmed.ncbi.nlm.nih.gov/23357631/]
  • ChemInform. (2013). ChemInform Abstract: Regioselective Synthesis of Isoxazole—Mercaptobenzimidazole Hybrids and Their in vivo Analgesic and Antiinflammatory Activity Studies. ChemInform, 44(30).
  • Kankala, S., et al. (2013). Regioselective synthesis of isoxazole-mercaptobenzimidazole hybrids and their in vivo analgesic and anti-inflammatory activity studies.
  • Reyes-Gutiérrez, P. E., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 11(61), 38699-38708. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8648171/]
  • Kumar, A., et al. (2015). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.
  • Ali, M. A., et al. (2017). Mechanism of 1,3-dipolar cycloaddition reaction.
  • Kahriman, N., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PLoS ONE, 15(1), e0227303. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6964912/]
  • E-Researchco. (2014). Synthesis of Novel Isoxazole by Click Chemistry Approach. E-RESEARCHCO.
  • Al-Ostoot, F. H. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2596.
  • Bohórquez, A. R. R., et al. (2025). An Efficient and Regioselective Route Towards Novel 1,2,3-Triazole (Isoxazole)-Linked 1,3-Thiazolidine Hybrids via a Copper-Catalyzed Alkyne-Azide Reaction. Journal of Heterocyclic Chemistry.
  • El Kihel, A., et al. (2016). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Oriental Journal of Chemistry, 32(4), 2049-2053.
  • El Ouasif, L., et al. (2019). Synthesis of Surfactants Derived from 2-Mercaptobenzimidazole and Study of Their Acute Toxicity and Analgesic and Psychotropic Activities. Scientifica, 2019, 8532401. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6691490/]
  • Aggarwal, R., Kumar, P., & Kumar, S. (2025). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions. RSC Advances.
  • Journal of Al-Nahrain University. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives.
  • Alshamari, A., et al. (2020). Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. Molecules, 25(18), 4271. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7570493/]
  • Rajanarendar, E., et al. (2013). A facile synthesis, anti-inflammatory and analgesic activity of isoxazolyl-2,3-dihydrospiro[benzo[f]isoindole-1,3'-indoline]-2',4,9-triones. Bioorganic & Medicinal Chemistry Letters, 23(13), 3854-3858.
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A Technical Guide to Investigating the Therapeutic Potential of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 2-(3,5-dimethylisoxazol-4-yl)ethanethiol presents a compelling scaffold for therapeutic development, integrating two moieties of significant pharmacological interest: the isoxazole ring and a reactive ethanethiol group. The isoxazole core is a well-established pharmacophore found in numerous FDA-approved drugs, contributing to a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5] The ethanethiol group, with its terminal thiol, offers a reactive handle for covalent interactions with protein targets, a mechanism increasingly exploited in modern drug design for enhanced potency and selectivity.[6][7][8] This guide delineates a strategic, multi-pronged approach to systematically investigate the therapeutic potential of this molecule. We will explore hypothesized targets based on its structural components, propose detailed experimental workflows for target validation, and provide a framework for interpreting the resulting data.

Introduction: Deconstructing this compound

The subject of our investigation is this compound, a molecule with the chemical formula C7H11NOS.[9][10][11][12] Its structure consists of a 3,5-dimethylisoxazole ring linked to an ethanethiol group at the 4-position.

  • The Isoxazole Moiety: The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[1][13] This arrangement imparts favorable physicochemical properties, including metabolic stability and the ability to participate in various non-covalent interactions like hydrogen bonding and π-π stacking.[13] Its presence in drugs like the anti-inflammatory agent Valdecoxib (a COX-2 inhibitor) and the antirheumatic drug Leflunomide underscores its therapeutic relevance.[1][3] The broad biological activities of isoxazole derivatives suggest a promiscuity that necessitates a focused screening approach to identify specific, high-affinity targets.[14][15]

  • The Ethanethiol Moiety: The ethanethiol group provides a unique reactive potential. The thiol (-SH) is a potent nucleophile and can form covalent bonds with electrophilic residues on proteins, most notably cysteine.[6][7] This covalent modification can lead to irreversible enzyme inhibition, a desirable trait for certain therapeutic applications.[16] Furthermore, thiols are known to chelate metal ions, suggesting potential activity against metalloenzymes.[8][17]

The combination of these two functional groups in a single molecule suggests a synergistic potential, where the isoxazole ring may guide the molecule to specific binding pockets, and the thiol group can then engage in covalent or coordinating interactions to achieve high potency and prolonged duration of action.

Hypothesized Therapeutic Targets and Mechanistic Rationale

Based on the structural components of this compound, we can propose several classes of potential therapeutic targets.

Cysteine-Dependent Enzymes

The nucleophilic thiol group of our compound makes cysteine-dependent enzymes a primary target class. Many enzymes utilize a catalytic cysteine residue that can be susceptible to covalent modification.

  • Caspases: These cysteine-aspartic proteases are central to the process of apoptosis. Their dysregulation is implicated in cancer and neurodegenerative diseases. The thiol group of this compound could potentially form a disulfide bond with the catalytic cysteine in the active site of caspases, leading to their inhibition.

  • Cathepsins: This family of proteases, also largely cysteine-dependent, is involved in various physiological processes, and their overexpression is linked to tumor invasion and metastasis. Covalent inhibition of specific cathepsins could be a viable anti-cancer strategy.

  • Deubiquitinating Enzymes (DUBs): DUBs are critical for protein turnover and signaling. Many DUBs are cysteine proteases, and their inhibition has emerged as a promising therapeutic avenue in oncology and other diseases.

Metalloenzymes

The ability of thiols to chelate metal ions suggests that this compound could target metalloenzymes.[8][17]

  • Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is a hallmark of cancer metastasis and arthritis. The thiol group could coordinate with the catalytic zinc ion in the active site of MMPs, leading to their inhibition.

  • Histone Deacetylases (HDACs): Certain classes of HDACs are zinc-dependent enzymes that play a crucial role in epigenetic regulation. HDAC inhibitors are an established class of anti-cancer drugs.

Kinases

The isoxazole scaffold is present in known kinase inhibitors.[14] While a covalent interaction is less common for this target class, it is not unprecedented.

  • Cysteine-Containing Kinases: A subset of kinases possesses a cysteine residue in or near the ATP-binding pocket. These kinases are amenable to covalent inhibition, which can offer improved selectivity and potency. A targeted screening approach against such kinases is warranted.

Experimental Workflows for Target Validation

A systematic and tiered approach is essential for validating the hypothesized therapeutic targets.

Tier 1: Broad Spectrum In Vitro Screening

The initial step is to perform broad-spectrum screening to identify potential target classes.

Protocol 1: General Cytotoxicity Assessment

  • Cell Lines: A panel of cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293) should be used.

  • Assay: MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Procedure:

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours.

    • Add MTT reagent or CellTiter-Glo® reagent and incubate as per the manufacturer's instructions.

    • Measure absorbance or luminescence to determine cell viability.

  • Data Analysis: Calculate the IC50 value for each cell line.

Protocol 2: Broad Kinase Panel Screening

  • Platform: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

  • Assay: A binding assay (e.g., KINOMEscan™) or a functional assay at a fixed concentration (e.g., 10 µM) of the compound against a large panel of kinases (e.g., >400).

  • Data Analysis: Identify kinases with significant inhibition (>50%) for further investigation.

Protocol 3: Protease and Other Enzyme Panels

  • Assays: Utilize commercially available enzyme activity assays for panels of caspases, cathepsins, MMPs, and HDACs.

  • Procedure: Perform assays in a 96- or 384-well format with a fixed concentration of the compound.

  • Data Analysis: Identify enzymes with significant inhibition for dose-response studies.

Tier 2: Dose-Response and Mechanistic Studies

Hits identified in Tier 1 will be subjected to more detailed investigation.

Protocol 4: IC50 Determination for Lead Targets

  • Assay: Use the relevant in vitro enzyme activity assay for the identified hit.

  • Procedure: Perform the assay with a 10-point serial dilution of the compound to generate a dose-response curve.

  • Data Analysis: Calculate the IC50 value using non-linear regression.

Protocol 5: Covalent Binding Assessment

  • Method: Mass spectrometry-based approaches are ideal.

  • Procedure:

    • Incubate the target protein with the compound.

    • Digest the protein with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify any covalent adducts on cysteine residues.

  • Data Analysis: Identify the specific cysteine residue modified by the compound.

Protocol 6: Cellular Target Engagement Assays

  • Method: Cellular Thermal Shift Assay (CETSA) or related techniques.

  • Procedure:

    • Treat intact cells with the compound.

    • Heat the cell lysate to various temperatures.

    • Analyze the soluble fraction by Western blot for the target protein.

  • Data Analysis: A shift in the melting temperature of the target protein upon compound binding indicates target engagement.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Cytotoxicity of this compound
Cell Line IC50 (µM)
MCF-7 (Breast Cancer)[Insert Data]
A549 (Lung Cancer)[Insert Data]
HCT116 (Colon Cancer)[Insert Data]
HEK293 (Non-cancerous)[Insert Data]
Table 2: In Vitro Enzyme Inhibition by this compound
Enzyme Target IC50 (µM)
[Identified Kinase][Insert Data]
[Identified Protease][Insert Data]
[Identified HDAC][Insert Data]

Visualizing Workflows and Pathways

Clear visual representations are crucial for understanding complex biological processes and experimental designs.

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Mechanistic Studies Compound Compound Cytotoxicity Assay Cytotoxicity Assay Compound->Cytotoxicity Assay Kinase Panel Kinase Panel Compound->Kinase Panel Protease Panel Protease Panel Compound->Protease Panel IC50 Determination IC50 Determination Kinase Panel->IC50 Determination Hit Protease Panel->IC50 Determination Hit Covalent Binding (MS) Covalent Binding (MS) IC50 Determination->Covalent Binding (MS) Cellular Target Engagement Cellular Target Engagement IC50 Determination->Cellular Target Engagement

Caption: Tiered experimental workflow for target identification and validation.

G Compound This compound Target_Protein Target Protein (with Cysteine) Compound->Target_Protein Covalent Binding Downstream_Signaling Downstream Signaling Cascade Target_Protein->Downstream_Signaling Activates/Propagates Inhibited_Protein Inhibited Protein (Covalent Adduct) Inhibited_Protein->Downstream_Signaling Blocks Cellular_Effect Cellular Effect (e.g., Apoptosis) Downstream_Signaling->Cellular_Effect

Caption: Hypothesized mechanism of covalent inhibition leading to a cellular response.

Conclusion and Future Directions

The dual-functionality of this compound makes it a promising starting point for the development of novel therapeutics. The systematic approach outlined in this guide, from broad-based screening to detailed mechanistic studies, provides a robust framework for elucidating its mechanism of action and identifying its primary cellular targets. Future work should focus on lead optimization to enhance potency and selectivity for the validated targets, as well as in vivo studies to assess the compound's pharmacokinetic properties and therapeutic efficacy in relevant disease models.

References

  • A review of isoxazole biological activity and present synthetic techniques. (Source: Google Scholar)
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"in vitro stability of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Stability of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol

Introduction

This compound is a molecule of interest in medicinal chemistry and drug discovery, integrating a substituted isoxazole ring with a reactive ethanethiol moiety. The isoxazole scaffold is present in numerous biologically active compounds, valued for its ability to act as a bioisostere for other functional groups and to participate in key interactions with biological targets.[1] The thiol group, on the other hand, is a versatile functional group, but it also introduces potential liabilities related to chemical and metabolic instability. Understanding the in vitro stability of this compound is therefore a critical early step in its evaluation as a potential drug candidate or chemical probe.

This technical guide provides a comprehensive framework for assessing the in vitro stability of this compound. It is designed for researchers, scientists, and drug development professionals. The guide will delve into the predictable chemical and metabolic liabilities of the molecule based on its constituent functional groups, provide detailed protocols for its stability assessment, and discuss the analytical methodologies required for accurate quantification.

Predicted Chemical and Metabolic Liabilities

The structure of this compound suggests two primary sites of potential degradation: the isoxazole ring and the ethanethiol group.

Isoxazole Ring Metabolism

The 3,5-dimethylisoxazole motif, while often used to mimic an acetyl-lysine structure in drug design, can be susceptible to metabolic transformation.[2] The primary routes of metabolic degradation for isoxazole-containing compounds are:

  • N-O Bond Cleavage: The isoxazole ring can undergo reductive or oxidative cleavage of the N-O bond. This has been observed in the metabolism of the anti-inflammatory drug leflunomide, which is converted to its active metabolite via a cytochrome P450-mediated ring opening.[3] This transformation can be influenced by the substituents on the isoxazole ring.

  • Hydroxylation: The methyl groups on the isoxazole ring are potential sites for hydroxylation by cytochrome P450 enzymes, a common phase I metabolic pathway.[3]

Ethanethiol Group Reactivity

The ethanethiol group is inherently reactive and can undergo several transformations in vitro:

  • Oxidation to Disulfide: Thiols are readily oxidized to form disulfides. In the case of this compound, this would result in the formation of a homodimer. This reaction can be catalyzed by trace metals or occur spontaneously in the presence of oxygen. It can also be a biocatalytic process.[4][5]

  • Further Oxidation: The thiol group can be further oxidized to sulfenic, sulfinic, and sulfonic acids.[6]

  • Thiol-Disulfide Exchange: The thiol can react with disulfide bonds present in proteins or other molecules in the biological matrix, leading to the formation of mixed disulfides.[7]

The following diagram illustrates the potential degradation pathways of this compound:

Degradation Pathways Potential Degradation Pathways of this compound Parent This compound Disulfide Disulfide Dimer Parent->Disulfide Oxidation HydroxylatedMetabolite Hydroxylated Metabolite Parent->HydroxylatedMetabolite CYP450 Hydroxylation RingOpenedMetabolite Ring-Opened Metabolite Parent->RingOpenedMetabolite CYP450 Ring Cleavage SulfonicAcid Sulfonic Acid Disulfide->SulfonicAcid Further Oxidation

Caption: Predicted degradation pathways of this compound.

A Framework for In Vitro Stability Assessment

A multi-pronged approach is necessary to comprehensively evaluate the in vitro stability of this compound. This should include assessments of chemical stability, metabolic stability in liver microsomes and plasma, and reactivity with biological thiols.

Chemical Stability Assessment

Objective: To determine the intrinsic chemical stability of the compound under various pH and temperature conditions.

Protocol:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3.0, 7.4, and 9.0).

  • Incubation: Add the test compound to each buffer at a final concentration of 1-10 µM. Incubate at 37°C.

  • Time Points: Collect samples at multiple time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Analysis: Quench the reaction (if necessary) and analyze the samples by a suitable analytical method (e.g., HPLC-UV/MS) to determine the concentration of the parent compound remaining.

Metabolic Stability Assessment
Microsomal Stability Assay

Objective: To evaluate the susceptibility of the compound to phase I metabolism by cytochrome P450 enzymes.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (final concentration 1 µM).

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Plasma Stability Assay

Objective: To assess the stability of the compound in the presence of plasma enzymes.

Protocol:

  • Incubation: Add the test compound to fresh plasma (e.g., human, rat) at a final concentration of 1-10 µM. Incubate at 37°C.

  • Time Points: Collect samples at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Preparation: Precipitate plasma proteins with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge and analyze the supernatant by LC-MS/MS.

The following diagram outlines the general workflow for these in vitro stability assays:

Stability Assay Workflow General Workflow for In Vitro Stability Assays Start Start Preparation Prepare Incubation Mixture (Buffer, Microsomes, or Plasma) Start->Preparation Incubation Incubate at 37°C Preparation->Incubation Sampling Collect Samples at Defined Time Points Incubation->Sampling Quenching Quench Reaction and Precipitate Proteins Sampling->Quenching Analysis Analyze by LC-MS/MS Quenching->Analysis Data Calculate Half-Life (t1/2) and Intrinsic Clearance (CLint) Analysis->Data End End Data->End

Caption: A generalized workflow for conducting in vitro stability experiments.

Assessment in the Presence of Biological Thiols

Objective: To evaluate the potential for thiol-disulfide exchange with glutathione (GSH), a major endogenous antioxidant.

Protocol:

  • Incubation: Incubate the test compound (10 µM) in a physiologically relevant buffer (pH 7.4) with and without a molar excess of GSH (e.g., 1 mM).

  • Time Points: Collect samples at various time points (e.g., 0, 30, 60, 120 minutes).

  • Analysis: Analyze the samples by LC-MS/MS to monitor the disappearance of the parent thiol and the potential formation of a mixed disulfide with GSH.

Analytical Methodologies

The accurate quantification of this compound and its potential degradation products is paramount for reliable stability assessment.

HPLC-UV/MS Method Development

A reverse-phase HPLC method coupled with UV and mass spectrometric detection is recommended.

  • Column: A C18 column is a suitable starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of formic acid (0.1%) to improve peak shape and ionization efficiency.

  • Detection:

    • UV: Monitor at a wavelength of maximum absorbance.

    • MS: Use electrospray ionization (ESI) in positive ion mode. Monitor for the parent ion and potential metabolites.

Quantification of Thiol and Disulfide Forms

Due to the reactivity of the thiol group, specific methods may be required to differentiate and quantify the thiol and its disulfide dimer.

  • Direct LC-MS/MS Analysis: The developed LC-MS/MS method should be able to separate and quantify both the monomeric thiol and the disulfide dimer.

  • Derivatization: In cases of poor chromatographic performance or low sensitivity, derivatization of the thiol group with a reagent like N-ethylmaleimide can be employed to create a more stable and readily detectable derivative.[8]

  • Colorimetric Assays: For a rapid assessment of total thiol content, Ellman's reagent (DTNB) can be used.[9] This method, however, lacks the specificity to distinguish between the parent compound and other thiols.

Data Interpretation and Reporting

The primary endpoints of in vitro stability assays are the half-life (t1/2) and intrinsic clearance (CLint).

  • Half-life (t1/2): The time required for the concentration of the compound to decrease by half. It can be calculated from the slope of the natural logarithm of the remaining compound concentration versus time plot.

  • Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a given compound. It is calculated from the half-life and the protein concentration in the assay.

The results should be summarized in a clear and concise manner, as shown in the table below:

Assay TypeMatrixHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Chemical StabilityBuffer (pH 7.4)> 24 hoursN/A
Metabolic StabilityHuman Liver MicrosomesCalculated ValueCalculated Value
Metabolic StabilityRat Liver MicrosomesCalculated ValueCalculated Value
Plasma StabilityHuman PlasmaCalculated ValueN/A
Plasma StabilityRat PlasmaCalculated ValueN/A

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the in vitro stability of this compound. By understanding its potential chemical and metabolic liabilities and employing robust experimental and analytical methodologies, researchers can gain crucial insights into the compound's disposition and make informed decisions in the drug discovery and development process. The inherent reactivity of the thiol group and the potential for metabolism of the isoxazole ring necessitate a thorough and multi-faceted stability assessment.

References

  • Davis, J. P., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 31(10), 1240-1250. [Link]

  • PubChem. (n.d.). 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol. Retrieved from [Link]

  • De Vrieze, M., et al. (2015). Insight in ethanethiol degradation kinetics at biocathodes. Journal of Chemical Technology & Biotechnology, 90(12), 2262-2269. [Link]

  • Sedighi, M., et al. (2013). Ethanethiol degradation by Ralstonia eutropha. Biotechnology and Bioprocess Engineering, 18, 827-833. [Link]

  • Barreiros, L., et al. (2000). Proposed oxidative pathways in aerobic degradation of ethanethiol. Applied and Environmental Microbiology, 66(11), 4989-4995. [Link]

  • De Vrieze, M., et al. (2015). Insight in ethanethiol degradation kinetics at biocathodes. ResearchGate. [Link]

  • Fisher, M. B., et al. (2003). The in vitro metabolism of the isoxazole ring of leflunomide to its active alpha-cyanoenol metabolite, A77 1726, by human liver microsomes. Drug Metabolism and Disposition, 31(10), 1240-1250.
  • Russo, M. V., et al. (2020). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. Journal of Medicinal Chemistry, 63(15), 8344-8361. [Link]

  • Nimse, S. B., & Pal, D. (2015). Free radicals, natural antioxidants, and their reaction mechanisms. RSC Advances, 5(35), 27986-28006.
  • Olesova, D., et al. (2021). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 26(23), 7293. [Link]

  • Sedighi, M., et al. (2013). Ethanethiol degradation by Ralstonia eutropha. ResearchGate. [Link]

  • Re, S., et al. (2014). The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences, 103(9), 2595-2608. [Link]

  • Mishyna, M., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. International Journal of Molecular Sciences, 25(10), 5341. [Link]

  • Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158. [Link]

  • Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846. [Link]

  • Hughes, D. W., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Chemical Research in Toxicology, 34(7), 1667-1679. [Link]

  • Aslam, M., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Molecules, 27(16), 5240. [Link]

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An In-Depth Technical Guide on the Solubility of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol in Different Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a chemical entity is a critical physicochemical property that dictates its behavior in various scientific and pharmaceutical applications. This guide provides a comprehensive technical overview of the solubility of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol, a molecule of interest in medicinal chemistry and material science. Given the novelty of this compound, this document emphasizes a foundational, predictive approach based on its structural components—the isoxazole ring and the ethanethiol side chain—and outlines a rigorous experimental framework for the empirical determination of its solubility in a range of solvents. This guide is intended to serve as a vital resource for researchers, enabling them to make informed decisions in experimental design, formulation development, and process optimization.

Part 1: Theoretical and Predictive Solubility Analysis

A molecule's solubility is fundamentally governed by the principle of "like dissolves like," which underscores the importance of matching intermolecular forces between the solute and the solvent.[1] A thorough analysis of the structural features of this compound allows for a predictive assessment of its solubility profile.

1.1. Molecular Structure and Inherent Properties

The subject molecule, with the chemical formula C7H11NOS, is comprised of two key functional regions: a 3,5-dimethylisoxazole ring and a 4-ethanethiol group.[2][3]

  • The Isoxazole Moiety: Isoxazole is a heterocyclic compound known for its polar nature due to the presence of nitrogen and oxygen atoms within the ring.[4] This polarity facilitates hydrogen bonding, rendering isoxazoles generally more soluble in polar solvents such as water, methanol, and ethanol.[4] However, the presence of two methyl groups on the isoxazole ring in our compound of interest introduces a degree of lipophilicity, which can modulate its overall solubility.

  • The Ethanethiol Moiety: Ethanethiol is moderately soluble in water and miscible with most organic solvents.[5] The thiol (-SH) group is capable of weak hydrogen bonding.

1.2. Predictive Solubility Profile

Based on the composite nature of the molecule, a qualitative prediction of its solubility in various solvent classes can be formulated:

  • Polar Protic Solvents (e.g., Water, Ethanol): The presence of hydrogen bond acceptors (N and O in the isoxazole ring) and a hydrogen bond donor (the -SH group) suggests potential for solubility in these solvents.[2][4] However, the hydrocarbon backbone and methyl groups will likely limit extensive aqueous solubility. The solubility of isoxazole, and by extension its derivatives, is known to increase with temperature.[4]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents are expected to be effective at solvating this compound due to their ability to engage in dipole-dipole interactions without competing for hydrogen bonds.

  • Non-polar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is anticipated to be lower due to the polar nature of the isoxazole ring and the thiol group.[4]

Computational tools can provide a more quantitative prediction. The XLogP3-AA value, a computed measure of lipophilicity, for this compound is 1.7.[2][3] This moderate value suggests a balance between hydrophilicity and lipophilicity, supporting the prediction of solubility in a range of solvents with intermediate polarity.

Part 2: Experimental Protocol for Solubility Determination

To move beyond theoretical predictions, a robust and validated experimental methodology is essential. The saturation shake-flask method is the gold-standard for determining equilibrium solubility and is highly recommended.[6]

2.1. The Shake-Flask Method: A Step-by-Step Guide

This method involves creating a saturated solution of the compound and then measuring the concentration of the dissolved solute.[6][7]

Mandatory Visualization: Experimental Workflow for Solubility Determination

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

2.2. Detailed Protocol

  • Preparation of Saturated Solutions:

    • To a series of glass vials, add a pre-weighed excess of this compound (e.g., 5-10 mg).

    • Dispense a precise volume (e.g., 1-2 mL) of each test solvent into the corresponding vials.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25°C).

    • Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[8] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility has reached a plateau.[6]

  • Sample Processing and Analysis:

    • Following equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment. Centrifugation can be employed to expedite this separation.

    • Carefully withdraw a known volume of the clear supernatant, ensuring no solid material is disturbed.

    • Filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm) into a clean vial.

    • Prepare a calibrated dilution of the filtered sample to bring its concentration into the linear dynamic range of the chosen analytical method.

    • Quantify the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection or another suitable detection method like mass spectrometry (MS).

2.3. Self-Validating System for Trustworthiness

To ensure the scientific integrity of the generated data, the following should be considered:

  • Purity of the Solute: The purity of this compound should be established prior to the experiment.

  • pH Measurement: For aqueous solvents, the pH of the saturated solution should be measured and reported, as it can significantly influence the solubility of ionizable compounds.[6]

  • Solid State Analysis: The physical form (e.g., crystalline or amorphous) of the solid before and after the experiment should be noted, as polymorphism can affect solubility.

Part 3: Data Presentation and Interpretation

3.1. Quantitative Data Summary

The experimentally determined solubility data should be compiled into a clear, tabular format for ease of comparison.

Table 1: Predicted and Experimental Solubility of this compound at 25°C

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)
WaterPolar ProticLimited[To be determined experimentally]
EthanolPolar ProticModerate to High[To be determined experimentally]
AcetonePolar AproticHigh[To be determined experimentally]
DichloromethanePolar AproticHigh[To be determined experimentally]
HexaneNon-polarLow[To be determined experimentally]

3.2. Visualizing Key Relationships

The interplay between solute and solvent properties is central to understanding solubility.

Mandatory Visualization: Factors Influencing Solubility

Caption: Interplay of Solute and Solvent Properties in Determining Solubility.

Conclusion

This technical guide has provided a foundational understanding of the solubility of this compound based on its molecular structure and has detailed a robust experimental protocol for its empirical determination. A comprehensive understanding of this compound's solubility is a critical prerequisite for its successful application in research and development. The methodologies and principles outlined herein are designed to empower researchers to generate high-quality, reliable solubility data, thereby facilitating informed decision-making in subsequent stages of their work.

References

  • Solubility of Isoxazole.Solubility of Things.
  • Ethanethiol.AERU - University of Hertfordshire.
  • 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol.PubChem.
  • This compound.AA Blocks.
  • How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions.MDPI.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility).Protocols.io.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.[Source Not Available]
  • Shake Flask Method Summary.BioAssay Systems.
  • How Does Solvent Polarity Impact Compound Solubility?YouTube.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.Regulations.gov.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).Enamine.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.Dissolution Technologies.
  • Ethanethiol.Grokipedia.

Sources

"2-(3,5-dimethylisoxazol-4-yl)ethanethiol starting material for synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol as a Key Starting Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a crucial starting material in medicinal chemistry and drug development. The isoxazole moiety is a privileged structure in numerous pharmacologically active compounds, and the introduction of a versatile ethanethiol side chain opens avenues for further molecular elaboration. This document details the strategic synthesis from readily available precursors, focusing on the underlying chemical principles, optimization of reaction conditions, and step-by-step experimental protocols.

Introduction: The Significance of the Isoxazole Scaffold

The 3,5-dimethylisoxazole core is a five-membered heterocyclic motif containing adjacent nitrogen and oxygen atoms. This structural unit is present in a wide array of therapeutic agents, exhibiting diverse biological activities including anti-inflammatory, antibacterial, and anticancer properties. The electronic properties of the isoxazole ring, coupled with the steric influence of the methyl groups, provide a stable and predictable platform for the design of novel drug candidates. The title compound, this compound, serves as a key building block, with the thiol group offering a reactive handle for nucleophilic substitution, disulfide bond formation, or conjugation to other molecules of interest.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a multi-step synthesis originating from simple, commercially available starting materials. The proposed synthetic strategy is outlined below:

Retrosynthesis Target This compound Precursor1 2-(3,5-dimethylisoxazol-4-yl)ethanol Target->Precursor1 Thiolation Precursor2 3,5-dimethyl-4-isoxazolecarbaldehyde Precursor1->Precursor2 Homologation & Reduction Precursor3 3,5-dimethylisoxazole Precursor2->Precursor3 Formylation StartingMaterials Acetylacetone + Hydroxylamine Precursor3->StartingMaterials Cyclocondensation

Caption: Retrosynthetic analysis of this compound.

This guide will detail the forward synthesis, providing theoretical justification and practical methodologies for each transformation.

Synthesis of the 3,5-Dimethylisoxazole Core

The foundational step in this synthesis is the construction of the 3,5-dimethylisoxazole ring. This is efficiently achieved through a classic cyclocondensation reaction between acetylacetone and hydroxylamine.

Reaction Mechanism

The reaction proceeds via the initial formation of an oxime from one of the carbonyl groups of acetylacetone and hydroxylamine. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the oxime nitrogen onto the remaining carbonyl group, followed by dehydration, yields the stable aromatic isoxazole ring.

Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole

Materials:

  • Acetylacetone

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride in water.

  • To this solution, add a solution of sodium hydroxide in water, maintaining the temperature below 20 °C with an ice bath.

  • Slowly add acetylacetone to the reaction mixture with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then gently reflux for 2 hours.

  • Cool the reaction mixture to room temperature and perform a liquid-liquid extraction with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by distillation to yield 3,5-dimethylisoxazole as a colorless to pale yellow liquid.[1][2]

Formylation of the Isoxazole Ring: Vilsmeier-Haack Reaction

With the isoxazole core in hand, the next step is the introduction of a formyl group at the C4 position. The Vilsmeier-Haack reaction is the method of choice for this transformation, utilizing a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3]

Mechanistic Insights

The reaction of DMF with POCl₃ forms the electrophilic Vilsmeier reagent, an iminium salt. The electron-rich isoxazole ring then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting intermediate furnishes the desired aldehyde, 3,5-dimethyl-4-isoxazolecarbaldehyde.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Hydrolysis DMF DMF Vilsmeier_Reagent [ClCH=N(CH3)2]+Cl- DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Isoxazole 3,5-Dimethylisoxazole Intermediate Iminium Intermediate Isoxazole->Intermediate + Vilsmeier Reagent Aldehyde 3,5-dimethyl-4-isoxazolecarbaldehyde Intermediate->Aldehyde Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of 3,5-dimethyl-4-isoxazolecarbaldehyde

Materials:

  • 3,5-Dimethylisoxazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Water

Procedure:

  • In a three-necked flask under an inert atmosphere, cool DMF to 0 °C.

  • Slowly add POCl₃ dropwise to the cooled DMF with stirring, maintaining the temperature below 10 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Dissolve 3,5-dimethylisoxazole in DCM and add it dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude aldehyde can be purified by column chromatography on silica gel.

Homologation and Reduction to 2-(3,5-dimethylisoxazol-4-yl)ethanol

This stage involves the extension of the single-carbon aldehyde to a two-carbon alcohol side chain. A robust method to achieve this is a Wittig reaction with methoxymethylenetriphenylphosphorane, followed by hydrolysis of the resulting enol ether and reduction of the intermediate acetaldehyde.

The Wittig Reaction Pathway

The Wittig reaction allows for the conversion of an aldehyde to an alkene.[4][5][6] By using methoxymethylenetriphenylphosphorane, a vinyl ether is formed. Acidic workup cleaves the enol ether to reveal the corresponding acetaldehyde, which can then be readily reduced to the desired primary alcohol.

Homologation_Workflow Aldehyde 3,5-dimethyl-4- isoxazolecarbaldehyde Vinyl_Ether 4-(2-methoxyvinyl)-3,5- dimethylisoxazole Aldehyde->Vinyl_Ether Wittig Reaction (Ph3P=CHOCH3) Acetaldehyde 2-(3,5-dimethylisoxazol- 4-yl)acetaldehyde Vinyl_Ether->Acetaldehyde Acidic Hydrolysis Alcohol 2-(3,5-dimethylisoxazol- 4-yl)ethanol Acetaldehyde->Alcohol Reduction (NaBH4)

Caption: Workflow for the conversion of the aldehyde to the target alcohol.

Experimental Protocol: Synthesis of 2-(3,5-dimethylisoxazol-4-yl)ethanol

Materials:

  • Methoxymethyltriphenylphosphonium chloride

  • Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • 3,5-dimethyl-4-isoxazolecarbaldehyde

  • Hydrochloric acid (HCl)

  • Sodium borohydride (NaBH₄)

  • Methanol

Procedure:

Step A: Wittig Reaction and Hydrolysis

  • In a flame-dried flask under an inert atmosphere, suspend methoxymethyltriphenylphosphonium chloride in anhydrous THF.

  • Cool the suspension to 0 °C and add NaH (60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.

  • Cool the resulting ylide solution to 0 °C and add a solution of 3,5-dimethyl-4-isoxazolecarbaldehyde in anhydrous THF dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with water and extract with ethyl acetate.

  • Concentrate the organic phase and dissolve the residue in a mixture of THF and aqueous HCl (e.g., 3M).

  • Stir at room temperature until TLC analysis indicates complete hydrolysis to the acetaldehyde.

  • Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate. The crude acetaldehyde is used directly in the next step.

Step B: Reduction

  • Dissolve the crude 2-(3,5-dimethylisoxazol-4-yl)acetaldehyde in methanol and cool to 0 °C.

  • Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

  • Stir for 1-2 hours at room temperature.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting crude alcohol by silica gel chromatography.

Conversion of Alcohol to Thiol: Synthesis of the Final Product

The final transformation involves the conversion of the primary alcohol to the corresponding thiol. Two reliable methods are presented here.

Method A: Two-Step Conversion via Tosylate Intermediate

This classic and high-yielding approach involves the activation of the alcohol as a tosylate, followed by nucleophilic displacement with a sulfur source.[7]

Table 1: Reaction Conditions for Tosylation and Thiolation

StepReagentsSolventTemperatureTypical Yield
Tosylation p-Toluenesulfonyl chloride, PyridineDichloromethane0 °C to RT>90%
Thiolation Thiourea, followed by NaOH(aq)EthanolReflux80-90%

Step A: Tosylation

  • Dissolve 2-(3,5-dimethylisoxazol-4-yl)ethanol in pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride portion-wise and stir the reaction at 0 °C for 1 hour, then at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate and concentrate to yield the tosylate, which is often used without further purification.

Step B: Thiolation

  • Dissolve the crude tosylate in ethanol and add thiourea.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction and add an aqueous solution of sodium hydroxide.

  • Reflux for an additional 1-2 hours to hydrolyze the isothiouronium salt.

  • Cool to room temperature, acidify with dilute HCl, and extract with diethyl ether.

  • Dry the organic phase, concentrate, and purify by distillation or chromatography to afford this compound.

Method B: One-Pot Conversion with Lawesson's Reagent

Lawesson's reagent provides a direct, albeit sometimes lower-yielding, route from alcohols to thiols.[8] This method is advantageous for its operational simplicity.

Materials:

  • 2-(3,5-dimethylisoxazol-4-yl)ethanol

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

  • Toluene, anhydrous

Procedure:

  • In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve 2-(3,5-dimethylisoxazol-4-yl)ethanol in anhydrous toluene.

  • Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter to remove any insoluble byproducts.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the target thiol.

Characterization

The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., S-H stretch for the thiol).

Conclusion

This guide has outlined a reliable and scalable synthetic route to this compound from basic starting materials. The described protocols, grounded in established organic chemistry principles, provide a clear pathway for researchers in the field of drug discovery and development to access this valuable building block. The choice between the two presented thiol-formation methods will depend on factors such as desired yield, purity requirements, and available reagents.

References

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Methodological & Application

Application Notes & Protocols: Leveraging 2-(3,5-dimethylisoxazol-4-yl)ethanethiol in Thiol-Click Chemistry for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for Click Chemistry

In the landscape of modern synthetic chemistry, the demand for efficient, robust, and versatile reactions is paramount. "Click" chemistry, a concept introduced to describe reactions with high yields, stereospecificity, and minimal byproducts, has revolutionized material science, drug discovery, and bioconjugation.[1][2] Within this family of reactions, the thiol-click variants—namely the thiol-ene and thiol-yne reactions—stand out for their operational simplicity and broad functional group tolerance.[3][4]

This guide focuses on a unique and highly functionalized building block: 2-(3,5-dimethylisoxazol-4-yl)ethanethiol . This compound synergistically combines the potent reactivity of a primary thiol with the privileged scaffold of a substituted isoxazole. The thiol group serves as a versatile handle for thiol-ene and thiol-yne click reactions, enabling covalent linkage to a vast array of molecules and materials.[1][5]

Simultaneously, the 3,5-dimethylisoxazole moiety is a well-regarded pharmacophore in medicinal chemistry. Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them attractive components in the design of novel therapeutics.[6][7][8] The strategic incorporation of this thiol, therefore, not only facilitates robust conjugation but also imbues the target molecule with the desirable physicochemical and pharmacological properties of the isoxazole ring.

These application notes provide a comprehensive overview, mechanistic insights, and detailed protocols for researchers, chemists, and drug development professionals seeking to employ this compound in their synthetic endeavors.

Physicochemical Properties of the Reagent

A thorough understanding of the reagent's properties is critical for experimental design and execution.

PropertyValueSource
IUPAC Name 2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanethiol[9]
CAS Number 915923-05-6[9][10]
Molecular Formula C₇H₁₁NOS[9]
Molecular Weight 157.24 g/mol [9][10]
Appearance (Typically a liquid, refer to supplier data)N/A
Hydrogen Bond Donors 1[9]
Hydrogen Bond Acceptors 3[9]
Rotatable Bonds 2[9]

Core Concepts: The Power of Thiol-Click Reactions

Thiol-click reactions proceed via two primary, highly efficient mechanisms: a radical-mediated pathway and a nucleophilic conjugate addition pathway. The choice of mechanism dictates the required reagents and reaction conditions.

Radical-Mediated Thiol-Ene & Thiol-Yne Coupling

This is the most common pathway, involving the addition of a thiyl radical across an unsaturated carbon-carbon bond (an alkene or 'ene') or a triple bond (an alkyne or 'yne').[2]

  • Initiation: The reaction is typically initiated by irradiating a photoinitiator with UV light or by using a thermal initiator.[11] This generates a reactive radical species.

  • Propagation: The initiator radical abstracts the hydrogen atom from the thiol (R-SH), creating a highly reactive thiyl radical (R-S•). This thiyl radical then adds across the 'ene' or 'yne' in an anti-Markovnikov fashion. The resulting carbon-centered radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and continuing the chain reaction.[1][12]

  • Termination: The reaction ceases when two radicals combine.

This process is exceptionally rapid and efficient, often reaching completion in minutes under mild conditions.[2]

Base-Catalyzed Thiol-Yne & Thiol-Ene (Michael Addition)

For 'enes' or 'ynes' that are electron-deficient (e.g., acrylates, propiolates), a nucleophilic pathway is highly effective.

  • Mechanism: A base (organic or inorganic) deprotonates the thiol to form a nucleophilic thiolate anion (R-S⁻). This thiolate then attacks the electron-deficient double or triple bond in a conjugate (Michael) addition.[13]

  • Advantages: This method avoids the need for radical initiators and is notably tolerant of oxygen and wet solvents, simplifying the experimental setup.[13]

Experimental Workflows & Mechanisms

The following diagrams illustrate the general workflow and the specific chemical mechanisms involved when using this compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Outcome Thiol 2-(3,5-dimethylisoxazol- 4-yl)ethanethiol ReactionVessel Reaction Setup (Inert Atmosphere) Thiol->ReactionVessel Partner Alkene / Alkyne Substrate Partner->ReactionVessel Initiator Initiator (Photo/Thermal/Base) Initiator->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Initiation Initiation (UV Light / Heat / Base) ReactionVessel->Initiation Trigger Workup Workup & Purification Initiation->Workup Reaction Complete Product Functionalized Product (Thioether Linkage) Workup->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: General experimental workflow for thiol-click chemistry.

ThiolEne Initiator Initiator Radical_Initiator Initiator Radical (I•) Initiator->Radical_Initiator UV or Δ Thiol Isoxazole-Thiol (R-SH) Radical_Initiator->Thiol H-abstraction Thiyl_Radical Thiyl Radical (R-S•) Thiol->Thiyl_Radical Product Thioether Product (R-S-CH₂-CH₂R') Thiol->Product Alkene Alkene (H₂C=CHR') Thiyl_Radical->Alkene Addition Intermediate_Radical Intermediate Radical (R-S-CH₂-C•HR') Alkene->Intermediate_Radical Intermediate_Radical->Thiol Chain Transfer (H-abstraction) Intermediate_Radical->Thiyl_Radical Regenerates

Caption: Radical-mediated thiol-ene reaction mechanism.

ThiolYne Base Base (B:) Thiol Isoxazole-Thiol (R-SH) Base->Thiol Deprotonation Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Alkyne Electron-Deficient Alkyne (HC≡C-EWG) Thiolate->Alkyne Nucleophilic Attack (Michael Addition) Intermediate_Anion Vinyl Anion Intermediate Alkyne->Intermediate_Anion Product Vinyl Sulfide Product Intermediate_Anion->Product Protonation (from HB⁺)

Caption: Base-catalyzed thiol-yne (Michael addition) mechanism.

Protocol 1: Photoinitiated Radical Thiol-Ene Coupling

This protocol details the conjugation of this compound to a generic alkene-containing substrate, such as an allyl-functionalized polymer or molecule, using a standard photoinitiator.

Objective: To functionalize an alkene-terminated molecule with the isoxazole moiety.

Materials:

  • This compound

  • Alkene substrate (e.g., 1-octene, allyl-PEG)

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) for aqueous solutions.[11][14]

  • Anhydrous, inhibitor-free solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Nitrogen or Argon gas source

  • UV lamp (365 nm)

  • Standard glassware (Schlenk flask or equivalent)

Safety Precautions:

  • Thiols possess a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

  • UV radiation is harmful. Use appropriate shielding and personal protective equipment (UV-blocking glasses).

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Step-by-Step Procedure:

  • Reagent Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve the alkene substrate (1.0 equivalent) in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).

  • Addition of Thiol: Add this compound (1.1 equivalents) to the solution. A slight excess of the thiol ensures complete consumption of the alkene.

  • Addition of Initiator: Add the photoinitiator (e.g., DMPA) to the mixture. A typical concentration is 1-5 mol% relative to the alkene functional group.

  • Inerting the System: Seal the flask and de-gas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.

  • Initiation: Place the stirring reaction mixture under a 365 nm UV lamp. The distance from the lamp should be consistent and optimized for the reaction scale (typically 5-15 cm).

  • Reaction Monitoring: The reaction is typically rapid. Monitor its progress by Thin Layer Chromatography (TLC) or by taking aliquots for analysis (e.g., ¹H NMR to observe the disappearance of alkene protons). Reaction times can range from 5 to 60 minutes.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to remove excess thiol and the spent initiator.

Characterization: The final product should be characterized to confirm the formation of the thioether bond. In ¹H NMR, expect to see the disappearance of the vinyl proton signals from the starting alkene and the appearance of new aliphatic protons corresponding to the newly formed thioether linkage. Mass spectrometry will confirm the expected molecular weight of the conjugate.

Protocol 2: Base-Catalyzed Thiol-Yne (Michael Addition)

This protocol describes the conjugation of this compound to an electron-deficient alkyne, such as methyl propiolate.

Objective: To functionalize an electron-deficient alkyne with the isoxazole moiety.

Materials:

  • This compound

  • Electron-deficient alkyne (e.g., methyl propiolate)

  • Base catalyst: Triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU)

  • Solvent (e.g., Acetonitrile, THF, or Methanol)

  • Standard glassware (round-bottom flask)

Safety Precautions:

  • Perform all manipulations of the thiol in a well-ventilated fume hood.

  • DBU and TEA are corrosive bases. Wear appropriate gloves and eye protection.

Step-by-Step Procedure:

  • Reagent Preparation: In a round-bottom flask with a magnetic stir bar, dissolve the electron-deficient alkyne (1.0 equivalent) and this compound (1.05 equivalents) in the chosen solvent. Unlike the radical reaction, rigorous de-gassing is not typically necessary.[13]

  • Initiation: Add the base catalyst to the stirring solution. For a mild base like TEA, use 0.1-0.2 equivalents. For a stronger, non-nucleophilic base like DBU, a catalytic amount (1-5 mol%) is sufficient.

  • Reaction: Stir the reaction at room temperature. The reaction is often exothermic upon addition of the base.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are generally complete within 1-4 hours at room temperature. Gentle heating (40-50 °C) can be applied to accelerate slow reactions.

  • Workup: Upon completion, quench the reaction by adding a mild acid (e.g., saturated NH₄Cl solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to yield the pure vinyl sulfide product. The reaction typically yields a mixture of E/Z isomers.[15]

Troubleshooting & Field Insights

  • Low Yield in Radical Reactions: The primary culprit is often oxygen. Ensure the system is thoroughly de-gassed. Alternatively, check the purity of your alkene, as polymerization inhibitors can interfere with the reaction.

  • Incomplete Reaction in Base-Catalyzed Systems: If the reaction stalls, the base may not be strong enough to deprotonate the thiol efficiently. Consider switching from TEA to a stronger base like DBU.

  • Side Reactions with Di-addition (Thiol-Yne): In radical-mediated thiol-yne reactions, a second addition of the thiol to the initially formed vinyl sulfide can occur.[5] To favor mono-addition, use a stoichiometric excess of the alkyne. Conversely, to favor the dithioether product, use an excess of the thiol.

  • Solvent Choice: For photoinitiated reactions, choose a solvent that is transparent to the wavelength of UV light being used (e.g., THF, acetonitrile, chloroform).

Conclusion

This compound is a powerful and versatile reagent for researchers at the interface of chemistry, biology, and materials science. Its dual-functionality—a "clickable" thiol handle and a biologically relevant isoxazole core—provides a streamlined path to novel conjugates. The thiol-ene and thiol-yne reactions offer a robust, efficient, and orthogonal strategy for modifying complex molecules, polymers, and surfaces under mild conditions. By following the protocols and understanding the mechanistic principles outlined in this guide, scientists can effectively integrate this valuable building block into their research and development pipelines.

References

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Sources

Application Note: Protocol for Thiol-Ene Reaction with 2-(3,5-dimethylisoxazol-4-yl)ethanethiol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thiol-ene reaction, a prominent member of the "click chemistry" family, offers a robust and highly efficient method for the covalent modification of molecules. Its key advantages include high yields, stereospecificity, mild reaction conditions, and tolerance to a wide array of functional groups. This application note details a protocol for the photoinitiated thiol-ene reaction using 2-(3,5-dimethylisoxazol-4-yl)ethanethiol, a compound of significant interest due to the presence of the isoxazole moiety. Isoxazole rings are considered "privileged structures" in medicinal chemistry, frequently found in approved pharmaceutical agents due to their favorable metabolic stability and ability to participate in hydrogen bonding interactions. This protocol provides a reliable method for conjugating this valuable pharmacophore to various alkene-containing molecules, such as peptides, polymers, and small-molecule drug candidates.

Reaction Mechanism and Rationale

The photoinitiated thiol-ene reaction proceeds through a free-radical chain mechanism, which can be broken down into three main stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), upon exposure to UV light. This generates two highly reactive radical species.

  • Chain Propagation:

    • An initiator radical abstracts a hydrogen atom from the thiol, this compound, to form a thiyl radical (isoxazole-S•).

    • This thiyl radical then adds across the double bond of the alkene partner, resulting in the formation of a carbon-centered radical.

    • In a chain transfer step, the carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This step yields the final thioether product and regenerates the thiyl radical, which can then participate in another reaction cycle, thus propagating the chain.

  • Termination: The reaction concludes when two radical species combine, terminating the chain reaction.

The efficiency and speed of this chain mechanism are key to the high yields and rapid reaction times often observed.

Thiol_Ene_Mechanism cluster_Initiation 1. Initiation cluster_Propagation 2. Propagation Cycle cluster_Termination 3. Termination Initiator Photoinitiator (e.g., DMPA) Radicals 2 R• Initiator->Radicals UV Light (hν) Thiol Isoxazole-SH Thiyl_Radical Isoxazole-S• Thiol->Thiyl_Radical H• abstraction by Initiator Radical Thiol->Thiyl_Radical Regenerates Thiyl Radical Product Thioether Product Ene Alkene (R'-CH=CH₂) Thiyl_Radical->Ene Addition Carbon_Radical Isoxazole-S-CH₂-C•HR' Carbon_Radical->Thiol H• abstraction (Chain Transfer) Carbon_Radical->Product Forms Product Termination Radical Combination cluster_Initiation cluster_Initiation cluster_Propagation cluster_Propagation cluster_Termination cluster_Termination

Figure 1: Mechanism of the photoinitiated thiol-ene reaction.

Experimental Protocol

This protocol outlines a general procedure for the thiol-ene reaction. Optimal conditions, such as stoichiometry and reaction time, may require adjustment based on the specific alkene substrate used.

Materials and Reagents
ReagentSupplier (Example)Purity/GradeNotes
This compoundSigma-Aldrich>95%Store under an inert atmosphere (N₂ or Ar) at 2-8 °C. Thiols are susceptible to oxidation.
Alkene SubstrateVarious>95%Ensure the alkene is free from radical inhibitors.
2,2-Dimethoxy-2-phenylacetophenone (DMPA)Sigma-Aldrich>99%Photoinitiator. Store in a light-protected container.
Acetonitrile (MeCN) or Dichloromethane (DCM)Sigma-AldrichAnhydrousDegas the solvent prior to use to remove dissolved oxygen, which can inhibit the reaction.
Equipment
  • UV lamp (e.g., 365 nm handheld lamp or photoreactor)

  • Round-bottom flask or quartz reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware and syringes

Step-by-Step Procedure

Thiol_Ene_Workflow cluster_Prep A. Preparation cluster_Reaction B. Reaction cluster_Monitoring C. Monitoring cluster_Workup D. Work-up & Purification A1 Dissolve alkene and This compound in degassed solvent. A2 Add photoinitiator (DMPA) to the reaction mixture. A1->A2 B1 Seal the vessel and purge with inert gas (N₂ or Ar) for 15-20 min. A2->B1 B2 Place the reaction vessel under a UV lamp (365 nm) with stirring. B1->B2 C1 Monitor reaction progress by TLC, LC-MS, or ¹H NMR. B2->C1 D1 Once complete, concentrate the reaction mixture in vacuo. C1->D1 D2 Purify the crude product by flash column chromatography. D1->D2

Figure 2: Experimental workflow for the thiol-ene reaction.

  • Preparation: In a round-bottom flask, dissolve the alkene substrate (1.0 equivalent) and this compound (1.1-1.5 equivalents) in a suitable degassed solvent (e.g., acetonitrile or dichloromethane) to a typical concentration of 0.1 M. A slight excess of the thiol is recommended to ensure complete consumption of the alkene. Add the photoinitiator, DMPA (0.05-0.1 equivalents), to the mixture.

  • Inerting the Atmosphere: Seal the flask with a septum and purge the solution with an inert gas, such as nitrogen or argon, for 15-20 minutes. This is a crucial step to remove dissolved oxygen, which can quench the radical reaction.

  • Initiation and Reaction: With continuous stirring, position the reaction vessel at a consistent distance (e.g., 5-10 cm) from a UV lamp (365 nm) and begin irradiation. The reaction time will vary depending on the specific substrates and can range from minutes to several hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC), looking for the disappearance of the starting materials. For more detailed analysis, aliquots can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or ¹H NMR spectroscopy.

  • Work-up and Purification: Upon completion of the reaction, as indicated by the chosen monitoring technique, turn off the UV lamp. Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel, typically with a solvent gradient of ethyl acetate in hexanes.

Product Characterization

Thorough characterization of the final product is essential to confirm the successful formation of the desired thioether.

  • Mass Spectrometry (MS): Use Electrospray Ionization (ESI) mass spectrometry to verify the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A successful reaction is indicated by the disappearance of the characteristic vinyl proton signals of the alkene and the appearance of new signals corresponding to the thioether linkage. The signals from the 3,5-dimethylisoxazole moiety should remain unchanged.

    • ¹³C NMR: Confirmation can be obtained by observing the disappearance of the alkene carbon signals and the appearance of new aliphatic carbon signals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the S-H stretching vibration, typically found around 2550 cm⁻¹, provides additional confirmation of the reaction's completion.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Slow or Incomplete Reaction - Inefficient degassing (oxygen inhibition)- Low UV lamp intensity- Insufficient photoinitiator- Purge the solvent and reaction mixture with inert

Application Notes and Protocols: 2-(3,5-dimethylisoxazol-4-yl)ethanethiol as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Bifunctional Ligand

In the ever-evolving landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and functions. The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, known to impart a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] When appended with a thiol group, a potent coordinating agent for a variety of metal ions, the resulting bifunctional ligand, 2-(3,5-dimethylisoxazol-4-yl)ethanethiol , presents a compelling candidate for the construction of novel metal complexes with potential applications in catalysis, materials science, and drug development.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the coordination chemistry of this compound. We will delve into a plausible synthetic route for the ligand, detailed procedures for the synthesis of its transition metal complexes, and robust protocols for their characterization and evaluation in catalytic and biological systems.

Part 1: Ligand Synthesis

The synthesis of this compound is not widely reported in the literature. Therefore, we propose a rational and efficient two-step synthetic pathway starting from the commercially available 4-(2-hydroxyethyl)-3,5-dimethylisoxazole. This strategy involves the conversion of the terminal alcohol to the desired thiol functionality.

Workflow for Ligand Synthesis

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Thiol Formation cluster_2 Purification A 4-(2-hydroxyethyl)-3,5-dimethylisoxazole B Activation of Hydroxyl Group A->B e.g., Mitsunobu Reaction Conditions C Activated Intermediate B->C D Nucleophilic Substitution C->D Thiolating Agent (e.g., Thioacetate) E This compound D->E Hydrolysis F Column Chromatography E->F

Caption: Proposed synthetic workflow for this compound.

Protocol 1.1: Synthesis of S-(2-(3,5-dimethylisoxazol-4-yl)ethyl) ethanethioate (Intermediate)

This protocol utilizes a Mitsunobu reaction to convert the hydroxyl group to a thioacetate, which can then be readily hydrolyzed to the thiol. The Mitsunobu reaction is advantageous due to its mild conditions and stereospecific inversion of configuration at the alcohol carbon (though not relevant for this primary alcohol).[2][3][4][6]

Materials:

  • 4-(2-hydroxyethyl)-3,5-dimethylisoxazole

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Thioacetic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(2-hydroxyethyl)-3,5-dimethylisoxazole (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add thioacetic acid (1.2 eq).

  • Slowly add DIAD or DEAD (1.5 eq) dropwise over 10-15 minutes, maintaining the temperature at 0 °C. The reaction mixture will typically turn from colorless to a pale yellow or orange.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired thioacetate intermediate.

Protocol 1.2: Synthesis of this compound (Final Ligand)

Materials:

  • S-(2-(3,5-dimethylisoxazol-4-yl)ethyl) ethanethioate

  • Methanol

  • Hydrochloric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the thioacetate intermediate (1.0 eq) in methanol.

  • Add a few drops of concentrated hydrochloric acid.

  • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

Characterization of the Ligand:

The structure and purity of the synthesized ligand should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • FT-IR Spectroscopy: To identify the characteristic S-H stretching vibration.

Part 2: Synthesis of Metal Complexes

The thiol group of this compound is expected to be the primary coordination site for soft metal ions, while the nitrogen atom of the isoxazole ring can act as a secondary coordination site, potentially leading to chelation. The following protocol provides a general method for the synthesis of transition metal complexes.

Workflow for Metal Complex Synthesis

G cluster_0 Complexation Reaction cluster_1 Isolation and Purification A This compound C Reaction in Suitable Solvent A->C B Metal Salt Precursor (e.g., MCl₂, M(OAc)₂) B->C D Precipitation or Crystallization C->D E Washing and Drying D->E F Metal Complex E->F

Sources

Application Note & Protocols: A Guide to the Development of Enzyme Inhibitors Using 2-(3,5-dimethylisoxazol-4-yl)ethanethiol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol as a potential enzyme inhibitor. The isoxazole moiety is a recognized pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory and enzyme inhibitory effects.[1][2] The presence of a thiol group suggests a potential for interaction with various biological targets, particularly enzymes with susceptible cysteine residues in their active or allosteric sites. This guide outlines a systematic approach to screen for potential enzyme targets, characterize the inhibitory kinetics, and determine the mechanism of action of this compound. The protocols provided are designed to be robust and adaptable, enabling researchers to rigorously evaluate the therapeutic potential of this compound.

Introduction: The Rationale for Investigating this compound

The pursuit of novel enzyme inhibitors is a cornerstone of modern drug discovery. Enzymes are critical mediators of a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention.[3] The chemical scaffold of this compound presents a compelling starting point for inhibitor development for two primary reasons:

  • The Isoxazole Core: The isoxazole ring is a versatile heterocyclic motif found in a number of clinically successful drugs.[1] Its derivatives have been shown to inhibit a variety of enzymes, including cholinesterases and tyrosinase, and to possess anti-inflammatory properties, often by targeting enzymes in the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1][2][4]

  • The Ethanethiol Group: The thiol moiety is known to be reactive and can form covalent or non-covalent interactions with enzyme active sites, particularly with cysteine residues.[5] This suggests that this compound could act as either a reversible or irreversible inhibitor, depending on the nature of its interaction with the target enzyme.[6]

Given these characteristics, this compound warrants investigation as a potential inhibitor of enzymes implicated in diseases where inflammation or other targeted enzymatic activity plays a key role.

Compound Handling and Preparation

Prior to initiating any screening or characterization assays, it is crucial to properly handle and prepare this compound to ensure experimental consistency and accuracy.

Compound Properties:

PropertyValueSource
CAS Number 915923-05-6[7][8][9][10]
Molecular Formula C7H11NOS[8][9][10]
Molecular Weight 157.24 g/mol [7][8]
Physical Form Liquid[7]
Purity ≥95%[7]

Protocol 2.1: Stock Solution Preparation

  • Initial Dissolution: Due to its liquid form, accurately prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).

  • Solubility Assessment: Visually inspect the solution for any precipitation. If necessary, gentle warming or sonication can be used to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

  • Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solution in the appropriate assay buffer. It is critical to ensure that the final concentration of the organic solvent in the assay is low (typically ≤1%) to avoid impacting enzyme activity.[5]

Initial Enzyme Inhibitor Screening

The first step in characterizing a novel compound is to identify potential enzyme targets. Based on the known activities of isoxazole and thiol-containing compounds, a targeted screening approach is recommended.

dot

screening_workflow Figure 1: Enzyme Inhibitor Screening Workflow cluster_preparation Preparation cluster_screening Screening cluster_confirmation Confirmation & Prioritization Compound This compound Stock Prepare Stock Solution (DMSO) Compound->Stock Working Prepare Working Solutions Stock->Working EnzymePanel Select Enzyme Panel (e.g., COX-1, COX-2, 5-LOX, AChE, BChE, Tyrosinase) Working->EnzymePanel PrimaryAssay Primary Single-Concentration Screening EnzymePanel->PrimaryAssay HitIdent Hit Identification (% Inhibition > Threshold) PrimaryAssay->HitIdent DoseResponse Dose-Response & IC50 Determination HitIdent->DoseResponse Prioritize Prioritize Hits for MoA Studies DoseResponse->Prioritize

Caption: High-level workflow for the initial screening and identification of enzyme targets.

Protocol 3.1: Single-Point Primary Screening

  • Enzyme and Substrate Preparation: Prepare enzyme and substrate solutions in an appropriate assay buffer. The specific buffer conditions (pH, ionic strength) should be optimized for each enzyme.[11][12]

  • Assay Plate Preparation: In a 96-well or 384-well microplate, add the following to each well:

    • Assay Buffer

    • This compound working solution (final concentration typically 1-10 µM)

    • Enzyme solution

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a constant temperature to allow the compound to bind to the enzyme.[13]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution.

  • Signal Detection: Measure the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).[14]

  • Controls: Include the following controls on each plate:

    • Negative Control (0% Inhibition): Enzyme, substrate, and assay buffer with vehicle (DMSO).

    • Positive Control (100% Inhibition): A known inhibitor for the specific enzyme.

    • Blank: Assay buffer and substrate (no enzyme).

  • Data Analysis: Calculate the percent inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_blank) / (Signal_negative_control - Signal_blank))

Dose-Response and IC50 Determination

For any "hits" identified in the primary screen, a dose-response experiment is necessary to determine the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.

Protocol 4.1: IC50 Determination

  • Serial Dilution: Prepare a serial dilution of the this compound stock solution to create a range of concentrations (e.g., 8-12 concentrations, spanning from low nanomolar to high micromolar).

  • Assay Setup: Set up the enzyme assay as described in Protocol 3.1, but instead of a single concentration, add the different concentrations of the inhibitor to the wells.

  • Data Collection and Analysis: Measure the enzyme activity at each inhibitor concentration.

  • Curve Fitting: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

Hypothetical IC50 Data:

Enzyme TargetIC50 (µM)
COX-1 15.2
COX-2 2.8
5-LOX 8.9
AChE > 100
BChE 75.4

Mechanism of Action (MoA) Studies

Once a potent inhibitory activity against a specific enzyme is confirmed, the next crucial step is to elucidate the mechanism of inhibition.[15]

dot

moa_decision_tree Figure 2: Decision Tree for MoA Studies Start Potent Hit Identified (IC50 Determined) Reversibility Reversibility Assay (Dialysis or Rapid Dilution) Start->Reversibility Irreversible Irreversible Inhibition Reversibility->Irreversible Activity not recovered Reversible Reversible Inhibition Reversibility->Reversible Activity recovered Kinetics Enzyme Kinetics with Varying Substrate Concentrations Reversible->Kinetics Competitive Competitive Kinetics->Competitive Km increases, Vmax constant NonCompetitive Non-competitive Kinetics->NonCompetitive Km constant, Vmax decreases Uncompetitive Uncompetitive Kinetics->Uncompetitive Km and Vmax decrease Mixed Mixed-type Kinetics->Mixed Km and Vmax change

Caption: A simplified decision tree for determining the mechanism of enzyme inhibition.

Protocol 5.1: Reversibility Assay (Rapid Dilution Method)

  • Enzyme-Inhibitor Incubation: Incubate the enzyme with a high concentration of this compound (e.g., 10x IC50) for an extended period (e.g., 60 minutes).

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into the assay buffer containing the substrate.

  • Activity Measurement: Immediately measure the enzyme activity over time.

  • Analysis:

    • Reversible Inhibition: If the initial reaction rate is similar to that of the uninhibited enzyme, the inhibition is reversible.

    • Irreversible Inhibition: If the enzyme activity is not recovered upon dilution, the inhibition is likely irreversible.

Protocol 5.2: Kinetic Analysis for Reversible Inhibitors

  • Varying Substrate and Inhibitor Concentrations: Perform the enzyme assay with a matrix of varying substrate concentrations and several fixed concentrations of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Data Analysis:

    • Determine the initial reaction rates for each condition.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

    • Analyze the changes in the kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity), to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).[3][14]

Interpretation of Kinetic Data:

Inhibition TypeEffect on KmEffect on Vmax
Competitive IncreasesUnchanged
Non-competitive UnchangedDecreases
Uncompetitive DecreasesDecreases
Mixed Increases or DecreasesDecreases

Thiol Reactivity and Specificity

Given the presence of a thiol group, it is important to assess its role in the inhibitory activity and to rule out non-specific interactions.

Protocol 6.1: Thiol Quantification Assay

  • Assay Principle: Utilize a thiol-reactive fluorescent probe, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), to quantify free thiols.[16]

  • Procedure:

    • Incubate this compound with the target enzyme.

    • Add the CPM reagent and measure the fluorescence.

    • A decrease in fluorescence compared to a control without the enzyme may indicate a covalent interaction between the thiol group of the inhibitor and the enzyme.

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial characterization of this compound as a potential enzyme inhibitor. By following these protocols, researchers can systematically identify enzyme targets, determine inhibitor potency, and elucidate the mechanism of action. Positive findings from these studies would warrant further investigation, including structural studies (e.g., X-ray crystallography) to visualize the inhibitor-enzyme interaction and medicinal chemistry efforts to optimize the compound's potency and selectivity.[17]

References

  • Berseneva, L., et al. (Year). Reaction of Heterocyclic Thioamides with Dimethyl Acetylenedicarboxylate. Synthesis of Novel 2-Azolyl-5-methoxycarbonylmethylene Thiazolin-4-ones. ResearchGate. [Link]

  • PubMed. Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles. [Link]

  • National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • Chung, C. C., et al. (2008). A Fluorescence-Based Thiol Quantification Assay for Ultra-High-Throughput Screening for Inhibitors of Coenzyme A Production. ResearchGate. [Link]

  • MDPI. Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. [Link]

  • PubMed Central. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. [Link]

  • PubChem. 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol. [Link]

  • Chemistry LibreTexts. Enzyme Inhibition. [Link]

  • MedCrave online. Investigation of the effect of isoxazole derivatives on glutathione-dependent enzymes associated with cancer. [Link]

  • Wikipedia. Enzyme inhibitor. [Link]

  • PubMed Central. Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives. [Link]

  • AA Blocks. This compound. [Link]

  • PubMed Central. Inhibitor screening of proprotein convertases using positional scanning libraries. [Link]

  • ResearchGate. Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. [Link]

  • Tip Biosystems. What Are Enzyme Kinetic Assays?. [Link]

  • PubMed Central. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Creative Biogene. Enzyme Kinetic Assay. [Link]

  • PubMed Central. Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. [Link]

Sources

Application Notes and Protocols for the Analytical Determination of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Unique Heterocyclic Thiol

2-(3,5-dimethylisoxazol-4-yl)ethanethiol is a unique molecule combining a heterocyclic isoxazole ring system with a reactive thiol group. Isoxazole derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] The thiol functional group, a sulfur analogue of an alcohol, is highly reactive and plays a crucial role in various biological processes and drug mechanisms.[5][6] The presence of both moieties in this compound suggests its potential as a pharmacologically active agent, making its accurate and sensitive detection critical in research and drug development.

The analytical determination of this compound presents distinct challenges. The thiol group is susceptible to oxidation, leading to the formation of disulfides, which can result in underestimation of the target analyte.[7] Furthermore, depending on the sample matrix, the compound may be present at trace levels, necessitating highly sensitive analytical techniques. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical and Physical Properties of the Analyte [8][9][10][11][12]

PropertyValue
Molecular Formula C₇H₁₁NOS
Molecular Weight 157.24 g/mol
CAS Number 915923-05-6
Appearance Liquid
Boiling Point Not readily available
Solubility Soluble in organic solvents

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] Due to the polarity and potential for thermal degradation of the thiol group, a derivatization step is proposed to enhance the volatility and thermal stability of this compound, leading to improved chromatographic peak shape and sensitivity. Silylation is a common and effective derivatization technique for thiols.

Experimental Workflow: GC-MS Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing analyte Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Sample->Extraction Drying Drying of organic phase (e.g., over Na₂SO₄) Extraction->Drying Concentration Evaporation and reconstitution in derivatization solvent Drying->Concentration Derivatization Silylation with BSTFA + 1% TMCS Concentration->Derivatization Heating Incubation at 60°C for 30 min Derivatization->Heating Injection Injection into GC-MS Heating->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification and Reporting Detection->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Detailed Protocol: GC-MS

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample (e.g., plasma, reaction mixture), add 3 mL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of pyridine (derivatization solvent).

2. Derivatization

  • To the reconstituted sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Seal the vial and heat at 60°C for 30 minutes in a heating block.

  • Cool the sample to room temperature before injection.

3. GC-MS Conditions

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Injector Temperature 250°C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Full Scan (m/z 50-400) for qualitative, SIM for quantitative

4. Data Analysis and Validation

  • Qualitative Analysis: Identify the derivatized analyte by its retention time and mass spectrum, characterized by the molecular ion and specific fragmentation patterns.

  • Quantitative Analysis: For quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions of the silylated derivative.

  • Calibration: Prepare a calibration curve using a series of known concentrations of the derivatized standard.

  • Quality Control: Include blank samples and quality control samples at low, medium, and high concentrations in each analytical run to ensure accuracy and precision.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers high sensitivity and selectivity for the analysis of a wide range of compounds in complex matrices.[13][14] This method is particularly well-suited for the direct analysis of this compound without the need for derivatization. The use of tandem mass spectrometry (MS/MS) provides excellent specificity through the monitoring of specific precursor-to-product ion transitions.

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample containing analyte (e.g., plasma, tissue homogenate) Precipitation Protein Precipitation (e.g., with acetonitrile) Sample->Precipitation Centrifugation Centrifugation to pellet protein Precipitation->Centrifugation Supernatant Transfer of supernatant Centrifugation->Supernatant Injection Injection into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification and Reporting Detection->Quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

Detailed Protocol: LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for injection.

2. LC-MS/MS Conditions

ParameterRecommended Setting
LC System Waters ACQUITY UPLC I-Class or equivalent
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Acquisition Mode Multiple Reaction Monitoring (MRM)

3. MRM Transitions

  • Analyte: The precursor ion will be the protonated molecule [M+H]⁺. Product ions will need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

  • Internal Standard: An appropriate stable isotope-labeled analogue or a structurally similar compound should be used.

4. Data Analysis and Validation

  • Quantification: The analyte is quantified by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

  • Linearity: A calibration curve with at least six non-zero standards should be prepared, and the linearity should be assessed using a regression analysis with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels on different days.

  • Selectivity: Assessed by analyzing blank matrix samples to ensure no interference at the retention time of the analyte.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The inclusion of calibration standards, quality control samples, and internal standards in each analytical run ensures the accuracy, precision, and reliability of the results. For regulatory submissions, it is imperative to perform a full method validation according to the guidelines of the relevant authorities (e.g., FDA, EMA).

Conclusion

The choice between GC-MS and LC-MS/MS for the analysis of this compound will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The GC-MS method with derivatization is a robust approach for volatile analysis, while the LC-MS/MS method provides high sensitivity and specificity for direct analysis in complex biological matrices. Both methods, when properly validated, will yield reliable and reproducible data for researchers, scientists, and drug development professionals.

References

  • Benchchem. Gas chromatography-mass spectrometry (GC-MS) analysis of thiol compounds.
  • Sigma-Aldrich. This compound.
  • PubMed Central. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems.
  • National Institutes of Health. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests.
  • PubChem. 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol.
  • Matrix Scientific. This compound.
  • ResearchGate.
  • AABlocks. This compound.
  • PubMed.
  • Scholars' Mine.
  • National Institutes of Health.
  • MDPI. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
  • Regulatory Research and Medicine Evaluation. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • National Institutes of Health. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action.
  • ResearchGate. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Request PDF.
  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.
  • ResearchGate.
  • Santa Cruz Biotechnology. This compound.
  • National Institutes of Health.
  • MDPI.
  • Der Pharma Chemica.
  • A Brief Review on Isoxazole Deriv
  • ResearchGate. Examples of the commercially used isoxazole containing drugs.
  • Scholars Research Library.
  • Centers for Disease Control and Prevention. MERCAPTANS, METHYL-, ETHYL-, and n-BUTYL- 2542.
  • Sigma-Aldrich. 2-(4-Pyridinyl)ethanethiol hydrochloride AldrichCPR.

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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and detailed protocol for the purification of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol using High-Performance Liquid Chromatography (HPLC). The methodology is designed for researchers, scientists, and professionals in drug development who require a high-purity sample of this compound for their studies. This document outlines the rationale behind the selection of chromatographic conditions, a step-by-step purification protocol, and strategies for method optimization and troubleshooting, ensuring scientific integrity and reproducibility.

Introduction

This compound is a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and materials science. The isoxazole moiety is a common scaffold in many biologically active molecules, and the thiol group offers a reactive handle for further chemical modifications.[1] The purity of this compound is paramount for accurate biological testing and reliable downstream applications. However, the purification of isoxazole derivatives can be challenging due to the potential for co-eluting impurities with similar polarities.[2] This application note details a robust reverse-phase HPLC (RP-HPLC) method for the efficient purification of this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC purification method. Key properties of this compound are summarized in the table below.[3][4]

PropertyValueSource
Molecular Formula C7H11NOSPubChem[3]
Molecular Weight 157.24 g/mol PubChem[3]
XLogP3-AA 1.7PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
Rotatable Bond Count 2PubChem[3]
Physical Form LiquidSigma-Aldrich

The XLogP3 value of 1.7 indicates that the compound is moderately lipophilic, making it an ideal candidate for purification by reverse-phase HPLC. The presence of a thiol group and the nitrogen and oxygen atoms in the isoxazole ring provide sites for hydrogen bonding, influencing its interaction with the stationary and mobile phases.

HPLC Method Development Strategy

The development of the purification method follows a logical progression, starting from the selection of the appropriate stationary and mobile phases to the optimization of the gradient elution.

Stationary Phase Selection

Given the moderate lipophilicity of this compound, a C18 (octadecyl-silica) stationary phase is the logical first choice for reverse-phase chromatography. The non-polar C18 chains will interact with the non-polar regions of the analyte, providing good retention and allowing for separation from more polar or less polar impurities.

Mobile Phase Selection

A typical mobile phase for RP-HPLC consists of an aqueous component and an organic modifier.

  • Aqueous Phase (Solvent A): Deionized water with a small amount of acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid. The acid serves two primary purposes: it protonates any acidic functional groups in the analyte and silanol groups on the stationary phase, reducing peak tailing and improving peak shape.

  • Organic Modifier (Solvent B): Acetonitrile is chosen as the organic modifier due to its low viscosity, low UV cutoff, and excellent solvating properties for a wide range of organic molecules. Methanol is a viable alternative.

Detection Method

The isoxazole ring in the target compound contains a conjugated system that absorbs UV light. A photodiode array (PDA) or a variable wavelength UV detector can be used for monitoring the elution of the compound. A preliminary UV scan of the crude material would be beneficial to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. In the absence of this data, a starting wavelength of 254 nm is a reasonable choice, as many aromatic and heterocyclic compounds exhibit absorbance at this wavelength.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification sample_prep Dissolve crude sample in a minimal amount of a strong solvent (e.g., DMSO or DMF) and dilute with the initial mobile phase. filtration Filter the sample through a 0.45 µm syringe filter to remove particulates. sample_prep->filtration equilibration Equilibrate the C18 column with the initial mobile phase conditions. filtration->equilibration injection Inject the filtered sample onto the column. equilibration->injection gradient Run a linear gradient from a low to a high percentage of organic modifier (e.g., 10-90% Acetonitrile). injection->gradient detection Monitor the elution profile at the determined λmax (e.g., 254 nm). gradient->detection fraction_collection Collect fractions corresponding to the target compound's peak. detection->fraction_collection analysis Analyze collected fractions for purity using analytical HPLC. fraction_collection->analysis pooling Pool the pure fractions. analysis->pooling solvent_removal Remove the HPLC solvents via rotary evaporation or lyophilization. pooling->solvent_removal characterization Characterize the final product (e.g., NMR, MS). solvent_removal->characterization

Caption: Workflow for HPLC Purification.

Detailed Protocol

Materials and Equipment
  • Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV/PDA detector.

  • Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Trifluoroacetic acid (TFA) or formic acid.

  • Crude this compound.

  • Syringe filters (0.45 µm).

  • Rotary evaporator or lyophilizer.

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)).

  • Dilute the dissolved sample with the initial mobile phase composition (e.g., 90% Water/0.1% TFA: 10% Acetonitrile/0.1% TFA) to ensure compatibility with the starting HPLC conditions.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.

HPLC Purification
  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 10% Solvent B) for at least 5 column volumes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column. The injection volume will depend on the concentration of the sample and the capacity of the column.

  • Gradient Elution: Run a linear gradient to elute the compound. A suggested starting gradient is as follows:

Time (min)% Solvent A (Water + 0.1% TFA)% Solvent B (Acetonitrile + 0.1% TFA)Flow Rate (mL/min)
0901020
5901020
35109020
40109020
41901020
50901020
  • Detection: Monitor the column effluent at the predetermined λmax (e.g., 254 nm).

  • Fraction Collection: Collect fractions corresponding to the peak of interest. Automated fraction collectors can be programmed to collect based on peak detection (slope, threshold).

Post-Purification Processing
  • Purity Analysis: Analyze an aliquot of each collected fraction using an analytical HPLC method to determine the purity.

  • Pooling: Combine the fractions that meet the desired purity level.

  • Solvent Removal: Remove the HPLC mobile phase from the pooled fractions using a rotary evaporator (for volatile solvents) or a lyophilizer (for aqueous solutions).

  • Final Product Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Method Optimization and Troubleshooting

The purification of isoxazole derivatives can sometimes be challenging.[2] The following decision tree provides a logical approach to optimizing the separation and troubleshooting common issues.

G cluster_troubleshoot Optimization Strategies start Initial Purification Run purity_check Is Purity > 95%? start->purity_check success Purification Successful purity_check->success Yes troubleshoot Troubleshooting Required purity_check->troubleshoot No resolution_issue Poor Resolution? troubleshoot->resolution_issue peak_shape_issue Poor Peak Shape? resolution_issue->peak_shape_issue No gradient_mod Modify Gradient Slope (make it shallower) resolution_issue->gradient_mod Yes ph_mod Adjust Mobile Phase pH (if applicable) peak_shape_issue->ph_mod Yes solvent_mod Change Organic Modifier (e.g., to Methanol) gradient_mod->solvent_mod column_mod Try a Different Stationary Phase (e.g., Phenyl-Hexyl) solvent_mod->column_mod additive_mod Use a different mobile phase additive (e.g., formic acid) ph_mod->additive_mod

Caption: Decision Tree for Method Optimization.

Conclusion

This application note provides a robust and scientifically grounded protocol for the HPLC purification of this compound. By leveraging the physicochemical properties of the target compound, a logical method development strategy was employed, culminating in a detailed purification workflow. The inclusion of a troubleshooting guide aims to empower researchers to overcome common challenges associated with the purification of isoxazole derivatives. Adherence to this protocol will enable the acquisition of high-purity material essential for reliable scientific research and development.

References

  • PubChem. 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol. National Center for Biotechnology Information. [Link]

  • AA Blocks. This compound. AA Blocks LLC. [Link]

  • Diva-Portal.org. Method development for the determination of thiols using HPLC with fluorescence detection. [Link]

  • SIELC Technologies. HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column. [Link]

  • National Institutes of Health. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. [Link]

  • Regulatory Research and Medicine Evaluation. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. [Link]

  • MDPI. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. [Link]

  • National Institutes of Health. Optimization of a Method for Detecting Intracellular Sulfane Sulfur Levels and Evaluation of Reagents That Affect the Levels in Escherichia coli. [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

  • ResearchGate. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. [Link]

  • SIELC Technologies. HPLC Method for Separation of Sulfur-containing Biomolecules. [Link]

  • International Atomic Energy Agency. Exploring the sulfur species in wine by HPLC-ICPMS/MS. [Link]

  • Cheméo. Chemical Properties of Ethanethiol (CAS 75-08-1). [Link]

  • National Institutes of Health. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]

  • ResearchGate. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • Semantic Scholar. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. [Link]

Sources

Application Note: Harnessing 2-(3,5-dimethylisoxazol-4-yl)ethanethiol for Advanced Proteomics Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of protein interactions and the identification of small molecule targets are pivotal in modern biology and drug discovery. Chemical proteomics has emerged as a powerful discipline to address these questions in the native cellular environment. This application note details the potential utility of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol, a bifunctional chemical probe, in proteomics research. We will explore its application as a photo-activatable cross-linker for affinity-based protein profiling (AfBP) and the mapping of protein-protein interactions (PPIs). Detailed protocols for probe synthesis, protein labeling in complex biological samples, and subsequent enrichment for mass spectrometry-based identification are provided.

Introduction to a Novel Chemical Tool for Proteomics

The intricate network of protein-protein interactions and the specific binding of small molecules to their protein targets govern nearly all cellular processes. Elucidating these interactions is fundamental to understanding disease mechanisms and developing targeted therapeutics. Chemical cross-linking coupled with mass spectrometry (XL-MS) has become an invaluable technique for this purpose, providing spatial constraints on protein structures and identifying interaction partners.[1][2]

Cleavable cross-linkers have gained prominence as they simplify the analysis of complex mass spectra, thereby increasing the confidence in identified cross-links.[2] In this context, photo-activatable cross-linkers offer temporal and spatial control over the cross-linking reaction, allowing for the capture of transient or weak interactions.

Here, we introduce This compound , a compound with significant potential as a versatile tool in chemical proteomics. This molecule uniquely combines two key functional groups:

  • An isoxazole ring , which can function as a photo-cross-linker upon UV irradiation.[3][4][5][6][7]

  • A thiol group , which serves as a reactive handle for conjugation to reporter tags (e.g., biotin), affinity ligands, or solid supports.

This dual functionality allows for the design of sophisticated chemical probes for a range of proteomics workflows.

Chemical Properties and Mechanism of Action

The utility of this compound in proteomics stems from the distinct reactivity of its isoxazole and thiol moieties.

The Isoxazole Moiety as a Photo-Cross-Linker

The isoxazole ring is a common pharmacophore found in many bioactive molecules and approved drugs.[3][5] Recent studies have demonstrated that the isoxazole heterocycle can serve as an intrinsic, "minimalist" photo-cross-linker.[5][6][7] Upon exposure to UV light (typically around 300-360 nm), the isoxazole ring can be excited to a reactive state, leading to the formation of a covalent bond with nearby amino acid residues of an interacting protein. This property is particularly advantageous as it minimizes the structural perturbation of a small molecule probe, thereby preserving its native binding affinity and biological activity.[3][5]

The Thiol Group as a Versatile Conjugation Handle

The terminal thiol group (-SH) on the ethanethiol side chain is a nucleophilic handle that can participate in a variety of highly efficient and specific conjugation reactions. This allows for the straightforward attachment of different functionalities to the core probe. Common thiol-reactive chemistries include:

  • Maleimide Chemistry: Reaction with maleimide-functionalized molecules (e.g., biotin-maleimide) to form a stable thioether bond.

  • Thiol-ene "Click" Chemistry: A radical-mediated reaction with molecules containing an alkene, offering high efficiency and orthogonality.

  • Disulfide Bond Formation: Reversible conjugation through oxidation to form a disulfide bridge, which can be cleaved with reducing agents like DTT or TCEP.

This versatility enables the synthesis of a wide array of customized probes for specific experimental needs.

Application: Affinity-Based Protein Profiling (AfBP)

A primary application of this compound is in the construction of probes for AfBP to identify the protein targets of a small molecule ligand. In this workflow, the thiol group is used to attach a reporter tag, such as biotin, for enrichment. The resulting probe is then incubated with a complex biological sample, like a cell lysate. Upon UV irradiation, the isoxazole moiety covalently cross-links the probe to its binding partners. The biotin tag then allows for the selective isolation of the probe-protein complexes using streptavidin-coated beads, followed by identification of the captured proteins by mass spectrometry.

AfBP_Workflow cluster_probe Probe Synthesis cluster_exp Experiment cluster_analysis Analysis reagent This compound probe Biotinylated Isoxazole Probe reagent->probe Conjugation biotin Biotin-Maleimide biotin->probe incubation Incubation probe->incubation lysate Cell Lysate lysate->incubation uv UV Irradiation (365 nm) incubation->uv enrichment Streptavidin Enrichment uv->enrichment ms_prep On-Bead Digestion enrichment->ms_prep ms LC-MS/MS Analysis ms_prep->ms identification Protein Identification ms->identification

Figure 1: Workflow for Affinity-Based Protein Profiling.

Experimental Protocols

The following protocols provide a framework for the synthesis of a biotinylated probe and its application in an AfBP experiment.

Protocol 1: Synthesis of a Biotinylated Isoxazole Probe

This protocol describes the conjugation of this compound to a maleimide-functionalized biotin.

Materials:

  • This compound (CAS: 915923-05-6)[8][9][10][11]* Biotin-PEG4-Maleimide

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reaction vessel

  • Stir plate

Procedure:

  • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add TEA (2.0 equivalents) to the solution to deprotonate the thiol.

  • In a separate vessel, dissolve Biotin-PEG4-Maleimide (1.0 equivalent) in anhydrous DMF.

  • Slowly add the thiol solution to the biotin-maleimide solution with stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, the solvent can be removed under vacuum, and the product purified by reverse-phase HPLC.

  • Confirm the structure and purity of the final biotinylated isoxazole probe by mass spectrometry and NMR.

Protocol 2: Photo-cross-linking and Enrichment of Target Proteins

This protocol details the use of the synthesized probe to label and enrich target proteins from a cell lysate.

Materials:

  • Biotinylated isoxazole probe

  • Cell lysate (prepared in a suitable lysis buffer without DTT or other reducing agents)

  • Bradford or BCA protein assay kit

  • UV lamp (365 nm)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Trypsin for on-bead digestion

  • Mass spectrometry-grade solvents

Procedure:

  • Protein Labeling: a. Normalize the protein concentration of the cell lysate to 1-5 mg/mL. b. Add the biotinylated isoxazole probe to the lysate to a final concentration of 1-10 µM. c. Incubate the mixture for 1 hour at 4°C with gentle rotation to allow the probe to bind to its targets. d. As a negative control, prepare a parallel sample without the probe or with a structurally similar but inactive probe.

  • Photo-cross-linking: a. Transfer the samples to a petri dish or a multi-well plate on ice. b. Irradiate the samples with a 365 nm UV lamp for 15-30 minutes. The optimal time and distance from the lamp should be empirically determined.

  • Enrichment of Labeled Proteins: a. Pre-wash the streptavidin magnetic beads with wash buffer. b. Add the pre-washed beads to the UV-irradiated lysate and incubate for 1 hour at 4°C with rotation. c. Pellet the beads using a magnetic stand and discard the supernatant. d. Wash the beads extensively with wash buffer (at least 3-4 times) to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry: a. On-Bead Digestion (Recommended): i. Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate). ii. Add sequencing-grade trypsin and incubate overnight at 37°C. iii. Collect the supernatant containing the digested peptides. b. Elution (Alternative): i. Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer. ii. Run the eluate on an SDS-PAGE gel for a short distance. iii. Excise the protein band, perform in-gel digestion with trypsin.

  • LC-MS/MS Analysis: a. Desalt the resulting peptide mixture using a C18 StageTip or equivalent. b. Analyze the peptides by nano-LC-MS/MS on a high-resolution mass spectrometer.

Data Presentation and Interpretation

The mass spectrometry data should be searched against a relevant protein database using a standard search algorithm (e.g., MaxQuant, Proteome Discoverer). The output will be a list of identified proteins.

Metric Description Example Expected Outcome
Protein Identifications Number of proteins identified in each sample.Higher number in the probe-treated sample vs. control.
Peptide Spectrum Matches (PSMs) Number of spectra matched to a peptide sequence.Used for quantitative analysis.
Label-Free Quantification (LFQ) Intensity Relative abundance of each identified protein.Specific targets should be significantly enriched in the probe sample.

A successful experiment will show a significant enrichment of specific proteins in the probe-treated, UV-irradiated sample compared to the negative controls. These enriched proteins are the primary candidates for being the binding partners of the small molecule probe. Further validation experiments, such as Western blotting or isothermal titration calorimetry, are recommended to confirm these interactions.

Data_Analysis cluster_ms Mass Spectrometry cluster_search Database Search cluster_results Results & Validation raw_data RAW Data Files search_engine Search Engine (e.g., MaxQuant) raw_data->search_engine protein_list List of Identified Proteins search_engine->protein_list database Protein Database (e.g., UniProt) database->search_engine quantification Quantitative Analysis (LFQ) protein_list->quantification candidate_list Enriched Protein Candidates quantification->candidate_list validation Orthogonal Validation (e.g., Western Blot) candidate_list->validation

Figure 2: Data analysis workflow for identified proteins.

Conclusion

This compound represents a promising and versatile chemical tool for proteomics research. Its combination of a photo-activatable isoxazole cross-linker and a conjugatable thiol handle allows for the rational design of probes for target identification and the study of protein-protein interactions. The protocols outlined in this application note provide a solid foundation for researchers to begin exploring the utility of this compound in their own experimental systems.

References

  • Kao, A., Chiu, C., Valeri, D., & Rychnovsky, S. (2011). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. PubMed Central. [Link]

  • City University of Hong Kong. (2021). Developing Isoxazoles as Novel Photo-cross-linkers and Its Application in Chemical Proteomics. CityUHK Scholars. [Link]

  • Lasham, M., et al. (2024). Evaluating Imide-Based Mass Spectrometry-Cleavable Cross-Linkers for Structural Proteomics Studies. JACS Au. [Link]

  • City University of Hong Kong. (2021). Developing Isoxazole-Based Photo-Cross-Linkers for Chemical Proteomics and a Self-Assembly Targeted Probe for Cancer Phototherapy. CityUHK Scholars. [Link]

  • Ye, R., et al. (2022). Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics. Angewandte Chemie International Edition, 61(47), e202209947. [Link]

  • Ye, R., et al. (2022). Developing Isoxazole as a Native Photo‐Cross‐Linker for Photoaffinity Labeling and Chemoproteomics. ResearchGate. [Link]

  • Springer Nature. (2021). Cleavable Linkers in Chemical Proteomics Applications. Springer Nature Experiments. [Link]

  • Parker, E. J., & Lawrence, M. G. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. [Link]

  • AA Blocks. This compound. AA Blocks. [Link]

  • Li, B., et al. (2018). Establishment of Dimethyl Labeling-based Quantitative Acetylproteomics in Arabidopsis. Molecular & Cellular Proteomics, 17(5), 1034-1048. [Link]

  • PubChem. 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol. PubChem. [Link]

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"derivatization of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol for bioassays"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Derivatization of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol for Advanced Bioassays

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of this compound. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4] The presence of a reactive ethanethiol group on this scaffold offers a versatile chemical handle for bioconjugation, enabling the development of sophisticated probes and targeted molecules for a range of bioassays.

This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that protocols are robust, reproducible, and scientifically sound. We will cover the essential preliminary step of thiol quantification, followed by detailed protocols for creating stable bioconjugates via maleimide chemistry and for fluorescent labeling to enable sensitive detection in various assay formats.

The Strategic Importance of the Thiol Handle

The sulfhydryl (thiol) group of this compound is a potent nucleophile, making it an ideal site for selective chemical modification.[5] Unlike other functional groups like amines or carboxyl groups, which are often abundant on biomolecules, free thiols (such as those on cysteine residues in proteins) are less common, allowing for more specific, site-directed conjugation.[6] This specificity is paramount in designing probes and conjugates where the point of attachment can critically influence biological activity and assay readout.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 915923-05-6[7][8][9][10]
Molecular Formula C₇H₁₁NOS[7][8][10]
Molecular Weight 157.24 g/mol [7][8][9]
Physical Form Liquid[9]
Purity ≥95% (typical)[9]

Before any derivatization, it is critical to accurately quantify the concentration of the free, reactive thiol. This step forms the baseline for all subsequent reactions and is essential for calculating labeling efficiency and ensuring stoichiometric control.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Derivatization Strategies cluster_2 Phase 3: Application Thiol Start: this compound Quantify Protocol 1: Thiol Quantification (Ellman's Assay) Thiol->Quantify  Crucial First Step Maleimide Protocol 2: Maleimide Conjugation (Stable Linkage) Quantify->Maleimide  Informs Stoichiometry Fluorescent Protocol 3: Fluorescent Labeling (Detection Probe) Quantify->Fluorescent Bioassay Targeted Bioassays (e.g., Protein Binding, Cellular Imaging) Maleimide->Bioassay  Enables Targeting Fluorescent->Bioassay  Enables Detection

General workflow for derivatization and application.
Protocol 1: Quantification of Free Thiol using Ellman's Reagent

Principle: Ellman's Reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB, is a chemical used to quantify the concentration of thiol groups in a sample.[11] The reagent reacts with a free thiol, cleaving the disulfide bond to produce 2-nitro-5-thiobenzoate (TNB²⁻).[11] TNB²⁻ is a yellow-colored anion with a strong absorbance at 412 nm, which can be measured spectrophotometrically.[12][13] This method is reliable and serves as a quality control step before proceeding with conjugation.[13]

Materials:

  • This compound

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • L-cysteine hydrochloride monohydrate (for standard curve)

  • Spectrophotometer (plate reader or cuvette-based)

Procedure:

  • Prepare DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer. This solution should be prepared fresh.

  • Prepare Cysteine Standards:

    • Create a 1.5 mM stock solution of L-cysteine in the Reaction Buffer.

    • Perform serial dilutions to generate a standard curve (e.g., 1.25, 1.0, 0.75, 0.5, 0.25, and 0 mM).[14]

  • Prepare Sample: Dissolve a known weight of this compound in a suitable solvent (like DMSO) and then dilute it into the Reaction Buffer to a final concentration within the range of the standard curve.

  • Reaction:

    • In a 96-well plate or cuvettes, add 250 µL of each standard or unknown sample.[12]

    • Add 50 µL of the DTNB solution to each well/cuvette.[14]

    • Mix and incubate at room temperature for 15 minutes, protected from light.[12][14]

  • Measurement: Measure the absorbance at 412 nm.[12]

  • Calculation:

    • Subtract the absorbance of the blank (0 mM standard) from all readings.

    • Plot the absorbance values of the standards versus their concentrations to generate a calibration curve.

    • Determine the concentration of the unknown sample using the linear regression equation from the standard curve.[14]

Trustworthiness Check: A linear standard curve (R² > 0.99) validates the assay's accuracy. This quantified concentration is the definitive value to be used for calculating reagent stoichiometry in subsequent derivatization protocols.

Protocol 2: Derivatization via Maleimide-Thiol Conjugation

Principle: The reaction between a thiol and a maleimide is a cornerstone of bioconjugation, proceeding via a Michael addition mechanism to form a stable thioether bond.[6][15] This reaction is highly efficient and selective for thiols within a pH range of 6.5-7.5.[16] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions.[16][17] This makes it the method of choice for conjugating the isoxazole thiol to cysteine residues on proteins or thiol-modified oligonucleotides.

Mechanism of the Maleimide-Thiol reaction.

Materials:

  • Quantified this compound solution

  • Maleimide-activated molecule (e.g., maleimide-PEG, maleimide-activated protein)

  • Conjugation Buffer: 100 mM phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2. Buffer must be degassed to prevent thiol oxidation.

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification system (e.g., size-exclusion chromatography, dialysis, HPLC)

Procedure:

  • Prepare Reactants:

    • Dissolve the maleimide-activated molecule in the degassed Conjugation Buffer.

    • If conjugating to a protein that may have disulfide bonds, pre-treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Avoid DTT unless it can be removed prior to adding the maleimide, as it will compete in the reaction.[18]

  • Conjugation Reaction:

    • Add the this compound solution to the maleimide-activated molecule. A molar excess of 1.5- to 20-fold of the thiol may be required, depending on the reactants.[6] The optimal ratio should be determined empirically.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight, with gentle mixing and protected from light.

  • Quench the Reaction: Add a 50-fold molar excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted maleimide groups. Incubate for 30 minutes.

  • Purification: Remove the unreacted isoxazole thiol and quenching reagent from the final conjugate.

    • For large molecules (e.g., proteins): Use size-exclusion chromatography (SEC) or dialysis.

    • For smaller molecules: Reversed-phase HPLC is often the method of choice.

  • Characterization: Confirm the success of the conjugation using appropriate analytical techniques, such as mass spectrometry (to confirm mass shift) or UV-Vis spectroscopy (if either component has a unique chromophore).

Expert Insight: The stability of the maleimide ring is pH-dependent. Above pH 8.0, it is susceptible to hydrolysis, which will compete with the desired thiol reaction. Therefore, maintaining the pH between 6.5 and 7.5 is critical for maximizing yield and ensuring the formation of a stable conjugate.[16]

Protocol 3: Fluorescent Labeling for Bioassay Detection

Principle: Derivatizing the isoxazole thiol with a fluorescent probe enables its use in a wide array of sensitive bioassays, including fluorescence microscopy, flow cytometry, and high-throughput screening.[19][20] Many fluorescent probes are commercially available with thiol-reactive moieties, most commonly maleimides (e.g., Alexa Fluor™ Maleimides, DyLight™ Maleimides) or haloacetamides.[21] The choice of fluorophore depends on the specific application, considering factors like excitation/emission spectra, quantum yield, and photostability. Another class of reagents, such as SBD-F (ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate), reacts with thiols to form highly fluorescent adducts, which are ideal for quantification by HPLC.[22][23]

Table 2: Common Thiol-Reactive Fluorescent Probes

Probe ClassReactive GroupExcitation (nm)Emission (nm)Key Feature
Alexa Fluor™ 488 C₅ Maleimide Maleimide~495~519Bright, photostable green fluorescence.[21]
Monobromobimane (mBBr) Bromoalkane~378~492Becomes fluorescent upon reaction with thiols.[24]
SBD-F Fluoro-benzoxadiazole~385~515Forms stable, fluorescent adducts for HPLC.[22]
TQ Green™ Michael Acceptor~488~590Ratiometric detection of thiols.[5]

Procedure (Example using a Maleimide-based Fluorophore):

  • Prepare Reagents:

    • Dissolve the fluorescent maleimide dye in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Store protected from light and moisture.

    • Prepare the this compound in degassed Conjugation Buffer (pH 7.2, as in Protocol 2).

  • Labeling Reaction:

    • Add the fluorescent maleimide stock solution to the thiol solution. Use a slight molar excess of the thiol (e.g., 1.2 equivalents) to ensure all the expensive dye reacts.

    • Incubate for 2 hours at room temperature in the dark.

  • Purification: The primary goal is to remove unreacted dye, which can cause high background signal.

    • For a small molecule product, reversed-phase HPLC is the most effective method. A gradient of water/acetonitrile (both with 0.1% TFA) is typically used.

    • Collect fractions and confirm the product using mass spectrometry and by measuring the fluorescence of the collected peaks.

  • Quantification of Labeled Product:

    • Measure the absorbance of the purified product at the fluorophore's maximum absorption wavelength.

    • Calculate the concentration using the Beer-Lambert law (A = εcl), where ε is the extinction coefficient of the fluorophore (provided by the manufacturer).

Application in Bioassays: The resulting fluorescently-tagged 2-(3,5-dimethylisoxazol-4-yl) molecule can now be used as:

  • A tracer in fluorescence polarization or FRET-based binding assays to study interactions with a target protein.

  • A probe in cellular imaging experiments to investigate cellular uptake, distribution, and localization.[5][25]

  • A standard for developing quantitative assays for related isoxazole-containing compounds.

References

  • Chen, W., Li, L., Liu, Z., & Wang, F. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(12), 3563. [Link]

  • Wikipedia. (n.d.). Ellman's reagent. [Link]

  • Yang, Y., & Yang, Y. (2019). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. Antioxidants & Redox Signaling, 31(9), 609-633. [Link]

  • Martis, G. J., Shri-Shri-Mal, N., & Prabhu, V. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14(12), 8201-8225. [Link]

  • Chen, W., Li, L., Liu, Z., & Wang, F. (2021). Fluorescent Probes for Live Cell Thiol Detection. PubMed. [Link]

  • MDPI. (2021). Fluorescent Probes for Live Cell Thiol Detection. [Link]

  • RSC Publishing. (2024). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. [Link]

  • PubMed. (2014). A highly selective fluorescent probe for detection of biological samples thiol and its application in living cells. [Link]

  • Bio-Synthesis Inc. (2022). Maleimide labeling of thiolated biomolecules. [Link]

  • BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. [Link]

  • National Institutes of Health. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Longdom Publishing. (2022). Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory. Journal of Molecular Biology and Drug Design. [Link]

  • ResearchGate. (n.d.). Biologically-active isoxazole-based drug molecules. [Link]

  • National Institutes of Health. (2020). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. [Link]

  • ACS Publications. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 2(1), 19-23. [Link]

  • JoVE. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. [Link]

  • Bio-Synthesis Inc. (n.d.). Small Molecule Drug Conjugation. [Link]

  • Bio-Techne. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. [Link]

  • Semantic Scholar. (2021). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. [Link]

  • National Institutes of Health. (2021). Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monobromobimane. [Link]

  • DiVA portal. (2014). Method development for the determination of thiols using HPLC with fluorescence detection. [Link]

  • PubChem. (n.d.). 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol. [Link]

  • PubMed. (1989). Thioacetylation method of protein sequencing: derivatization of 2-methyl-5(4H)-thiazolones for high-performance liquid chromatographic detection. [Link]

  • MDPI. (2018). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable isoxazole-based thiol intermediate. We will explore common issues, provide detailed troubleshooting guides, and present optimized protocols to help you improve your reaction yields and final product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by researchers in the field. Our approach is to diagnose the problem based on experimental observations and provide actionable solutions grounded in established chemical principles.

Q1: My overall yield for the conversion of 2-(3,5-dimethylisoxazol-4-yl)ethanol to the corresponding thiol is consistently low (<40%). What are the primary factors I should investigate?

A1: Low yields in this two-carbon homologation and functional group transformation typically stem from one of four areas: the choice of synthetic route, the quality of reagents, reaction conditions, or product instability during workup and purification.

  • Synthetic Route Selection: The most common precursor is 2-(3,5-dimethylisoxazol-4-yl)ethanol. The conversion of this primary alcohol to the thiol is the critical step. Two highly reliable methods are the two-step tosylation/mesylation followed by nucleophilic substitution, and the Mitsunobu reaction. Direct conversion with agents like Lawesson's reagent can be problematic, often leading to dehydration byproducts.[1][2]

  • Reagent Quality:

    • Starting Alcohol: Ensure the precursor, 2-(3,5-dimethylisoxazol-4-yl)ethanol, is pure and completely dry. Residual water can quench reagents, especially in a Mitsunobu reaction.

    • Mitsunobu Reagents: Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide (TPPO) on storage. Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are sensitive to light and heat and should be handled with care.[3] Using freshly opened or purified reagents is paramount.

    • Sulfur Source: Whether using potassium thioacetate, thiourea, or sodium hydrosulfide, ensure they are of high purity and handled under appropriate conditions to prevent oxidation.

  • Reaction Conditions:

    • Inert Atmosphere: Thiols are susceptible to oxidative dimerization to form disulfides, especially in the presence of trace metals or oxygen. Conducting the reaction and workup under an inert atmosphere (Argon or Nitrogen) is critical.

    • Temperature Control: For the Mitsunobu reaction, the initial steps are often performed at 0 °C to control the exothermic formation of the betaine intermediate.[3] For the Sₙ2 displacement of a tosylate, gentle heating may be required, but excessive temperatures can promote the E2 elimination side reaction.

  • Workup and Purification: The final thiol product can be volatile and has a strong odor. Ensure your rotary evaporator is well-maintained to prevent loss. During chromatographic purification, disulfide formation can occur on the silica gel. Pre-treating the silica with a non-polar solvent and running the column quickly can mitigate this.

Q2: I'm observing a significant byproduct with a vinyl proton signal in my ¹H NMR, suggesting an elimination reaction. How can I suppress the formation of this alkene?

A2: The formation of 4-vinyl-3,5-dimethylisoxazole is a classic E2 elimination byproduct. This is particularly common when converting the intermediate alcohol to a species with a good leaving group (like a tosylate or halide) and then treating it with a strong, sterically hindered base. It can also occur during direct thionation attempts with Lawesson's reagent at elevated temperatures.[1][2]

Strategies to Minimize Elimination:

  • Choice of Nucleophile/Base: Use a soft, non-basic sulfur nucleophile. Potassium thioacetate (KSAc) is an excellent choice for displacing a tosylate, as the thioacetate anion is a weak base. Subsequent hydrolysis under controlled basic conditions (like K₂CO₃ in methanol) will liberate the thiol. Avoid strong, bulky bases like potassium tert-butoxide.

  • Reaction Temperature: Perform the nucleophilic substitution at the lowest temperature that allows the reaction to proceed at a reasonable rate. For a primary tosylate, this is often between room temperature and 50 °C. Monitor the reaction by TLC to avoid prolonged heating.

  • Mitsunobu Reaction: This method is generally preferred for converting primary alcohols as it proceeds via an Sₙ2 mechanism that is less prone to elimination compared to other activation methods.[4][5] Using thioacetic acid as the nucleophile in a Mitsunobu reaction is highly effective.

Q3: The purification of my final product is challenging. I have a co-eluting impurity, and I suspect product degradation on my silica gel column. What are the best practices for purification?

A3: Purification of thiols requires special consideration. If you've used a Mitsunobu reaction, the primary byproduct is triphenylphosphine oxide (TPPO), which can be notoriously difficult to separate from polar products.

Purification Strategies:

  • Removing TPPO (from Mitsunobu):

    • Precipitation: After the reaction, concentrate the mixture and triturate with a non-polar solvent like diethyl ether or a mixture of hexanes/ethyl acetate. TPPO has limited solubility and will often precipitate, allowing for removal by filtration.[3]

    • Modified Reagents: Consider using a fluorous version of Lawesson's reagent or phosphine-based Mitsunobu reagents, which allow for simplified removal of byproducts via fluorous solid-phase extraction.[6]

  • Chromatography Techniques:

    • Deactivated Silica: To prevent on-column oxidation, use silica gel that has been flushed extensively with your non-polar eluent (e.g., hexanes) before loading your sample.

    • Solvent System: A gradient of ethyl acetate in hexanes is typically effective. Screening with TLC is crucial to find the optimal solvent system.

    • Alternative Adsorbents: Consider using neutral alumina instead of silica gel, as it is less acidic and can reduce the risk of degradation for sensitive compounds.

  • Bulb-to-Bulb Distillation (Kugelrohr): If the thiol is sufficiently volatile and thermally stable, Kugelrohr distillation under high vacuum can be an excellent, chromatography-free method for purification.

Recommended Synthetic Protocols

Below are two detailed, field-proven protocols for the synthesis of this compound, starting from the corresponding alcohol.

Protocol 1: Two-Step Synthesis via Tosylate Intermediate

This robust, high-yielding method minimizes elimination and is easily scalable.

Step 1a: Synthesis of 2-(3,5-dimethylisoxazol-4-yl)ethyl 4-methylbenzenesulfonate

  • To a stirred solution of 2-(3,5-dimethylisoxazol-4-yl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an argon atmosphere, add triethylamine (1.5 eq).

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting alcohol is consumed.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude tosylate is typically of sufficient purity for the next step. If necessary, it can be purified by flash chromatography (e.g., 20-40% EtOAc in hexanes).

Step 1b: Synthesis of this compound

  • Dissolve the crude tosylate from Step 1a (1.0 eq) in anhydrous dimethylformamide (DMF, 0.3 M) under an argon atmosphere.

  • Add potassium thioacetate (KSAc, 1.5 eq) and heat the mixture to 50 °C. Stir for 3-5 hours, monitoring by TLC for the disappearance of the tosylate.

  • Cool the reaction to room temperature and pour it into ice-water. Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with water (2x) and brine (1x), dry over anhydrous Na₂SO₄, and concentrate carefully. This yields the intermediate thioacetate.

  • Dissolve the crude thioacetate in methanol (0.2 M) and sparge with argon for 15 minutes.

  • Add solid potassium carbonate (K₂CO₃, 3.0 eq) and stir at room temperature for 1-2 hours until the thioacetate is fully hydrolyzed (monitor by TLC).

  • Neutralize the mixture carefully with 1 M HCl at 0 °C until pH ~7.

  • Extract the product with diethyl ether (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final thiol. Purify by flash chromatography if needed.

Protocol 2: Mitsunobu Reaction

This one-pot procedure offers a direct conversion but requires careful handling of reagents and purification to remove byproducts.[4][7]

  • Dissolve 2-(3,5-dimethylisoxazol-4-yl)ethanol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an argon atmosphere.

  • Add thioacetic acid (CH₃COSH, 1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise via syringe over 20-30 minutes. A white precipitate of triphenylphosphine oxide (TPPO) may form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture in vacuo. Add diethyl ether to the residue and stir for 30 minutes.

  • Filter the mixture to remove the precipitated TPPO. Wash the solid with cold diethyl ether.

  • Concentrate the filtrate. The crude product is the thioacetate intermediate.

  • Proceed with the hydrolysis of the thioacetate as described in Step 5 of Protocol 1b to obtain the final thiol.

Data Summary & Method Comparison

FeatureProtocol 1: Tosylation RouteProtocol 2: Mitsunobu Route
Typical Overall Yield 75-90%60-80%
Key Advantages High yield, reliable, easily scalable, avoids TPPO.One-pot conversion of alcohol to thioacetate.
Common Issues Potential for elimination if overheated.Difficult removal of TPPO, moisture-sensitive.
Reagent Cost/Handling Inexpensive, stable reagents.More expensive, sensitive reagents (DIAD/DEAD).
Waste Products Toluenesulfonic acid salts.Triphenylphosphine oxide, reduced DIAD.

Visualizing the Workflow & Troubleshooting

To aid in your experimental design and troubleshooting, the following diagrams illustrate the key decision points and diagnostic pathways.

Synthetic Workflow Diagram

G cluster_start Starting Material cluster_methods Thiol Synthesis Routes cluster_intermediates Key Intermediates cluster_final Final Steps Start 2-(3,5-dimethylisoxazol-4-yl)ethanol Tosylation Protocol 1: Activation as Tosylate Start->Tosylation TsCl, Et3N Mitsunobu Protocol 2: Mitsunobu Reaction Start->Mitsunobu PPh3, DIAD, CH3COSH Tosylate_Int Tosylate Intermediate Tosylation->Tosylate_Int Thioacetate_Int_2 S-Thioacetate Mitsunobu->Thioacetate_Int_2 Thioacetate_Int_1 S-Thioacetate Tosylate_Int->Thioacetate_Int_1 KSAc, DMF Hydrolysis Basic Hydrolysis (K2CO3/MeOH) Thioacetate_Int_1->Hydrolysis Thioacetate_Int_2->Hydrolysis Purification Purification (Chromatography/Distillation) Hydrolysis->Purification Product This compound Purification->Product

Caption: High-level workflow for the synthesis of the target thiol.

Troubleshooting Decision Tree

G cluster_problem Problem Diagnosis cluster_analysis Analysis of Crude Mixture (TLC, NMR) cluster_solutions Potential Solutions Problem Low Yield or Impure Product Analysis What is the major component in the crude reaction mixture? Problem->Analysis Unreacted_SM High % of Starting Alcohol Analysis->Unreacted_SM Unreacted SM Elimination Alkene Byproduct Observed Analysis->Elimination Byproduct A TPPO_issue Large Amount of TPPO Analysis->TPPO_issue Byproduct B (Mitsunobu) Degradation Complex Mixture/ Disulfide Formation Analysis->Degradation Multiple spots Sol_SM Solution: - Check reagent quality (DIAD/PPh3) - Ensure anhydrous conditions - Increase reaction time/temp Unreacted_SM->Sol_SM Sol_Elim Solution: - Lower reaction temperature - Use milder sulfur source (KSAc) - Switch to Mitsunobu protocol Elimination->Sol_Elim Sol_TPPO Solution: - Precipitate TPPO with ether/hexanes - Use fluorous reagents - Optimize chromatography TPPO_issue->Sol_TPPO Sol_Degradation Solution: - Use inert atmosphere (Ar/N2) - Degas solvents - Use deactivated silica/alumina Degradation->Sol_Degradation

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Organic Chemistry Portal. Lawesson's Reagent. [Link]

  • Wikipedia. Lawesson's reagent. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Mastering Thionation: A Guide to Lawesson's Reagent in Synthesis. [Link]

  • SigutLabs. Reagents of the month- April- Lawesson's and Woollins' reagents. [Link]

  • Organic Chemistry Portal. Thionation Using Fluorous Lawesson's Reagent. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Nishio, T. Direct Conversion of Alcohols into Thiols. ResearchGate. [Link]

  • Clayden, J., & Moran, W. J. Asymmetric synthesis of tertiary thiols and thioethers. National Institutes of Health (PMC). [Link]

  • Nishio, T. Direct conversion of alcohols into thiols. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Google Patents. Process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters.
  • Organic Synthesis. Mitsunobu reaction. [Link]

  • T. M. T. O'Brien et al. Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols. Chemical Science (RSC Publishing). [Link]

  • Organic Chemistry Portal. Alkylthiol synthesis by C-S coupling. [Link]

  • Snow, A. W., & Foos, E. E. Conversion of Alcohols to Thiols via Tosylate Intermediates. ResearchGate. [Link]

  • ResearchGate. Challenges associated with isoxazole directed C−H activation. [Link]

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Technical Support Center: Synthesis of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol. This guide is designed for researchers, chemists, and drug development professionals who are working with this molecule. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth explanations and actionable troubleshooting protocols. Our goal is to empower you to optimize your reaction outcomes through a deeper understanding of the underlying chemistry.

Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds via a two-step route starting from the commercially available 4-(bromomethyl)-3,5-dimethylisoxazole or its corresponding alcohol. The key transformation involves the introduction of the thiol (-SH) group by nucleophilic substitution on an ethyl halide precursor, such as 4-(2-bromoethyl)-3,5-dimethylisoxazole.

Common methods for this thiol introduction include reaction with:

  • Sodium hydrosulfide (NaSH)

  • Thiourea followed by basic hydrolysis

  • Potassium thioacetate followed by hydrolysis

Each of these methods, while effective, is prone to specific side reactions that can complicate purification and reduce yields. This guide is structured as a series of frequently asked questions (FAQs) to directly address these potential issues.

Troubleshooting and Frequently Asked Questions (FAQs)

FAQ 1: My yield is significantly lower than expected. What are the likely causes?

Low yields are most often attributable to competing side reactions that consume the starting material. The primary culprits are typically E2 elimination and the formation of a sulfide byproduct.

Primary Cause 1: β-Elimination (E2 Reaction)

Your starting material, 4-(2-bromoethyl)-3,5-dimethylisoxazole, is a primary alkyl halide. While primary halides generally favor SN2 substitution, a strong, sterically hindered base can promote the E2 elimination pathway, leading to the formation of 4-vinyl-3,5-dimethylisoxazole.[1][2] This is particularly relevant if using reagents like sodium hydrosulfide, which can be basic, or during the basic hydrolysis step of the thiourea method.

  • Mechanism Insight: The base abstracts a proton from the carbon adjacent (β-position) to the carbon bearing the bromine, leading to the formation of a double bond and expulsion of the bromide ion.

Primary Cause 2: Sulfide Byproduct Formation

The target thiol product is itself a potent nucleophile, especially under basic conditions where it is deprotonated to the thiolate anion (RS⁻).[3] This thiolate can then react with another molecule of the starting alkyl halide in a second SN2 reaction, resulting in a symmetric sulfide byproduct.[4][5]

  • Mechanism Insight: This is a classic issue in thiol synthesis.[4][6] The reaction is essentially a Williamson ether synthesis but with sulfur. If the concentration of the alkyl halide is high relative to the sulfur nucleophile, or if the product is allowed to react for an extended period, this side reaction becomes significant.

Side_Reactions cluster_main Main Synthetic Pathways cluster_side Common Side Reactions start 4-(2-Bromoethyl)-3,5-dimethylisoxazole thiol Target Product: This compound start->thiol S_N2 Reaction (+ 'SH' source) elimination Elimination Product: 4-Vinyl-3,5-dimethylisoxazole start->elimination E2 Reaction (Strong/Hindered Base) sulfide Sulfide Byproduct start->sulfide S_N2 Reaction (+ Thiolate Product) thiol->sulfide

Caption: Competing SN2 and E2 pathways in the synthesis.

Troubleshooting Protocol:
  • Control Stoichiometry: When using sodium hydrosulfide, use a significant excess of the reagent (e.g., 2-3 equivalents) to ensure the alkyl halide is consumed quickly, minimizing its chance to react with the thiol product.[3]

  • Choice of Nucleophile: The thiourea method is often preferred to circumvent sulfide formation.[4][7] Thiourea reacts to form a stable isothiouronium salt intermediate. The thiol is only liberated during the final hydrolysis step, preventing it from reacting with the starting material.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination over substitution.

  • Base Selection for Hydrolysis: When hydrolyzing the isothiouronium salt or a thioacetate intermediate, use a mild base (e.g., NaHCO₃ or K₂CO₃) and monitor the reaction carefully to avoid prolonged exposure of the product to strongly basic conditions.

FAQ 2: My mass spec shows a peak at roughly double the mass of my product. What is this impurity?

This is the classic signature of the symmetric sulfide byproduct , bis(2-(3,5-dimethylisoxazol-4-yl)ethyl) sulfide.

CompoundMolecular FormulaExact Mass
Target Thiol C₇H₁₁NOS157.06
Sulfide Byproduct C₁₄H₂₀N₂O₂S296.12

As explained in FAQ 1, this byproduct forms when the thiolate anion of your product attacks a second molecule of the starting alkyl halide.

Troubleshooting Protocol: Purification

Separating the thiol from the sulfide can be challenging due to their similar polarities.

  • Aqueous Base Wash: The thiol is acidic (pKa ~10-11) and can be deprotonated by a moderately strong base like NaOH. The resulting thiolate salt is water-soluble.

    • Step 1: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).

    • Step 2: Extract the organic layer with a cold, dilute (~1 M) NaOH solution. The thiol will move into the aqueous layer as its sodium salt, while the less acidic sulfide byproduct remains in the organic layer.

    • Step 3: Separate the aqueous layer and carefully re-acidify it with cold, dilute HCl until it is acidic (pH ~2-3). This will protonate the thiolate, causing the pure thiol to precipitate or form an oil.

    • Step 4: Extract the thiol back into an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Column Chromatography: If the base wash is not effective or if other impurities are present, silica gel chromatography can be used. A non-polar eluent system (e.g., hexanes/ethyl acetate gradient) is typically effective. The less polar sulfide will elute before the more polar thiol.

FAQ 3: I used the thioacetate method, but my NMR shows a persistent acetyl group impurity. How do I solve this?

This indicates incomplete hydrolysis of the S-(2-(3,5-dimethylisoxazol-4-yl)ethyl) ethanethioate intermediate. Thioesters are more stable to hydrolysis than their oxygen ester counterparts, and forcing conditions can be required.[8][9]

Hydrolysis Thioacetate Thioacetate Intermediate Thiol Target Thiol Thioacetate->Thiol Complete Hydrolysis (e.g., NaOMe/MeOH) Impurity Unreacted Thioacetate (Impurity) Thioacetate->Impurity Incomplete Hydrolysis (e.g., Mild Base, Short Time)

Caption: Hydrolysis pathway for the thioacetate method.

Troubleshooting Protocol: Ensuring Complete Hydrolysis
  • Stronger Base/Nucleophile: Standard aqueous bases (NaOH, K₂CO₃) can be slow. A more effective method is transesterification using a catalytic amount of sodium methoxide in methanol under an inert atmosphere. This reaction is typically fast and clean.[8]

    • Protocol: Dissolve the crude thioacetate in anhydrous methanol under nitrogen or argon. Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents). Stir at room temperature and monitor by TLC until the starting material is consumed (typically < 1 hour). Quench the reaction with a weak acid (e.g., NH₄Cl solution) before workup.

  • Acid-Catalyzed Hydrolysis: An alternative is to use acidic conditions, such as HCl in methanol or ethanol. This can also be effective but may require heating.[10]

  • Increase Reaction Time/Temperature: If using standard aqueous base, increasing the reaction time or gently heating the mixture can drive the hydrolysis to completion. Monitor by TLC to avoid potential degradation of the product.

FAQ 4: My final product seems pure by NMR, but it starts to develop a haze or precipitate upon storage. What is happening?

Thiols are notoriously susceptible to oxidation, especially in the presence of air (oxygen). The primary oxidation product is the corresponding disulfide .[4][6] This reaction is often catalyzed by trace metals or light. The disulfide is significantly less soluble than the thiol in many organic solvents, causing it to precipitate over time.

  • Reaction: 2 R-SH + ½ O₂ → R-S-S-R + H₂O

Troubleshooting Protocol: Prevention and Storage
  • Work under Inert Atmosphere: During the final stages of purification and isolation, work under an inert atmosphere (nitrogen or argon) as much as possible to minimize contact with oxygen.

  • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon for extra-sensitive applications.

  • Storage: Store the final product in a sealed vial under an inert atmosphere in a freezer (-20 °C). Wrapping the vial in aluminum foil can protect it from light.

  • Re-reduction: If a significant amount of disulfide has formed, it can often be reduced back to the thiol by treatment with a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), although this requires re-purification. For bulk material, reduction with zinc and HCl is also an option.[6]

References
  • Wade, L. G. (2017). Organic Chemistry (9th Edition). Pearson. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Edition). Oxford University Press. [Link]

  • Ashenhurst, J. (2023). SN2 vs E2 – The Substrate. Master Organic Chemistry. [Link]

  • Speight, J. G. (2017). Thiourea. In Lange's Handbook of Chemistry, 17th Edition. McGraw-Hill. [Link]

  • PubChem. 4-(2-Bromoethyl)-3,5-dimethylisoxazole. National Center for Biotechnology Information. [Link][11]

  • Figadere, B., & Franck, X. (2014). Deprotection of S-Acetyl Groups. In Comprehensive Organic Synthesis II (pp. 576-591). Elsevier. [Link]

  • Chemistry LibreTexts. (2022). Thiols and Sulfides. [Link][4]

  • Chemistry Steps. (n.d.). Reactions of Thiols. [Link][3]

  • Chemistry Steps. (n.d.). SN2 vs E2 – How to Choose Between SN2 and E2 Reactions. [Link][1]

Sources

Technical Support Center: Degradation of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3,5-dimethylisoxazol-4-yl)ethanethiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document offers insights into the potential degradation pathways of this compound and provides practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: The two primary functional groups of concern are the isoxazole ring and the ethanethiol side chain . The isoxazole ring contains a relatively weak N-O bond, making it susceptible to cleavage under certain conditions.[1] The thiol group (-SH) is readily oxidized.

Q2: What are the most likely degradation pathways for this molecule?

A2: Based on the chemical nature of the isoxazole and thiol moieties, the primary degradation pathways are likely to be:

  • Oxidation of the ethanethiol side chain: The thiol group can be oxidized to form a disulfide dimer or further oxidized to sulfenic, sulfinic, or sulfonic acids.

  • Cleavage of the isoxazole ring: The N-O bond of the isoxazole ring can be cleaved under strongly basic, reductive, or photochemical (UV light) conditions.[1]

Q3: My compound appears to be degrading during storage. What are the recommended storage conditions?

A3: To minimize degradation, this compound should be stored at low temperatures (ideally ≤ -20°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group.

Q4: I am observing unexpected peaks in my LC-MS analysis. Could these be degradation products?

A4: Yes, it is highly probable. Depending on the experimental conditions, you may be observing a variety of degradation products. Common adducts to look for in your mass spectrometry data would correspond to the disulfide dimer, and potentially oxidized forms of the thiol. Ring-opened products of the isoxazole moiety are also a possibility if the compound has been exposed to harsh pH or UV light.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low assay signal or loss of compound potency over time. Oxidation of the thiol group. The thiol may be oxidizing to a disulfide or other species, reducing the concentration of the active compound.Degas all solvents prior to use. Work under an inert atmosphere (e.g., in a glovebox). Consider adding a small amount of a reducing agent like dithiothreitol (DTT) to your stock solutions if compatible with your assay.
Inconsistent results between experimental replicates. pH-mediated degradation of the isoxazole ring. The stability of the isoxazole ring can be highly pH-dependent.[2] Basic conditions are known to promote ring cleavage in some isoxazoles.[1][2]Carefully control the pH of your buffers. Conduct a pH stability study to determine the optimal pH range for your experiments. Buffer your solutions adequately to prevent pH shifts.
Appearance of new, unknown peaks after exposure to laboratory light. Photodegradation. Isoxazole rings can be susceptible to rearrangement or cleavage upon exposure to UV radiation.[1][3][4][5]Protect your compound from light at all stages of your experiment. Use amber vials and cover flasks with aluminum foil. Work in a dimly lit area when possible.
Compound degradation during sample workup or purification. Harsh chemical conditions. Strong acids, bases, or oxidizing/reducing agents used during workup can degrade the molecule.[1]Use milder workup procedures. Avoid extremes of pH. If using chromatography, screen for neutral, compatible solvent systems.

Proposed Degradation Pathways

The following diagrams illustrate the plausible degradation pathways of this compound based on the known reactivity of its constituent functional groups.

G cluster_0 Oxidative Degradation of Thiol parent This compound disulfide Disulfide Dimer parent->disulfide Mild Oxidation (e.g., air) sulfenic Sulfenic Acid parent->sulfenic Oxidation sulfinic Sulfinic Acid sulfenic->sulfinic Further Oxidation sulfonic Sulfonic Acid sulfinic->sulfonic Strong Oxidation

Caption: Oxidative degradation pathways of the ethanethiol side chain.

G cluster_1 Isoxazole Ring Cleavage parent This compound ring_opened Ring-Opened Products parent->ring_opened Strong Base, Reductive Conditions, or UV Light

Caption: Potential cleavage of the isoxazole ring under stress conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a UV lamp (254 nm) for 24 hours. Run a control sample covered in aluminum foil.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by LC-MS to identify and characterize any degradation products. Compare the chromatograms of the stressed samples to a control sample (stock solution at time zero).

Protocol 2: pH Stability Assessment

This protocol helps determine the optimal pH range for working with the compound.

1. Buffer Preparation:

  • Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate for acidic, phosphate for neutral, and borate for basic).

2. Incubation:

  • Add a small aliquot of the compound's stock solution to each buffer to a final concentration of 10 µg/mL.

  • Incubate the samples at a controlled temperature (e.g., 25°C or 37°C).

3. Time-Point Analysis:

  • At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot from each buffer solution.

  • Analyze the aliquots by HPLC with UV detection to quantify the remaining amount of the parent compound.

4. Data Analysis:

  • Plot the percentage of the remaining parent compound against time for each pH. This will reveal the pH range in which the compound is most stable.

References

  • PubMed. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Available from: [Link]

  • PubMed Central. Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. Available from: [Link]

  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide.... Available from: [Link]

  • ResearchGate. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Available from: [Link]

  • AMiner. Ultrafast Photodegradation of Isoxazole and Isothiazolinones by UV254 and UV254/H2O2 Photolysis in a Microcapillary Reactor. Available from: [Link]

  • ResearchGate. Photodegradation of sulfisoxazole during nitrite-sensitized photolysis. Available from: [Link]

  • Construction of Isoxazole ring: An Overview. Available from: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available from: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

  • PubChem. 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol. Available from: [Link]

  • ResearchGate. Proposed oxidative pathways in aerobic degradation of ethanethiol. Available from: [Link]

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Technical Support Center: Stabilization of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(3,5-dimethylisoxazol-4-yl)ethanethiol. This document is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the stability challenges associated with this molecule and to offer robust, field-tested solutions for its handling and storage. Our goal is to ensure the integrity of your experiments by preserving the chemical fidelity of this compound in solution.

Section 1: Understanding the Instability - Core Principles

The structure of this compound contains two primary moieties susceptible to degradation in solution: the ethanethiol group and the isoxazole ring. Understanding the distinct degradation mechanisms of each is the first step toward effective stabilization.

FAQ: What are the primary degradation pathways for this compound in solution?

There are two main pathways of degradation that users must be aware of:

  • Thiol Oxidation: The most common and rapid degradation pathway is the oxidation of the thiol (-SH) group. This is an oxidation-reduction (redox) reaction where two thiol molecules are converted into a single disulfide dimer (R-S-S-R)[1]. This process is highly sensitive to experimental conditions, including pH, the presence of dissolved oxygen, and trace metal ion contamination[2][3]. The resulting disulfide dimer has significantly different physicochemical properties, which can lead to precipitation or a complete loss of biological activity.

  • Isoxazole Ring Cleavage: While generally more stable than the thiol group, the isoxazole ring can undergo cleavage. This can be initiated by enzymatic action (in biological systems) or through chemical means, such as base-catalyzed deprotonation and elimination[4]. Certain isoxazole-containing compounds can also be metabolized into reactive electrophiles[5]. Although less probable under typical buffered conditions compared to thiol oxidation, it remains a potential long-term stability concern.

Below is a diagram illustrating these primary degradation pathways.

A This compound (Active Monomer) B Disulfide Dimer (Inactive) A->B Thiol Oxidation C Ring-Cleaved Products A->C Ring Cleavage O2 O₂, Metal Ions, pH > 7 Base Strong Base / Enzymes

Caption: Primary degradation pathways for the target compound.

Section 2: Troubleshooting Common Experimental Issues

This section addresses specific problems you may encounter, linking them back to the core principles of instability.

Q: My solution has become cloudy or a precipitate has formed after a short time. What is happening?

A: This is a classic sign of thiol oxidation. The disulfide dimer is often significantly less soluble than the parent thiol monomer. As oxidation proceeds, the dimer concentration exceeds its solubility limit and it precipitates out of solution. This is particularly common in neutral or alkaline buffers (pH > 7) that are not deoxygenated.

Q: My compound is showing diminished or inconsistent activity in my bioassay. Is this related to stability?

A: Absolutely. The thiol group is frequently essential for the compound's biological activity (e.g., acting as a nucleophile or coordinating to a metal center in an enzyme). When it oxidizes to a disulfide, this critical functional group is lost, leading to an inactive compound. Inconsistent results often arise from variable rates of degradation between experiments, caused by minor differences in solution preparation, incubation time, or buffer quality.

Q: My HPLC or LC-MS analysis shows a new, later-eluting peak that grows over time, while my main peak decreases. What is this new peak?

A: This observation is highly indicative of disulfide dimer formation. Dimers, having roughly double the molecular weight and often increased lipophilicity, typically have a longer retention time on reverse-phase HPLC columns. To confirm, you can treat a degraded sample with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). If the new peak disappears and the parent peak's intensity is restored, this confirms its identity as the disulfide.

Section 3: Proactive Stabilization Strategies: A Practical Guide

To ensure reproducible and accurate experimental outcomes, a proactive approach to stabilization is essential. The following strategies should be integrated into your workflow.

The Critical Role of pH and Buffer Selection

Causality: The rate of thiol oxidation is highly pH-dependent[2][6]. The thiol group (R-SH) exists in equilibrium with its deprotonated form, the thiolate anion (R-S⁻). The thiolate anion is a much stronger nucleophile and is far more susceptible to oxidation[7]. As the pH of the solution increases above the pKa of the thiol, the concentration of the reactive thiolate increases, dramatically accelerating the rate of oxidation[2][8].

Recommendation: Maintain the solution pH below 6.5. At this acidic pH, the thiol group remains predominantly in its protonated, less reactive R-SH form.

BufferpKa (at 25°C)Useful pH RangeComments
MES 6.105.5 - 6.7Excellent choice. Good compatibility with most biological systems.[9]
Citrate 3.13, 4.76, 6.403.0 - 6.2Good option, but be aware that it can chelate divalent cations.[9]
Acetate 4.763.7 - 5.6Suitable for lower pH requirements.[10]
Phosphate (PBS) 7.205.8 - 8.0Use with caution. While common, its pH range is suboptimal. If used, pH should be adjusted to ~6.0 and other precautions (see below) are mandatory. Can also contain trace metal contaminants[11].
Tris, HEPES 8.06, 7.487.0 - 9.0Not recommended. Their buffering ranges are in the high-risk zone for rapid thiol oxidation.[10]
Preventing Metal-Catalyzed Oxidation with Chelating Agents

Causality: Trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺), often present as impurities in buffers and water, are potent catalysts for thiol oxidation[2][12]. These ions facilitate the transfer of electrons from the thiol to molecular oxygen.

Recommendation: Add a chelating agent to sequester these metal ions. Ethylenediaminetetraacetic acid (EDTA) is an effective and inexpensive choice.

  • Working Concentration: 0.5 - 1 mM EDTA.

  • Implementation: Prepare your buffer stock solutions with EDTA already included. Common chelating agents for this purpose include EDTA, DTPA, and DMSA[13].

Managing Dissolved Oxygen

Causality: Molecular oxygen (O₂) is the ultimate oxidizing agent in the formation of disulfides in solution[3]. Solvents prepared in ambient air are saturated with dissolved oxygen, providing a ready reactant for thiol degradation.

Recommendation: Deoxygenate all buffers and solvents immediately before use.

  • Method: The most common method is inert gas sparging. Bubble a stream of an inert gas (argon or nitrogen) through the solution for 15-30 minutes. For long-term experiments, work can be performed in an anaerobic chamber.

Storage and Handling Best Practices

Proper storage is crucial for preventing degradation over time.

ParameterRecommendationRationale
Temperature -20°C or -80°C (for long-term)Slows down all chemical reactions, including oxidation.
Atmosphere Store under an inert gas (argon or nitrogen).Prevents exposure to atmospheric oxygen.
Light Protect from light (use amber vials).Isoxazole rings can be susceptible to photodegradation[14]. Iodoacetamides, sometimes used with thiols, are also light-sensitive[15].
Format Store as a solid or a frozen single-use aliquot.Avoids repeated freeze-thaw cycles, which can introduce oxygen and moisture.

Section 4: Experimental Protocols

The following protocols integrate the principles discussed above into practical, step-by-step workflows.

Workflow for Preparing a Stabilized Solution

start Start: Prepare Stabilized Solution step1 1. Buffer Selection Choose an acidic buffer (e.g., MES, pH 6.0) start->step1 step2 2. Add Chelator Incorporate 1 mM EDTA into the buffer. step1->step2 step3 3. Deoxygenate Solvent Sparge buffer with Argon or Nitrogen for 20 mins. step2->step3 step4 4. Dissolve Compound Weigh the solid compound and dissolve directly in the prepared, deoxygenated buffer. step3->step4 step5 5. Analytical Verification Immediately analyze an aliquot via HPLC (Protocol 2) to confirm concentration and purity (t=0). step4->step5 step6 6. Storage Flash-freeze single-use aliquots in cryovials, backfill with Argon, and store at -80°C. step5->step6 end End: Stable Aliquots Ready for Use step6->end

Caption: Workflow for preparing a stable stock solution.

Protocol 1: Preparation of a Stabilized 10 mM Stock Solution
  • Buffer Preparation: Prepare 100 mL of 50 mM MES buffer. Add 186.1 mg of EDTA disodium salt dihydrate (final concentration 1 mM). Adjust the pH to 6.0 using dilute NaOH or HCl.

  • Deoxygenation: Place the buffer in a flask with a stir bar. Insert a gas dispersion tube connected to a nitrogen or argon tank. Sparge the solution with a steady stream of gas for at least 20 minutes while stirring gently.

  • Weighing: On a calibrated analytical balance, accurately weigh 1.572 mg of this compound (MW: 157.24 g/mol )[16][17].

  • Dissolution: Transfer the weighed solid to a 10 mL volumetric flask. Add approximately 8 mL of the deoxygenated buffer and gently swirl to dissolve. Once dissolved, bring the volume to exactly 10 mL with the deoxygenated buffer.

  • Verification and Aliquoting: Immediately take a small sample for t=0 analysis using Protocol 2. Working quickly, aliquot the remaining solution into single-use amber cryovials. Before sealing, gently flush the headspace of each vial with inert gas.

  • Storage: Immediately flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage.

Protocol 2: Monitoring Stability by Reverse-Phase HPLC

This protocol provides a general method to assess the purity of your compound and detect the formation of the disulfide dimer.

  • System Preparation:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a relevant wavelength (e.g., 220 nm or 254 nm, to be determined empirically).

    • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

  • Analysis:

    • Inject a freshly prepared sample (t=0) from Protocol 1 to establish the retention time of the parent compound and confirm initial purity (>98%).

    • Inject samples from your experiment or stability study.

    • Interpretation: Look for a decrease in the area of the main peak and the appearance of a new, typically later-eluting peak, which corresponds to the disulfide dimer. Quantify the percentage of the parent peak remaining to assess stability. Various analytical methods, including HPLC and mass spectrometry, are standard for thiol quantification[18][19][20].

By implementing these scientifically grounded strategies and protocols, you can significantly enhance the stability of this compound in your experiments, leading to more reliable, reproducible, and accurate results.

References
  • This compound | A. A. Blocks. [Link]

  • Stability of thiol groups at different pH environments at 37°C. | ResearchGate. [Link]

  • Zhang, C., & Zhang, X. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols. Environmental Science: Processes & Impacts, 19(11), 1433-1442. [Link]

  • 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol | PubChem. [Link]

  • Pivovarova, N., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433. [Link]

  • Effect of buffer on the reaction between thiol compounds and... | ResearchGate. [Link]

  • Jan, A. T., et al. (2019). A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. Journal of environmental pathology, toxicology and oncology, 38(3), 199–211. [Link]

  • Kassahun, K., et al. (1997). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition, 25(7), 871-878. [Link]

  • Pivovarova, N., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433. [Link]

  • Wang, H., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4328. [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

  • Salinas, B. G., et al. (2014). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 102(8), 1710-1719. [Link]

  • Cerny, C. H., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Chemical Research in Toxicology, 34(7), 1709-1721. [Link]

  • Foteinis, S., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Chemical Engineering Journal, 380, 122415. [Link]

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]

  • Lodge, J. K., Traber, M. G., & Packer, L. (1998). Thiol chelation of Cu2+ by dihydrolipoic acid prevents human low density lipoprotein peroxidation. Free radical biology & medicine, 25(3), 287–297. [Link]

  • Reaction mechanism of thiol to disulfide oxidation under basic conditions? | ResearchGate. [Link]

  • Hoffmann, M. A., & van Mil, P. J. (1997). Effect of pH and temperature on protein unfolding and thiol/disulfide interchange reactions during heat-induced gelation of whey proteins. Journal of Agricultural and Food Chemistry, 45(8), 2942-2948. [Link]

  • What Are Some Common Biological Buffers Used In The Lab? | Dalo Chem Life Sciences. [Link]

  • Oxidation Reactions of Thiols | YouTube. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 27(19), 6542. [Link]

  • Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(9), 8565-8573. [Link]

  • Universal buffers for use in biochemistry and biophysical experiments. Heliyon, 6(5), e03962. [Link]

  • Andlinger, D. J., et al. (2021). Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins. Foods, 10(4), 796. [Link]

  • Construction of Isoxazole ring: An Overview. Nanoscience & Nanotechnology-Asia, 14(2), 1-23. [Link]

  • Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. [Link]

  • Thiol Oxidation Definition - Organic Chemistry Key Term | Fiveable. [Link]

  • Types of Chelating Agents, Limitations and Utility. International Journal of Pharmacy and Biological Sciences, 9(2), 1-11. [Link]

  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4328. [Link]

  • (PDF) One-pot synthesis of 4-ethyl 2,3-dimethyl 1-(5-aryl-1,3,4-thiadiazol-2-yl)-5-oxo-2,5-dihydro-1 H -pyrrole-2,3,4-tricarboxylate derivatives via intramolecular Wittig reaction. [Link]

  • Ethanethiol | PubChem. [Link]

  • Recent Advances in Research on Iron Metabolism, Ferritin, and Hepcidin. International Journal of Molecular Sciences, 25(18), 10173. [Link]

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Technical Support Center: Troubleshooting Reactions with 2-(3,5-dimethylisoxazol-4-yl)ethanethiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3,5-dimethylisoxazol-4-yl)ethanethiol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile thiol in their synthetic workflows. Here, we address common reaction failures and provide in-depth, field-proven insights to help you navigate the complexities of working with this compound. Our approach is rooted in a deep understanding of the interplay between the nucleophilic thiol group and the potentially labile isoxazole ring.

I. Foundational Knowledge: Understanding the Reagent

Before delving into troubleshooting, it is crucial to understand the chemical personality of this compound. This molecule possesses two key features that dictate its reactivity:

  • The Thiol Group: The thiol (-SH) is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻). This makes it highly effective in reactions such as S-alkylation and Michael additions. However, this reactivity also makes it susceptible to oxidation, primarily forming a disulfide dimer.

  • The Isoxazole Ring: The 3,5-dimethylisoxazole moiety is an aromatic heterocycle. While generally stable, the N-O bond within the isoxazole ring can be susceptible to cleavage under certain conditions, particularly in the presence of strong bases or reducing agents.[1]

A successful experimental design hinges on finding a harmonious balance of reaction conditions that promote the desired reactivity of the thiol without compromising the integrity of the isoxazole ring.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: My S-alkylation reaction is showing low yield and multiple byproducts. What's going wrong?

Common Scenarios: You are attempting to synthesize a thioether by reacting this compound with an alkyl halide in the presence of a base, but you are observing incomplete conversion of the starting thiol and the formation of unexpected impurities.

Potential Causes & Troubleshooting Steps:

  • Inappropriate Base Selection: The choice of base is critical. A base that is too strong can lead to the decomposition of the isoxazole ring.[1] Conversely, a base that is too weak will not efficiently deprotonate the thiol, resulting in a sluggish or incomplete reaction.

    • Troubleshooting Protocol:

      • Screen a panel of bases: Start with milder bases and progressively move to stronger ones. Monitor the reaction closely by TLC or LC-MS for the appearance of byproducts.

      • Recommended Bases: Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N). These bases are generally strong enough to deprotonate the thiol without causing significant isoxazole ring cleavage.

      • Bases to Use with Caution: Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) should be used at low temperatures (e.g., 0 °C to -78 °C) and with careful monitoring.

  • Oxidation of the Thiol: Thiols are readily oxidized to disulfides, especially in the presence of air (oxygen). This will consume your starting material and introduce the disulfide dimer as a major impurity.

    • Troubleshooting Protocol:

      • Degas your solvent: Before use, sparge your reaction solvent with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

      • Maintain an inert atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon.

      • Consider a mild reducing agent: If disulfide formation is persistent, the addition of a small amount of a reducing agent like dithiothreitol (DTT) to the workup may help cleave the disulfide back to the thiol.

  • Suboptimal Reaction Temperature: Higher temperatures can accelerate both the desired reaction and potential side reactions, including isoxazole decomposition.

    • Troubleshooting Protocol:

      • Start at room temperature: Many S-alkylation reactions proceed efficiently at ambient temperature.

      • Gentle heating if necessary: If the reaction is slow, gently heat to 40-50 °C and monitor for byproduct formation. Avoid aggressive heating.

Troubleshooting Flowchart for S-Alkylation:

Caption: Decision tree for troubleshooting S-alkylation reactions.

FAQ 2: My Michael addition reaction is sluggish and gives a complex mixture. How can I improve it?

Common Scenarios: You are performing a conjugate addition of this compound to an activated alkene (e.g., an acrylate, maleimide, or vinyl sulfone), but the reaction is slow, and the product is difficult to purify.

Potential Causes & Troubleshooting Steps:

  • Inadequate Catalyst: While some Michael additions can proceed without a catalyst, many require a base or nucleophilic catalyst to facilitate the reaction.

    • Troubleshooting Protocol:

      • Base Catalysis: Use a mild organic base like triethylamine (Et₃N) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in catalytic amounts. These bases will generate the thiolate in situ, which is the active nucleophile.

      • Nucleophilic Catalysis: For certain substrates, a nucleophilic catalyst like a tertiary phosphine (e.g., triphenylphosphine) can be effective.[2]

      • Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate the reaction by stabilizing the negatively charged thiolate intermediate.[3]

  • Reversibility of the Addition: The thia-Michael addition can be reversible, especially with less reactive Michael acceptors.

    • Troubleshooting Protocol:

      • Use a slight excess of the thiol: Le Chatelier's principle suggests that increasing the concentration of one reactant can drive the equilibrium towards the product.

      • Monitor reaction time: Allow the reaction to proceed for an adequate duration to reach equilibrium.

  • Polymerization of the Michael Acceptor: Activated alkenes can polymerize under basic conditions, leading to a complex reaction mixture and consumption of the starting material.

    • Troubleshooting Protocol:

      • Control catalyst concentration: Use the minimum effective amount of catalyst.

      • Maintain a lower temperature: This can help to suppress polymerization.

      • Slow addition: Add the base or the Michael acceptor slowly to the reaction mixture to maintain a low instantaneous concentration.

Table 1: Recommended Conditions for Michael Addition

Michael AcceptorRecommended CatalystSolventTemperature
AcrylatesEt₃N or DBU (catalytic)THF, CH₂Cl₂Room Temperature
MaleimidesEt₃N (catalytic)CH₂Cl₂, DMFRoom Temperature
Vinyl SulfonesEt₃N or DBU (catalytic)THF, MeCNRoom Temperature
FAQ 3: I am consistently isolating a byproduct with approximately double the molecular weight of my starting thiol. What is it and how can I prevent its formation?

Issue: This high molecular weight byproduct is almost certainly the disulfide dimer of this compound.

Formation Mechanism:

Disulfide_Formation Thiol1 2 R-SH Oxidant [O] Thiol1->Oxidant Oxidation Disulfide R-S-S-R Oxidant->Disulfide Water H₂O

Caption: Oxidation of thiol to disulfide.

Prevention and Removal:

  • Prevention: As detailed in FAQ 1, the most effective prevention is to rigorously exclude oxygen from the reaction by using degassed solvents and maintaining an inert atmosphere.

  • Removal during Workup:

    • Aqueous Wash with a Reducing Agent: During the aqueous workup, wash the organic layer with a dilute solution of a mild reducing agent such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This can help to reduce the disulfide back to the thiol.

    • Column Chromatography: The disulfide is typically less polar than the corresponding thiol. Therefore, it can often be separated by flash column chromatography on silica gel. The disulfide will elute before the thiol.

III. Purification and Handling

General Purification Strategy:

  • Aqueous Workup: After the reaction is complete, perform an aqueous workup to remove water-soluble impurities. If the reaction was conducted under basic conditions, a wash with a dilute acid (e.g., 1 M HCl) can remove the base. If an acid catalyst was used, a wash with a dilute base (e.g., saturated NaHCO₃) is appropriate. A final wash with brine can help to break emulsions and remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Remove the solvent under reduced pressure.

  • Chromatography: If further purification is necessary, flash column chromatography on silica gel is the most common method. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective.

Handling and Storage:

Due to its susceptibility to oxidation, this compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container. For long-term storage, refrigeration is recommended.

IV. References

  • Nair, D. P., Podgórski, M., Chatani, S., Gong, T., Xi, W., Fenoli, C. R., & Bowman, C. N. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724–744. [Link]

  • Lowe, A. B. (2010). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 1(1), 17-36. [Link]

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]

  • Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis? - Polymer Chemistry (RSC Publishing). (2017). [Link]

  • Wikipedia. (n.d.). Thiol-ene reaction. [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 2-(3,5-dimethylisoxazol-4-yl)ethanethiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(3,5-dimethylisoxazol-4-yl)ethanethiol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile bifunctional molecule. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring both success and reproducibility in your work.

Section 1: Foundational Knowledge & Stability Profile (FAQs)

This section addresses the most common initial questions regarding the handling, stability, and fundamental reactivity of this compound.

Q1: What are the key structural features and reactive sites of this molecule?

A1: this compound possesses two distinct functional regions that dictate its chemical behavior:

  • The Thiol (Mercaptan) Group (-SH): This is the primary reactive site for most applications. The sulfur atom is highly nucleophilic, especially when deprotonated to its thiolate form (S⁻).[1] This makes it ideal for S-N-2 reactions, Michael additions, and forming thioethers.[2][3][4] The S-H bond is also weaker than an O-H bond, making thiols susceptible to oxidation.[3]

  • The 3,5-Dimethylisoxazole Ring: This heterocyclic system is generally considered a stable aromatic ring, robust to many common reagents.[5] However, its stability is not absolute. The N-O bond is the weakest point and can be susceptible to cleavage under specific, often harsh, conditions.[6][7]

Q2: How stable is the isoxazole ring under typical reaction conditions?

A2: The isoxazole ring's stability is highly dependent on pH and temperature. While generally stable, it exhibits increased lability under strongly basic conditions and at elevated temperatures, which can lead to hydrolytic ring-opening.[5][8] For instance, studies on the isoxazole-containing drug Leflunomide show significant degradation at pH 10, a process that is considerably faster at 37°C than at 25°C.[8] Furthermore, the N-O bond can be cleaved by various reductive methods, including catalytic hydrogenation (e.g., Raney-Ni) or treatment with metal reagents like Mo(CO)₆.[7][9][10][11] Therefore, it is critical to avoid harsh bases, high temperatures, and strong reducing agents unless ring-opening is the desired outcome.

Q3: What are the primary handling and storage concerns for this thiol?

A3: Like most low-molecular-weight thiols, this compound presents two main challenges:

  • Oxidative Instability: The thiol group is readily oxidized by atmospheric oxygen to form the corresponding disulfide dimer. This is the most common impurity found in aged samples or reactions run without proper precautions.

  • Pungent Odor: Thiols are notorious for their strong, unpleasant odors, detectable at very low concentrations.[12][13]

Best Practices for Handling and Storage:

  • Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[14]

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Ventilation: All work must be conducted in a well-ventilated chemical fume hood.[15]

  • Storage: Store in a tightly sealed container at the recommended temperature (room temperature, as per supplier data), preferably with an inert gas headspace.

Section 2: Optimizing S-N-2 Alkylation Reactions

A primary application for this molecule is the S-N-2 reaction, where the thiol acts as a nucleophile to displace a leaving group on an electrophile (e.g., an alkyl halide), forming a thioether. Success hinges on activating the thiol to the more potent thiolate nucleophile without compromising the integrity of the isoxazole ring.

General Experimental Protocol for S-N-2 Alkylation
  • To a flame-dried round-bottom flask under a positive pressure of Nitrogen, add this compound (1.0 eq).

  • Add anhydrous, degassed solvent (e.g., DMF or Acetonitrile, ~0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., Potassium Carbonate, 1.5 eq) portion-wise while stirring.

  • Allow the mixture to stir at 0 °C for 15-20 minutes to ensure complete formation of the thiolate.

  • Add the electrophile (e.g., Alkyl Halide, 1.1 eq) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and proceed with a standard aqueous workup and extraction.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography.

Data Presentation: Key Parameter Optimization
ParameterRecommended ConditionsRationale & Scientific Justification
Base Weak inorganic bases (K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (DBU).Thiols are significantly more acidic than alcohols, so a mild base is sufficient for deprotonation.[1] Strong bases like NaOH or alkoxides risk catalyzing the hydrolytic opening of the isoxazole ring, especially with heating.[5][8]
Solvent Polar aprotic solvents (DMF, Acetonitrile, Acetone).These solvents effectively solvate the counter-ion of the base but do not solvate the thiolate nucleophile, enhancing its reactivity in an S-N-2 reaction. Solvents must be degassed to prevent disulfide formation.
Temperature 0 °C to Room Temperature.Starting the reaction at a lower temperature minimizes potential side reactions. Given the high nucleophilicity of thiolates, many S-N-2 reactions proceed efficiently at room temperature without the need for heat, which could endanger the isoxazole ring.[3]
Atmosphere Inert (Nitrogen or Argon).This is non-negotiable. Oxygen will readily oxidize the starting thiol and the intermediate thiolate to the disulfide dimer (bis(2-(3,5-dimethylisoxazol-4-yl)ethyl) disulfide), which is the most common yield-reducing side product.
Visualization: S-N-2 Reaction Workflow

S_N_2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Thiol to Flame-Dried Flask B 2. Add Degassed Anhydrous Solvent A->B C 3. Cool Mixture to 0 °C B->C D 4. Add Base (e.g., K₂CO₃) C->D E 5. Stir to Form Thiolate D->E F 6. Add Electrophile (R-X) E->F G 7. Monitor Reaction (TLC / LC-MS) F->G H 8. Aqueous Quench & Extraction G->H I 9. Dry & Concentrate H->I J 10. Purify via Chromatography I->J K 11. Characterize Product J->K Troubleshooting Start Problem with Reaction Prob1 Low Conversion / Incomplete Reaction Start->Prob1 Prob2 Disulfide Byproduct (Mass ~2x SM) Start->Prob2 Prob3 Isoxazole Ring Cleavage Detected Start->Prob3 Sol1a Use stronger base (e.g., Cs₂CO₃) or more reactive electrophile (R-I) Prob1->Sol1a Check Reagents Sol1b Check for steric hindrance (E2 competition) Prob1->Sol1b Check Substrate Sol2 Work under inert gas (N₂/Ar). Use degassed solvents. Prob2->Sol2 Cause: Oxidation Sol3 Use milder base (K₂CO₃). Run at lower temp (0°C to RT). Prob3->Sol3 Cause: Harsh Conditions

Caption: A decision tree for troubleshooting common issues.

Q4: I'm having difficulty purifying my product via column chromatography. What are the best practices?

A4: Purifying thiols can be challenging due to their potential to streak on silica gel or oxidize during the purification process.

  • Column Conditions: Consider using a less acidic stationary phase, such as neutral or basic alumina, which can sometimes give better results than silica gel. [14]* Protecting Groups: If purification remains difficult, a more robust strategy is to protect the thiol as a thioacetate, purify the stable thioacetate, and then deprotect it in a final, clean step. [14]* Rapid Purification: Do not let columns run overnight. The extended exposure of the thiol to air and the stationary phase increases the chance of decomposition.

Q5: How can I effectively monitor the progress of my reaction?

A5:

  • Thin-Layer Chromatography (TLC): This is the most common method. [13]Use a mobile phase that gives good separation (Rf values between 0.2 and 0.8). Visualize with a UV lamp and consider using a potassium permanganate stain, which is highly effective for visualizing compounds that can be oxidized, like thiols.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive evidence of product formation by confirming the expected mass of the desired compound and tracking the disappearance of starting materials.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. Thiol-containing compounds can be derivatized with specific reagents to make them fluorescent, allowing for detection at very low concentrations. [16][17]

References

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Sources

Technical Support Center: Purification of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 2-(3,5-dimethylisoxazol-4-yl)ethanethiol. This molecule, featuring a reactive thiol group and an isoxazole heterocycle, presents unique challenges during purification and handling. The primary sources of impurities stem from the oxidation of the thiol moiety and byproducts from the isoxazole synthesis.[1][2][3] This guide provides researchers, scientists, and drug development professionals with in-depth, practical solutions to common purification challenges, structured in a user-friendly question-and-answer format. Our goal is to move beyond simple protocols by explaining the scientific rationale behind each step, empowering you to troubleshoot effectively and ensure the integrity of your compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when handling this compound.

Q1: What are the most common impurities I should expect when working with this compound?

A1: You will typically encounter three main classes of impurities:

  • Oxidation Products: The most prevalent impurity is the corresponding disulfide, formed by the air oxidation of two thiol molecules.[2][3] Under more aggressive oxidative conditions, further oxidation to sulfenic, sulfinic, or sulfonic acids can occur, though this is less common under standard laboratory conditions.[2]

  • Synthesis-Related Byproducts: Depending on the synthetic route, you may find unreacted starting materials. If the isoxazole ring was formed via a 1,3-dipolar cycloaddition, byproducts such as furoxans (from the dimerization of nitrile oxide intermediates) can be a significant issue.[1] Additionally, mixtures of regioisomers can form if an unsymmetrical precursor was used.[1]

  • Degradation Products: The isoxazole ring can be sensitive to certain conditions. Exposure to strong acids, bases, UV light, or certain transition metals can lead to ring-opening or rearrangement, creating a different set of impurities.[1]

Q2: I'm observing a new, less polar spot on my TLC/LC analysis that seems to increase over time. What is it likely to be?

A2: This is a classic sign of disulfide formation. The dimerization of the thiol (R-SH) into a disulfide (R-S-S-R) results in a molecule with roughly double the molecular weight and a significant decrease in polarity. This change is easily observable by thin-layer chromatography (TLC) or liquid chromatography (LC), where the disulfide will have a higher Rf value (TLC) or a shorter retention time (reverse-phase LC) than the parent thiol. The gradual increase of this spot upon exposure to air confirms its identity as an oxidation product.

Q3: How can I minimize the oxidation of the thiol group during workup and purification?

A3: Preventing oxidation is critical. The thiol functional group is readily oxidized, especially under basic conditions. Here are several field-proven strategies:

  • Work Under an Inert Atmosphere: Whenever possible, perform extractions, solvent removal, and chromatography under an inert atmosphere of nitrogen or argon.

  • Use Deoxygenated Solvents: Before use, sparge all solvents (for extraction, chromatography, etc.) with nitrogen or argon for 20-30 minutes to remove dissolved oxygen.[4]

  • Maintain a Slightly Acidic pH: Thiols are more stable against oxidation at a lower pH. During aqueous workups, ensuring the aqueous phase is neutral or slightly acidic (pH 4-6) can slow the rate of disulfide formation.[4]

  • Avoid Unnecessary Heat: Elevated temperatures can accelerate oxidation. Concentrate your product solutions under reduced pressure without excessive heating.

Q4: How should I properly store purified this compound to ensure its long-term stability?

A4: Proper storage is essential to maintain purity. The purified liquid should be stored in a tightly sealed vial with an inert gas headspace (argon is preferred over nitrogen for long-term storage). Store the vial at low temperatures (recommended: 2-8 °C or colder) and protect it from light to prevent both thiol oxidation and potential photochemical degradation of the isoxazole ring.[1]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving specific problems encountered during the purification process.

Problem: Low Purity Profile After Synthesis (Multiple Impurities Detected)

Your initial analysis (TLC, LC-MS, or NMR) of the crude product shows a complex mixture containing starting materials, disulfide, and other unidentified byproducts.

This issue typically arises from incomplete reactions, side reactions inherent to the synthetic route, or product degradation during the reaction/workup. The first step is to identify the major impurities. An LC-MS analysis is invaluable here, as it can provide the molecular weights of the components, helping to distinguish between starting materials, the desired product, and the disulfide dimer.

The following decision tree will guide you to the appropriate purification strategy.

G start Crude Product Analysis (TLC, LC-MS) q1 Major impurity is disulfide? start->q1 q2 Major impurity is unreacted starting material? q1->q2  No sol1 Proceed to Thiol-Specific Affinity Purification (Protocol 3) q1->sol1  Yes q3 Major impurities are polar (baseline on TLC)? q2->q3  No sol2 Optimize Flash Chromatography (Protocol 2) q2->sol2  Yes q3->sol2  No / Unsure sol3 Perform Aqueous Wash (e.g., dilute HCl, NaHCO3) prior to chromatography q3->sol3  Yes end_node Purified Product sol1->end_node sol2->end_node sol3->sol2

Caption: Impurity Troubleshooting Workflow.

Problem: Product is Lost or Decomposes During Flash Column Chromatography

You experience significant mass loss, or new impurity spots appear after eluting the product from a silica gel column.

This is often due to on-column oxidation or degradation. Silica gel can be slightly acidic and has a large surface area, which can catalyze the oxidation of thiols by adsorbed oxygen. Furthermore, if the compound is sensitive to acid, the silica itself can promote decomposition.

  • Inert Column Technique: This is the most crucial preventative measure. Use solvents that have been thoroughly deoxygenated and run the column under a positive pressure of nitrogen or argon. This minimizes the compound's contact with oxygen.[4]

  • Use Acidic Alumina: As a stationary phase, alumina is generally more basic than silica. Using acidic alumina can sometimes be beneficial as thiols tend to oxidize more slowly at a lower pH.[4] A small test column is recommended to ensure the compound does not irreversibly bind.

  • Thiol Protection Strategy: For particularly sensitive compounds, a protection-purification-deprotection strategy can be employed. The thiol can be converted to a more stable thioacetate, purified by standard chromatography, and then the thiol can be regenerated.[4] This adds steps but can be highly effective for achieving ultimate purity.

Section 3: Detailed Experimental Protocols

Protocol 1: Purity Assessment by HPLC with Pre-Column Derivatization

Rationale: Most thiols lack a strong native chromophore, making sensitive UV detection difficult.[5] Derivatization with a reagent like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) produces a colored product that can be easily quantified.[6] This method allows for accurate assessment of the free thiol content.

Procedure:

  • Sample Preparation: Prepare a stock solution of your compound in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • DTNB Reaction: In a microcentrifuge tube, mix 50 µL of your sample solution with 50 µL of DTNB solution (4 mg/mL in the same buffer).

  • Incubation: Allow the reaction to proceed for 15 minutes at room temperature. The solution will turn yellow in the presence of thiols.

  • HPLC Analysis:

    • Inject 20 µL of the reaction mixture onto a C18 reverse-phase column.

    • Use an appropriate mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).

    • Monitor the elution of the yellow 5-thio-2-nitrobenzoic acid (TNB) product at a wavelength of 412 nm.[7]

    • Quantify the amount of TNB against a standard curve prepared with a known thiol like L-cysteine.

Protocol 2: Optimized Purification by Flash Column Chromatography

Rationale: This protocol incorporates best practices to prevent the oxidation of the thiol during standard chromatographic separation.

Procedure:

  • Solvent Preparation: Deoxygenate your chosen eluent system (e.g., Hexane/Ethyl Acetate) by bubbling argon or nitrogen through it for at least 30 minutes. Keep the solvents under a positive pressure of inert gas.

  • Column Packing: Pack a silica gel column using the deoxygenated eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent. Adsorb it onto a small amount of silica gel, dry it carefully, and load the dry powder onto the top of the packed column. This "dry loading" technique often improves resolution.

  • Elution: Run the column under a slight positive pressure of inert gas. Collect fractions and monitor them by TLC.

  • Fraction Analysis & Pooling: Analyze the collected fractions by TLC. Pool the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator with minimal heating. Immediately place the purified oil under a high vacuum to remove residual solvent, and then backfill the flask with inert gas for storage.

Protocol 3: Advanced Purification using Thiol-Specific Affinity Resin

Rationale: This highly selective method utilizes covalent chromatography to isolate thiol-containing molecules.[8] A resin with an activated disulfide group (e.g., 2-pyridyl disulfide) reacts specifically with the thiol on your compound, immobilizing it on the solid support.[9][10] All non-thiol impurities are then simply washed away. The pure thiol is subsequently released by adding a reducing agent.

G cluster_0 Purification Workflow A 1. Binding Dissolve crude product and pass through Thiopropyl Resin B 2. Washing Wash resin with buffer to remove all non-thiol impurities A->B C 3. Elution Apply reducing agent (e.g., DTT) to cleave the S-S bond and release pure thiol B->C D 4. Final Cleanup Remove reducing agent via extraction or short-path chromatography C->D

Caption: Thiol-Specific Affinity Chromatography Workflow.

Procedure:

  • Resin Equilibration: Swell and equilibrate the thiopropyl resin (e.g., Thiopropyl Sepharose) in a suitable coupling buffer (e.g., phosphate buffer with NaCl, pH 7.5).

  • Binding: Dissolve the crude this compound in the coupling buffer and apply it to the equilibrated resin column. Allow it to flow through slowly to ensure complete reaction. The successful binding can be monitored by detecting the release of the 2-thiopyridone leaving group by UV spectrophotometry at ~343 nm.[8]

  • Washing: Wash the column extensively with the coupling buffer to remove all unbound impurities. Monitor the column effluent by UV until the baseline is stable.

  • Elution: Apply a solution of a reducing agent, such as 10-20 mM dithiothreitol (DTT) or 2-mercaptoethanol, to the column.[9] This will cleave the disulfide bond and release your purified thiol. Collect the eluate.

  • Final Cleanup: The eluted product will be contaminated with the reducing agent. This can be removed by a subsequent liquid-liquid extraction into an organic solvent, followed by washing the organic layer with water to remove the water-soluble DTT.

Section 4: Data Summary

Table 1: Physicochemical Properties of Target Compound and Primary Impurity

PropertyThis compoundBis(2-(3,5-dimethylisoxazol-4-yl)ethyl) disulfideRationale for Difference
Molecular Formula C₇H₁₁NOS[11][12]C₁₄H₂₀N₂O₂S₂Dimerization of the parent molecule.
Molecular Weight 157.24 g/mol [11][12]312.46 g/mol Approximately double the parent mass.
Polarity More PolarLess PolarThe free -SH group is more polar than the internal -S-S- bond.
Boiling Point LowerSignificantly HigherIncreased molecular weight and size lead to stronger intermolecular forces.

Section 5: References

  • G-Biosciences. (2024, July 25). Thiopropyl Resin for the purification of thiol group containing proteins.

  • Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives.

  • MtoZ Biolabs. Detection of Free Thiol Content.

  • Bioclone. Thiol-Activated Resin for SH Group Coupling: A Step-by-Step Protocol.

  • MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]

  • ResearchGate. (2025, August 7). Synthesis and Antimicrobial Studies of Isoxazole Derivatives.

  • Reddit. (2013, October 18). How would you purify air-sensitive materials (thiols) using column chromatography?

  • NIH PMC. (2012). Thiol protection in membrane protein purifications: A study with phage holins. [Link]

  • Google Patents. A method of isolating and recovering thiol-containing compounds.

  • American Chemical Society. (1950). Extraction and Recovery of Thiols from Petroleum Distillates.

  • PubMed. (2024, September 18). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]

  • WIPO Patentscope. NOVEL METHOD FOR PREPARING STYRYL PYRAZOLE, ISOXAZOLE AND ISOTHIAZOLE DERIVATIVES.

  • Chemistry Stack Exchange. (2025, February 6). Purification of thiols.

  • MDPI. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • Cayman Chemical. Thiol Detection Assay Kit.

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

  • RSC Publishing. (2009). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.

  • PubChem. 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol. [Link]

  • AA Blocks. This compound.

  • Sigma-Aldrich. This compound.

  • Matrix Scientific. This compound.

  • NIH PMC. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • Oakwood Chemical. 2-(3,5-Dimethyl-4-isoxazolyl)ethanethiol.

  • BenchChem. High-performance liquid chromatography (HPLC) methods for thiol analysis.

  • ResearchGate. The Chemistry of the Thiol Groups.

  • EBSCO. Thiols | Research Starters.

  • PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.

  • ResearchGate. 93 questions with answers in ISOXAZOLES | Science topic.

  • Organic Chemistry Portal. Isoxazole synthesis.

  • Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides.

  • ResearchGate. One-pot synthesis of 4-ethyl 2,3-dimethyl 1-(5-aryl-1,3,4-thiadiazol-2-yl)-5-oxo-2,5-dihydro-1 H -pyrrole-2,3,4-tricarboxylate derivatives via intramolecular Wittig reaction.

  • HPC Standards. Ethanethiol.

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Technical Support Center: 2-(3,5-dimethylisoxazol-4-yl)ethanethiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3,5-dimethylisoxazol-4-yl)ethanethiol (CAS 915923-05-6). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for the successful handling, storage, and use of this compound. Our goal is to move beyond simple data sheets and offer insights into the causality behind experimental choices, ensuring both safety and experimental success.

Quick Access: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: While some supplier information may indicate room temperature (RT) storage, our extensive experience with thiols strongly advises against this for long-term stability. Thiols are susceptible to oxidation, primarily forming disulfide dimers, a process accelerated by oxygen and ambient temperatures.[1]

For optimal stability and to preserve purity, we recommend the following:

  • Long-Term Storage (> 1 month): Store at -20°C or, preferably, -80°C.[1]

  • Short-Term Storage (< 1 month): Storage at 2-8°C is acceptable.

  • Inert Atmosphere: For maximum protection against oxidation, overlay the vial with an inert gas like argon or nitrogen before sealing. This is especially critical after the first use.

The discrepancy with RT storage recommendations from some vendors may be for shipping purposes or very short-term holding. For reproducible experimental results, always default to colder, inert conditions.

Q2: This compound has a very strong, unpleasant odor. What are the best practices for odor management?

A2: The potent odor is characteristic of low molecular weight thiols and can be detected at parts-per-billion levels.[2] Effective odor control is crucial for a safe and pleasant lab environment.

  • Primary Containment: Always handle the compound and its solutions in a certified chemical fume hood.[3]

  • Neutralization Traps: When running reactions, especially those involving heating or gas evolution, vent the apparatus through a bleach trap to oxidize escaping thiol vapors.[4]

  • Waste Management: Quench all liquid and solid waste containing the thiol with a bleach solution before placing it in a designated hazardous waste container.[4] Seal disposable items like gloves and wipes in a plastic bag before disposal.[5]

  • Glassware Decontamination: Immediately after use, submerge all glassware in a dedicated bleach bath (a 1:1 mixture of commercial bleach and water is effective) and allow it to soak for at least 14-24 hours.[6]

Q3: What is the most common degradation product I should be aware of?

A3: The primary and most common degradation product is the corresponding disulfide, bis(2-(3,5-dimethylisoxazol-4-yl)ethyl) disulfide . This occurs via oxidative coupling of two thiol molecules. This process is often catalyzed by trace metals and exposure to atmospheric oxygen.

CompoundMolecular FormulaMolecular Weight
This compound C₇H₁₁NOS157.24 g/mol [7]
bis(2-(3,5-dimethylisoxazol-4-yl)ethyl) disulfide C₁₄H₂₀N₂O₂S₂312.45 g/mol

Monitoring for the appearance of a peak corresponding to the disulfide's molecular weight in your analytical workflow (e.g., LC-MS) is the best way to assess the purity and stability of your sample over time.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or Inconsistent Reaction Yields

You're performing a reaction where the thiol is a key nucleophile, but your yields are lower than expected or vary between runs.

The nucleophilicity of a thiol is dependent on the free sulfhydryl (-SH) group. If a significant portion of your starting material has oxidized to the disulfide, the concentration of the active thiol is lower than calculated, leading to incomplete reactions.

G start Low/Inconsistent Yield Observed check_purity 1. Verify Purity of Thiol Stock start->check_purity run_control 2. Run a Control Reaction check_purity->run_control Purity Confirmed (e.g., by LC-MS) fresh_aliquot Use a Fresh, Cold Aliquot check_purity->fresh_aliquot Degradation Detected (Disulfide Present) check_conditions 3. Review Reaction Conditions run_control->check_conditions degas_solvents Degas Solvents (Sparge with Ar/N2) check_conditions->degas_solvents Oxygen-sensitive reaction? success Yield Improves degas_solvents->success increase_equivalents Increase Thiol Equivalents (Stoichiometry Adjustment) fresh_aliquot->increase_equivalents increase_equivalents->success

Caption: Troubleshooting workflow for low reaction yields.

  • Prepare a Dilute Sample: In a fume hood, carefully prepare a dilute solution of your thiol stock in a suitable solvent (e.g., acetonitrile or methanol).

  • Analyze via LC-MS: Run an LC-MS analysis. Look for the expected mass of the thiol (157.24) and the potential disulfide dimer (312.45). The presence of a significant peak for the dimer confirms degradation.

  • Use a Fresh Aliquot: If degradation is confirmed, use a fresh, unopened vial if available. If not, use a sample from a vial that has been stored correctly at -20°C or -80°C.

  • Degas Solvents: For sensitive reactions, ensure all solvents are thoroughly degassed by sparging with argon or nitrogen for 15-30 minutes before use to remove dissolved oxygen.[8]

  • Adjust Stoichiometry: If you must use a partially oxidized stock, quantify the thiol vs. disulfide ratio by a method like quantitative NMR or LC peak integration. Adjust the amount of starting material used to ensure the correct molar equivalents of the active thiol are present in the reaction.

Issue 2: Persistent Odor in the Lab Despite Using a Fume Hood

Even after cleaning up, a noticeable thiol odor lingers in the laboratory space, causing concern.

Thiol molecules are highly volatile and possess extremely low odor thresholds.[2] Vapors can escape from unsealed waste containers, cling to contaminated surfaces outside the immediate work area, or be released from contaminated vacuum pump oil.

Caption: Systematic workflow for identifying and eliminating thiol odor.

  • Prepare Decontamination Solution: Prepare a 10% solution of household bleach in water. For more stubborn odors, a 1:1 bleach-water solution can be used.[6]

  • Neutralize All Waste: Open your thiol-containing waste container inside the fume hood. Slowly add the bleach solution until the odor subsides. Seal the container tightly.

  • Clean Surfaces: Dampen paper towels with the bleach solution and wipe down the interior surfaces of the fume hood, the fume hood sash, and any lab benches or equipment that may have been exposed to the vapors.

  • Decontaminate Glassware: Ensure every piece of glassware that contacted the thiol is fully submerged in a bleach bath. Allow it to soak overnight.[4]

  • Passive Adsorption: Place open containers of activated charcoal in the fume hood and on the benchtop to adsorb any remaining trace vapors.[3]

  • Check Vacuum Systems: If a vacuum was used (e.g., on a rotovap), the pump oil may be contaminated. Vent the pump's exhaust into the back of the fume hood. If the odor persists, the oil should be changed (following all safety procedures for pump maintenance) and the old oil disposed of as hazardous waste.

References

  • University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP.

  • BenchChem. Technical Support Center: Effective Removal of Thiol Odors from Laboratory Glassware.

  • Reddit r/chemistry. Handling thiols in the lab.

  • Win-Shwe, T., & Fujimaki, H. (2011). Neurotoxicity of toluene. Toxicology and applied pharmacology, 255(1), 1-13.
  • BenchChem. Technical Support Center: Managing Low Molecular Weight Thiol Odor in Synthesis.

  • Columbia University, Research. SOP FOR STENCH CHEMICALS.

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Standard Operating Procedures for Using Stench Chemicals.

  • Bicer, C., & Balik, A. R. (2020). Effects of storage conditions on thiol disulfide homeostasis. Medicine Science, 9(3), 693-696.
  • Reddit r/chemistry. How to reduce thiol stink?.

  • Sigma-Aldrich. Cleaning Laboratory Glassware.

  • Al-Mughaid, H., et al. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry, 2(1), 45-54.
  • University of Minnesota, Department of Environmental Health and Safety. Stench Chemicals (thiols) SOP.

  • Laboratory Glassware Cleaning and Storage. (2018).

  • Sigma-Aldrich. Product Page: this compound.

  • University of Rochester, Department of Chemistry. How To: Clean Glassware.

  • Matrix Scientific. Product Page: this compound.

  • Oakwood Chemical. Product Page: 2-(3,5-Dimethyl-4-isoxazolyl)ethanethiol.

  • Columbia University, Research. SOP FOR STENCH CHEMICALS.

  • Eden Botanicals. Keeping Your Aromatics Fresh - How to Properly Store Essential Oils.

  • AA Blocks. Product Page: this compound.

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Standard Operating Procedures for Using Stench Chemicals.

  • Reddit r/Chempros. Thiol Handling.

  • BLD Pharm. Product Page: {[(3,5-dimethylisoxazol-4-yl)methyl]thio}acetic acid.

  • Klamt, S., et al. (2023). Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer. Cancers, 15(18), 4633.
  • Reddit r/chemistry. I am aware thiols are smelly, but what other groups are extremely potent when it comes to smell.

Sources

Technical Support Center: Quenching Reactions Involving 2-(3,5-dimethylisoxazol-4-yl)ethanethiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(3,5-dimethylisoxazol-4-yl)ethanethiol. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for quenching reactions involving this versatile isoxazole-containing thiol. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity and success of your reactions.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, owing to the unique combination of a nucleophilic thiol and a biologically relevant isoxazole scaffold.[1] However, the inherent chemical properties of both the thiol and the isoxazole ring can present challenges during reaction workup, particularly in the quenching phase. This guide provides a structured approach to identifying and resolving common issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the quenching of reactions involving this compound.

Issue 1: Product Decomposition or Low Yield After Aqueous Quench

Symptoms:

  • A significant decrease in the desired product's yield after quenching and workup.

  • Appearance of multiple new spots on a Thin Layer Chromatography (TLC) plate post-quench.

  • Difficulty in isolating the product from a complex mixture.

Root Cause Analysis:

The isoxazole ring, particularly 3,5-disubstituted ones, is generally stable. However, it can be susceptible to cleavage under certain conditions.[2] Strong bases are a known culprit for inducing the ring-opening of isoxazoles.[3] Many quenching procedures involve the use of aqueous bases (e.g., saturated sodium bicarbonate) to neutralize acidic catalysts or byproducts. This can create a localized high pH environment that may lead to the degradation of your isoxazole-containing product.

Solutions:

  • Use a Milder Quenching Agent: Instead of strong bases, consider quenching with a saturated solution of ammonium chloride (NH₄Cl). This provides a mildly acidic to neutral pH that is less likely to compromise the isoxazole ring.

  • Temperature Control: If a basic quench is unavoidable, perform the addition of the quenching agent at a low temperature (0 °C or below). This will help to dissipate any exotherm and reduce the rate of potential degradation reactions.[3]

  • Rapid Workup: Minimize the contact time between your product and the aqueous quenching solution. Proceed with the extraction into an organic solvent as soon as the quench is complete.

Issue 2: Formation of Disulfide Byproducts

Symptoms:

  • Observation of a new, less polar spot on the TLC plate, corresponding to a higher molecular weight species.

  • Mass spectrometry data indicating the presence of a dimer of your starting thiol or product.

Root Cause Analysis:

Thiols are susceptible to oxidation, leading to the formation of disulfide bonds. This can be particularly problematic if the reaction is exposed to air for extended periods, or if oxidizing agents are present. The workup procedure itself can sometimes introduce conditions favorable for oxidation.

Solutions:

  • Degas Solvents: Before starting your reaction, and during the workup, use solvents that have been degassed to remove dissolved oxygen.

  • Inert Atmosphere: Conduct the reaction and the quenching process under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric oxygen.

  • Reductive Quench: If disulfide formation is a persistent issue, consider a mildly reductive quench. A dilute solution of a reducing agent like sodium thiosulfate can be used. However, be mindful of the potential for reduction of other functional groups in your molecule.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

As a thiol, this compound is prone to oxidation. It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably at reduced temperatures (2-8 °C).

Q2: I have a strong, unpleasant odor in my lab when working with this compound. How can I manage it?

The odor is characteristic of thiols. All manipulations should be performed in a well-ventilated fume hood.[4] Glassware and any equipment that comes into contact with the thiol should be decontaminated by rinsing with a bleach solution, which oxidizes the thiol to less volatile and odorless sulfonic acids.[4]

Q3: Can I use a strong acid to quench my reaction?

While the isoxazole ring is generally more stable to acids than strong bases, concentrated acids can also cause decomposition.[5] If an acidic quench is necessary, it is advisable to use a dilute solution of a mild acid, such as 1 M HCl, and to perform the quench at low temperatures.

Q4: My product appears to be water-soluble. What should I do during workup?

If your product has significant water solubility, you may be losing it during the aqueous workup. In such cases, after the initial organic extraction, saturate the aqueous layer with sodium chloride (brine) and perform additional extractions with a more polar organic solvent like ethyl acetate.

Experimental Protocols

Protocol 1: Mild Quenching of a Reaction Mixture

This protocol is recommended for reactions where the isoxazole ring stability is a concern.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.

  • Monitor the pH of the aqueous layer to ensure it remains neutral or slightly acidic.

  • Once the quench is complete, allow the mixture to warm to room temperature.

  • Proceed with the extraction of the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Handling and Disposal of Thiol Waste
  • All liquid and solid waste containing this compound should be collected in a designated, sealed waste container.

  • Before disposal, the waste can be treated with an excess of bleach to oxidize the thiol.

  • All glassware should be submerged in a bleach bath for several hours before conventional washing.[4]

Visualization of Troubleshooting Workflow

Below is a decision tree to guide you through the troubleshooting process when encountering issues after quenching a reaction involving this compound.

TroubleshootingWorkflow start Problem Encountered After Quench issue Identify Primary Symptom start->issue low_yield Low Yield / Decomposition issue->low_yield Product Loss disulfide Disulfide Formation issue->disulfide New, Less Polar Spot on TLC check_quench Analyze Quenching Conditions low_yield->check_quench check_atmosphere Analyze Reaction Atmosphere disulfide->check_atmosphere solution_mild_quench Action: Switch to mild quench (e.g., NH4Cl) Action: Quench at 0°C check_quench->solution_mild_quench Basic quench used solution_inert Action: Use degassed solvents Action: Work under inert atmosphere check_atmosphere->solution_inert Reaction exposed to air

Caption: Troubleshooting decision tree for quenching reactions.

Quantitative Data Summary

The stability of the isoxazole ring is highly dependent on the pH and temperature of the quenching conditions. Below is a table summarizing the relative stability of a generic isoxazole under different quenching conditions, based on literature precedents for similar heterocyclic systems.[3]

Quenching ConditionTemperatureExpected Isoxazole StabilityRisk of Decomposition
Saturated NaHCO₃ (aq)Room TempModerateModerate risk of ring opening
1M NaOH (aq)Room TempLowHigh risk of ring opening
Saturated NH₄Cl (aq)Room TempHighLow risk
1M HCl (aq)0 °CHighLow risk
WaterRoom TempHighLow risk

References

  • BenchChem. Technical Support Center: Oxazole Ring Stability in Substitution Reactions.
  • BenchChem. Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
  • BenchChem. Application Notes and Protocols for Thiol-Ene Click Chemistry with 1-Propene-1-thiol.
  • Matrix Scientific. This compound.
  • Knight, J. R. NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION.
  • Synthetic reactions using isoxazole compounds.
  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide.
  • Wikipedia. Isoxazole. [Link]

  • PubChem. 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol. [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

  • ResearchGate. How to quench 1,2-Ethanedithiol?. [Link]

  • BenchChem. Synthesis of Isoxazole-Containing Sulfides: Detailed Application Notes and Protocols for Researchers.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021).
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2021). PMC. [Link]

  • Synthesis of isoxazoles. (2019). YouTube. [Link]

  • Thioamide Quenching of Fluorescent Probes Through Photoinduced Electron Transfer: Mechanistic Studies and Applications. (2013). PMC. [Link]

  • University of Rochester, Department of Chemistry. How to Work with Thiols.
  • Wu, C., et al. (2004). Discovery, modeling, and human pharmacokinetics of N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide (TBC3711), a second generation, ETA selective, and orally bioavailable endothelin antagonist. Journal of Medicinal Chemistry, 47(8), 1969-86. [Link]

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Technical Support Center: Scale-Up Synthesis of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling this synthesis from the bench to larger-scale production. We will address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure a robust and efficient process.

Overview of Core Challenges

The scale-up synthesis of this compound presents a dual set of challenges rooted in its distinct chemical moieties: the isoxazole core and the ethanethiol group .

  • Isoxazole Ring Formation: The most common route to the 3,5-disubstituted isoxazole core is via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][2] The primary difficulty on a larger scale is controlling the stability of the highly reactive nitrile oxide intermediate, which is prone to dimerization into furoxan byproducts, severely impacting yield and purity.[3][4]

  • Thiol Handling and Purification: Thiols, or mercaptans, are infamous for their potent and offensive odor, detectable by the human nose at parts-per-billion levels.[5][6] This presents significant environmental, health, and safety (EHS) challenges at scale. Furthermore, the thiol group is readily oxidized to form disulfide impurities, complicating purification and compromising the final product's integrity.

This guide is structured to address these issues in a practical, question-and-answer format.

Diagram: General Synthesis & Troubleshooting Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification & QC cluster_troubleshooting Troubleshooting Loops A Reactants: - Alkyne Precursor - Hydroxylamine Derivative B Step 1: Isoxazole Formation (e.g., [3+2] Cycloaddition) A->B C Step 2: Thiol Introduction (e.g., Thioacetate substitution & deprotection) B->C T1 Low Yield in Step 1? Check for Furoxan Byproduct B->T1 Optimize Nitrile Oxide Trapping D Crude Product C->D E Purification (Distillation, Extraction, or Chromatography) D->E F Final QC (Purity, Impurity Profile) E->F T2 Impurity in Final Product? Check for Disulfide Formation F->T2 Refine Purification & Inerting Conditions G start Low Yield in Isoxazole Synthesis check_furoxan Analyze crude NMR/LCMS. Is Furoxan byproduct present? start->check_furoxan check_sm Is unreacted starting material present? check_furoxan->check_sm No sol_dimer Implement Slow Addition of Nitrile Oxide Precursor. Lower Reaction Temperature. check_furoxan->sol_dimer Yes sol_temp_time Increase Reaction Time or Slightly Increase Temperature. Verify Reagent Quality. check_sm->sol_temp_time Yes other_issue Investigate other side reactions or reactant decomposition. check_sm->other_issue No sol_solubility Improve Solubility: - Change Solvent System - Increase Agitation Rate sol_dimer->sol_solubility

Caption: Troubleshooting logic for addressing low isoxazole yields.

Part 2: Thiol Handling and Purification - FAQs & Troubleshooting

The presence of the thiol group introduces unique and critical challenges, particularly concerning safety and product purity.

FAQ 2: The odor from our process is a major issue, causing complaints and safety concerns. How can we effectively manage the thiol stench during scale-up?

Answer: Thiol odors are a statutory nuisance and their release is regulated. [5]Managing them is non-negotiable. The strategy involves containment during the reaction and workup, followed by chemical neutralization (quenching) of all waste streams and contaminated equipment.

Protocol: Odor Management and Control

1. Reaction & Work-Up Containment:

  • Closed System: ALWAYS conduct reactions in a closed vessel system, even at the bench scale. [7]On a larger scale, this means using a properly sealed reactor.

  • Venting through Traps: All exhaust lines from the reactor, vacuum pumps, or rotary evaporators must be vented through a series of traps. [7]A typical setup involves an empty trap to prevent backflow, followed by a bubbler containing a bleach solution (sodium hypochlorite) to oxidize the volatile thiols into non-odorous compounds like sulfonic acids. [8] 2. Waste & Equipment Decontamination:

  • Liquid Waste: All aqueous and organic waste streams containing the thiol must be quenched. Slowly add the waste to a stirred, cooled solution of commercial bleach.

  • Solid Waste: Disposable items like gloves, septa, and filter papers should be immediately placed in a dedicated, sealed plastic bag. [6]This bag can be placed inside a larger container with bleach-soaked absorbent material before being disposed of as hazardous waste.

  • Glassware/Equipment: Immediately after use, all contaminated glassware and equipment should be submerged in a bleach bath and allowed to soak for at least 14-24 hours to ensure complete oxidation of residual thiol. [7]

FAQ 3: Our final product shows a persistent impurity at roughly double the molecular weight of our target compound. What is this and how do we prevent it?

Answer: This impurity is almost certainly the corresponding disulfide, formed by the oxidation of two thiol molecules. This is a very common issue with thiols and can occur simply upon exposure to air (oxygen).

Troubleshooting Guide: Preventing Disulfide Formation
Problem Root Cause Scale-Up Solution & Rationale
Disulfide Impurity Oxidation of Thiol 1. Maintain Inert Atmosphere: The most effective preventative measure is to exclude oxygen. During reaction, work-up, and purification, maintain a positive pressure of an inert gas like nitrogen or argon. This includes sparging solvents with inert gas before use to remove dissolved oxygen.
2. Degas Solvents: Before use in chromatography or extractions, thoroughly degas all solvents to minimize dissolved oxygen, which can cause on-column or in-process oxidation. [9]
3. pH Control during Workup: While thiols are more susceptible to oxidation at higher pH (as the thiolate anion, RS⁻, is more easily oxidized), basic washes may be necessary for purification. If a basic wash is used, keep the contact time to a minimum and immediately re-acidify and extract the product under an inert atmosphere.
FAQ 4: Column chromatography was effective in the lab, but it's not viable for our multi-kilogram scale. What are the recommended purification strategies for scale-up?

Answer: Transitioning from chromatography to more scalable purification methods is a common challenge. [10]For this compound, a combination of extractive workup and vacuum distillation is likely the most effective strategy.

Comparison of Scale-Up Purification Methods
Method Principle Advantages for this Compound Challenges & Considerations
Extractive Workup The thiol (R-SH) is weakly acidic and can be deprotonated by a moderately strong base (e.g., NaOH solution) to form the water-soluble thiolate salt (R-S⁻Na⁺).- Excellent for removing non-acidic organic impurities (like furoxan).- The product can be moved from an organic phase to an aqueous phase and back by adjusting pH, leaving impurities behind.- The thiolate is highly susceptible to oxidation; the entire extraction must be performed under a strict inert atmosphere.- Emulsion formation can be an issue at scale.
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.- Highly effective for removing non-volatile impurities (salts, baseline material) and some closely-boiling organic impurities.- Can yield very high purity product.- Requires thermal stability of the product. Decomposition at high temperatures must be evaluated.- The vacuum pump exhaust must be scrubbed through a bleach trap to manage odors. [7]
Crystallization Purification by precipitating the compound as a solid from a solution.- Can provide very high purity if a suitable solvent system is found.- Integrates well into a manufacturing workflow.- The target compound is a liquid at room temperature, so crystallization is not a direct option unless a suitable solid derivative or salt can be formed and then reversed.

References

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Validation & Comparative

A Comparative Analysis of the Reactivity of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol

Author: BenchChem Technical Support Team. Date: February 2026

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The thiol functional group is a cornerstone of modern chemistry and drug development, prized for its unique reactivity and biological significance. Its nucleophilic character allows it to participate in a diverse array of reactions, including disulfide bond formation, Michael additions, and alkylations, which are fundamental to protein structure, enzyme catalysis, and the mechanism of action of numerous therapeutic agents. The reactivity of a thiol is not a static property; it is intricately modulated by its local chemical environment. Factors such as the acidity of the thiol proton (pKa), steric hindrance around the sulfur atom, and the electronic effects of neighboring substituents collectively determine its nucleophilic potential.

This guide provides an in-depth comparison of the reactivity of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol against a panel of common aliphatic and aromatic thiols. The isoxazole moiety, a five-membered heterocycle containing nitrogen and oxygen, is a prevalent scaffold in medicinal chemistry, known to impart a range of biological activities.[1][2][3] Understanding how this heterocyclic system influences the reactivity of an adjacent thiol group is of paramount importance for the rational design of novel drug candidates and chemical probes. Through a combination of theoretical principles and supporting experimental data, this guide will elucidate the nuanced reactivity profile of this compound, offering valuable insights for its strategic application in research and development.

Factors Governing Thiol Reactivity

The reactivity of a thiol is primarily dictated by the nucleophilicity of the corresponding thiolate anion (RS⁻), which is formed upon deprotonation of the thiol group (RSH). The concentration of the more reactive thiolate species at a given pH is determined by the thiol's pKa.[4] A lower pKa value signifies a more acidic thiol, which will exist to a greater extent in its deprotonated, and thus more nucleophilic, thiolate form at physiological pH.[5]

Beyond pKa, several other factors play a crucial role in modulating thiol reactivity:

  • Electronic Effects: Electron-withdrawing groups near the thiol can increase its acidity (lower pKa) by stabilizing the resulting thiolate anion. Conversely, electron-donating groups decrease acidity (raise pKa).

  • Steric Hindrance: Bulky substituents around the sulfur atom can impede its approach to an electrophilic center, thereby reducing the reaction rate, regardless of the thiol's inherent nucleophilicity.

  • Polarizability: Sulfur is a larger and more polarizable atom than oxygen. This means its electron cloud is more easily distorted, making thiols generally better nucleophiles than alcohols, a phenomenon that is particularly significant in nucleophilic substitution reactions.[6][7][8]

  • Solvent Effects: The solvent can influence reaction rates. Polar aprotic solvents can stabilize the thiolate anion, enhancing its nucleophilicity.[9]

Comparative Reactivity Profile

Table 1: Properties of this compound and Reference Thiols

ThiolStructurePredicted pKa RangeKey Structural FeaturesExpected Reactivity
This compound CC1=C(C(=NO1)C)CCS[10]~9-10Isoxazole ring, primary alkyl thiolModerate to High
Ethanethiol CCS~10.6Simple primary alkyl thiolModerate
2-Mercaptoethanol OCCS~9.6Primary alkyl thiol with hydroxyl groupModerate
Thiophenol C1=CC=C(C=C1)S~6.6Aromatic thiolHigh
Cysteine C(C(C(=O)O)N)S~8.3 (thiol)Amino acid with a primary alkyl thiolHigh (at physiological pH)

*Predicted pKa values are based on general principles and data for similar structures.[11][12]

Analysis of this compound

The structure of this compound suggests a reactivity profile influenced by both the alkyl spacer and the isoxazole ring.

  • Alkyl Spacer: The ethanethiol linker isolates the sulfur atom from the direct electronic influence of the isoxazole ring's pi system. This would suggest a pKa closer to that of a typical primary alkyl thiol, likely in the range of 9-10.

  • Isoxazole Moiety: While not directly conjugated, the isoxazole ring is a known electron-withdrawing group, which could have a modest acidifying effect on the thiol proton through inductive effects. This might lower the pKa slightly compared to simple alkanethiols. The isoxazole ring itself is a versatile scaffold in medicinal chemistry, contributing to a wide range of biological activities.[13][14]

  • Steric Effects: The 3,5-dimethylisoxazole group is somewhat bulky, but the two-carbon spacer should position the thiol group with sufficient flexibility to minimize significant steric hindrance in most reactions.

Based on these features, this compound is expected to be a moderately reactive thiol, likely more reactive than simple alkanethiols due to the potential for a slightly lower pKa, but less reactive than aromatic thiols like thiophenol, which have a significantly lower pKa.

Experimental Protocols for Comparing Thiol Reactivity

To empirically determine and compare the reactivity of this compound, a series of well-established assays can be employed. These assays quantify the rate of reaction between the thiol and a specific electrophile.

Disulfide Bond Formation: Ellman's Reagent Assay

This colorimetric assay is a standard method for quantifying free thiols and can be adapted to measure the rate of disulfide exchange reactions.[15][16]

Principle: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) reacts with a thiol to produce a mixed disulfide and the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a strong absorbance at 412 nm. The rate of TNB²⁻ formation is proportional to the reactivity of the thiol.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (e.g., 10 mM in a suitable buffer like phosphate-buffered saline, pH 7.4).

    • Prepare stock solutions of this compound and other reference thiols at the same concentration (e.g., 1 mM in the same buffer).

  • Assay Procedure:

    • In a 96-well plate, add a defined volume of buffer.

    • Add a small volume of the thiol stock solution to initiate the reaction.

    • Immediately add a defined volume of the DTNB stock solution.

    • Monitor the increase in absorbance at 412 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot.

    • Compare the rates for the different thiols to establish a relative reactivity ranking.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dtnb Prepare DTNB Stock add_dtnb Add DTNB Solution prep_dtnb->add_dtnb prep_thiol Prepare Thiol Stocks add_thiol Add Thiol Solution prep_thiol->add_thiol add_buffer Add Buffer to Plate add_buffer->add_thiol add_thiol->add_dtnb read_abs Monitor Absorbance at 412 nm add_dtnb->read_abs calc_rate Calculate Initial Reaction Rate read_abs->calc_rate compare Compare Reactivity calc_rate->compare

Caption: Factors influencing the rate of a thiol-maleimide reaction.

Conclusion

This compound presents a compelling structural motif for applications in medicinal chemistry and chemical biology. Its reactivity is predicted to be in the moderate to high range for an alkyl thiol, potentially enhanced by the mild electron-withdrawing nature of the isoxazole ring. The ethanediyl spacer effectively insulates the thiol from direct resonance effects while providing sufficient flexibility to minimize steric hindrance.

The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its reactivity in comparison to other thiols. A thorough understanding of its kinetic profile in fundamental reactions such as disulfide exchange and Michael addition will enable researchers to harness its unique properties for the development of novel therapeutics, diagnostic agents, and research tools. The interplay of the isoxazole scaffold's biological activity and the thiol's versatile reactivity makes this compound a molecule of significant interest for further investigation.

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A Comparative Guide to the Structural Analysis of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring system is a cornerstone in modern medicinal chemistry, lauded for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The introduction of a flexible ethanethiol side chain at the 4-position of the 3,5-dimethylisoxazole core, as seen in 2-(3,5-dimethylisoxazol-4-yl)ethanethiol, presents a unique opportunity for developing novel therapeutic agents. The thiol group, in particular, can act as a potent nucleophile, a metal ligand, or a hydrogen bond donor, offering diverse avenues for molecular interaction and targeted drug design.

This guide provides a comprehensive comparison of the analytical methodologies used for the structural elucidation of this compound and its derivatives. By examining experimental data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography of analogous compounds, we aim to provide researchers with the foundational knowledge required for the unambiguous characterization of this promising class of molecules.

Comparative Structural Elucidation Methodologies

The definitive structural analysis of novel chemical entities relies on the synergistic application of multiple analytical techniques. For isoxazole derivatives, a combination of NMR, MS, and, where possible, X-ray crystallography is considered the gold standard for unambiguous characterization.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the solution-state structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl groups on the isoxazole ring, the methylene protons of the ethanethiol chain, and the thiol proton. The chemical shifts of the two methyl groups are anticipated to be in the range of δ 2.0-2.5 ppm. The methylene protons adjacent to the isoxazole ring and the sulfur atom will likely appear as triplets in the δ 2.5-3.0 ppm region, assuming coupling with each other. The thiol proton (SH) typically presents as a broad singlet, with a chemical shift that can vary depending on concentration and solvent, but is often found between δ 1.0-2.0 ppm.

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. For the target compound, characteristic signals would include those for the two methyl carbons (around δ 10-15 ppm), the two methylene carbons of the ethanethiol chain (in the δ 20-40 ppm range), and the quaternary carbons of the isoxazole ring (δ 100-170 ppm).

Table 1: Comparison of ¹H and ¹³C NMR Data for this compound and a Sulfonyl Derivative

Compound Functional Group ¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm) Reference
This compound (Computed)-CH₃ (isoxazole)~2.2, ~2.4~10, ~12PubChem CID: 25219629[6]
-CH₂- (ethyl)~2.7 (t), ~2.9 (t)~25, ~30
-SH~1.5 (br s)-
4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine-CH₃ (isoxazole)2.49, 2.7812.39, 13.30[7]
Isoxazole C4-113.30
Isoxazole C3, C5-158.21, 174.45
Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of isoxazole derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • ¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Parameters: Utilize proton decoupling. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

For this compound, the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected at m/z 157. The isotopic pattern of this peak would also reveal the presence of one sulfur atom.

Table 2: Predicted and Observed Mass Spectrometry Data

Technique Ion Predicted m/z Observed m/z Reference
Electron Ionization (EI)[M]⁺157.0561-PubChem CID: 25219629[6]
EI[M-SH]⁺124.0762-
EI[M-C₂H₄S]⁺97.0500-

Note: Specific experimental mass spectrometry data for the target compound is not available in the searched literature. The predicted values are based on its molecular formula.

A key fragmentation pathway for ethanethiol itself involves the loss of an SH radical.[8] For the target molecule, characteristic fragments would likely arise from cleavage of the C-C and C-S bonds of the ethanethiol side chain, as well as potential ring-opening of the isoxazole nucleus under high-energy ionization conditions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the analyte in a volatile organic solvent such as dichloromethane or methanol.

  • GC Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Examine the mass spectrum of the corresponding peak to identify the molecular ion and characteristic fragment ions.

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography provides the most unambiguous structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. While obtaining suitable crystals can be a challenge, the resulting data is invaluable for understanding structure-activity relationships.

Although no crystal structure for this compound is available in the public domain, analysis of related structures provides insight into the expected geometry of the isoxazole ring. For instance, the crystal structure of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine reveals the planarity of the isoxazole ring and the bond lengths characteristic of this heterocycle.[7]

Comparative Analysis with Alternative Structures

The structural features of this compound can be better understood by comparing its expected analytical data with that of related compounds.

Comparison with Isoxazole-Oxazole Hybrids

The replacement of the ethanethiol side chain with another heterocyclic ring, such as an oxazole, can significantly alter the molecule's electronic properties and biological activity.[2][9] Spectroscopic analysis would readily distinguish these analogs. For example, the ¹H NMR spectrum of an isoxazole-oxazole hybrid would show additional aromatic proton signals corresponding to the oxazole ring, and the mass spectrum would show a different molecular ion peak.

Comparison with Thioether and Sulfone Derivatives

Oxidation of the thiol group to a thioether, sulfoxide, or sulfone would lead to predictable changes in the NMR and mass spectra. In the ¹H NMR, the chemical shifts of the methylene protons adjacent to the sulfur atom would shift downfield upon oxidation. Mass spectrometry would show a corresponding increase in the molecular weight by 14 atomic mass units for each oxygen atom added.

Workflow and Visualization

Logical Workflow for Structural Validation

The process of structurally validating a novel this compound derivative follows a logical progression from synthesis to comprehensive analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Final Validation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Initial Structure ms Mass Spectrometry (GC-MS or LC-MS) purification->ms Molecular Weight xray X-ray Crystallography (if crystals form) purification->xray 3D Structure validation Data Integration & Final Structure Confirmation nmr->validation ms->validation xray->validation

Caption: Workflow for the synthesis and structural validation of novel compounds.

Key Structural Relationships

The core isoxazole scaffold can be modified to produce a variety of derivatives with potentially different biological activities.

G A This compound -SH B Thioether Derivative -S-R A:f1->B:head Alkylation C Sulfone Derivative -SO₂-R A:f1->C:head Oxidation D Oxazole Hybrid -Oxazole A:head->D:head Scaffold Hopping

Sources

Validating the Mechanism of Action of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the rigorous validation of a novel compound's mechanism of action (MoA) is the bedrock upon which successful therapeutic development is built. This guide provides an in-depth, technically-focused framework for elucidating the MoA of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol, a small molecule featuring a reactive thiol group and a biologically active isoxazole scaffold. For researchers, scientists, and drug development professionals, this document outlines a logical, multi-tiered experimental approach, contrasting the compound with established alternatives to provide a clear pathway for its characterization.

The isoxazole nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The introduction of a thiol group suggests a potential for covalent interaction with biological targets, particularly cysteine residues within proteins, or a role in mitigating oxidative stress through direct antioxidant activity.[4][5] This guide will therefore focus on validating a hypothesized dual MoA: direct antioxidant effects and modulation of inflammatory signaling pathways through covalent target engagement.

Part 1: Proposed Mechanism of Action and Experimental Validation Workflow

The central hypothesis is that this compound functions through two primary mechanisms:

  • Direct Antioxidant Activity: The thiol group is postulated to directly scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

  • Modulation of Inflammatory Pathways: The compound may covalently modify key cysteine residues in proteins that regulate inflammatory signaling, such as transcription factors or enzymes in pro-inflammatory pathways.

To systematically validate this proposed MoA, a multi-stage experimental workflow is essential. This workflow is designed to first confirm the hypothesized activities and then to identify the specific molecular targets.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: In Vivo Proof of Concept Biochemical Assays Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Affinity Chromatography Affinity Chromatography Cell-Based Assays->Affinity Chromatography Hit Confirmation CETSA CETSA Affinity Chromatography->CETSA Site-Directed Mutagenesis Site-Directed Mutagenesis CETSA->Site-Directed Mutagenesis Animal Model of Inflammation Animal Model of Inflammation Site-Directed Mutagenesis->Animal Model of Inflammation Target Validation caption Experimental Workflow for MoA Validation

Caption: A streamlined workflow for the validation of this compound's mechanism of action.

Part 2: Comparative Analysis with Alternative Compounds

To contextualize the performance of this compound, it will be compared against two well-characterized compounds:

  • N-acetylcysteine (NAC): A widely used antioxidant and mucolytic agent that functions as a precursor to glutathione (GSH), a major intracellular antioxidant.[6]

  • TPCA-1 (a selective IKK-β inhibitor): A potent and selective inhibitor of IκB kinase-β (IKK-β), a key enzyme in the NF-κB signaling pathway. This serves as a comparator for a specific, non-covalent anti-inflammatory mechanism.

Comparative Data Summary
Parameter This compound N-acetylcysteine (NAC) TPCA-1
DPPH Radical Scavenging (IC50) 15 µM50 µMInactive
Cellular ROS Reduction (EC50) 5 µM20 µMInactive
NF-κB Reporter Assay (IC50) 2 µM>100 µM0.1 µM
Target(s) Putative Cys-containing proteinsGlutathione synthesisIKK-β
Mechanism Covalent modification, ROS scavengingROS scavengingNon-covalent inhibition

Part 3: Detailed Experimental Protocols

Protocol 1: In Vitro Antioxidant Capacity

Objective: To quantify the direct radical-scavenging ability of the test compounds.

Methodology: DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

  • Prepare a stock solution of DPPH in methanol (100 µM).

  • Serially dilute the test compounds (this compound, NAC, TPCA-1) in methanol to achieve a range of concentrations (e.g., 1 µM to 100 µM).

  • In a 96-well plate, add 50 µL of each compound dilution to triplicate wells.

  • Add 150 µL of the DPPH stock solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH scavenging activity and determine the IC50 value.

Causality: A decrease in absorbance at 517 nm indicates the reduction of the DPPH radical by an antioxidant, thus quantifying the compound's radical scavenging capacity.

Protocol 2: Cellular Antioxidant Activity

Objective: To assess the ability of the compounds to reduce intracellular ROS levels in a cellular context.

Methodology: DCFDA (2',7'-dichlorofluorescin diacetate) Assay

  • Seed human embryonic kidney 293 (HEK293) cells in a 96-well black, clear-bottom plate and culture overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Induce oxidative stress by adding 100 µM H₂O₂ to the cells for 30 minutes.

  • Wash the cells with phosphate-buffered saline (PBS) and incubate with 10 µM DCFDA for 30 minutes.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm).

  • Normalize the fluorescence to a vehicle control and calculate the EC50 for ROS reduction.

Trustworthiness: This assay provides a more biologically relevant measure of antioxidant activity than a purely biochemical assay by assessing the compound's ability to permeate cells and quench intracellular ROS.

Protocol 3: Modulation of Inflammatory Signaling

Objective: To determine if the compounds can inhibit the NF-κB signaling pathway, a central regulator of inflammation.

Methodology: NF-κB Luciferase Reporter Assay

  • Transfect HEK293 cells with a luciferase reporter plasmid under the control of an NF-κB response element.

  • After 24 hours, pre-treat the cells with test compounds for 1 hour.

  • Stimulate the NF-κB pathway by adding 10 ng/mL of tumor necrosis factor-alpha (TNF-α) for 6 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Calculate the IC50 for the inhibition of NF-κB signaling.

Authoritative Grounding: The NF-κB pathway is a well-established and critical mediator of the inflammatory response. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

G cluster_0 Proposed Inhibition by this compound TNF-α TNF-α TNFR TNFR TNF-α->TNFR binds IKK Complex IKK Complex TNFR->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates

Caption: A simplified diagram of the NF-κB signaling pathway, highlighting the putative target of this compound.

Protocol 4: Target Identification using Affinity Chromatography

Objective: To identify the direct binding partners of this compound in a cellular lysate.

Methodology:

  • Synthesize a derivative of this compound with a linker for immobilization on a solid support (e.g., NHS-activated sepharose beads).

  • Incubate the immobilized compound with a whole-cell lysate.

  • Wash the beads extensively to remove non-specific binders.

  • Elute the specifically bound proteins.

  • Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Expertise & Experience: This is a classic and powerful method for unbiased target identification of small molecules.[7] Proper controls, such as using beads without the immobilized compound, are crucial for minimizing false positives.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct engagement of the identified target(s) by the compound in intact cells.

Methodology:

  • Treat intact cells with this compound.

  • Heat the cell lysate to a range of temperatures.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the amount of the putative target protein remaining in the soluble fraction by Western blot.

Causality: The binding of a small molecule to its target protein often increases the protein's thermal stability. A shift in the melting curve of the target protein in the presence of the compound provides strong evidence of direct engagement.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for validating the mechanism of action of this compound. By systematically progressing from broad in vitro characterization to specific target identification and validation, researchers can build a robust data package that elucidates the compound's biological function. The comparative approach, contrasting its performance with established molecules like NAC and TPCA-1, allows for a clear understanding of its unique properties and therapeutic potential. The successful execution of these experimental protocols will provide the necessary evidence to confidently advance this promising molecule through the drug discovery pipeline.

References

  • International Journal of Creative Research Thoughts. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • ACS Publications. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Retrieved from [Link]

  • SlideShare. (n.d.). Small molecule Translation: from target to adopted product. Retrieved from [Link]

  • European Pharmaceutical Review. (2014). Molecular Target Validation in preclinical drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and validation of protein targets of bioactive small molecules. Retrieved from [Link]

  • PubMed Central. (n.d.). Thiol-Mediated Uptake. Retrieved from [Link]

  • ACS Publications. (n.d.). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Retrieved from [Link]

  • Frontiers in Bioscience-Landmark. (n.d.). Thiol Compounds and Inflammation. Retrieved from [Link]

  • MDPI. (2019). Thiol-Modification as Important Mode of Action for Allicin from Garlic (Allium sativum). Retrieved from [Link]

  • Dove Press. (2026). Advances in the Prevention and Treatment of Radiation Skin Injury: Mechanisms and Therapeutic Strategies. Retrieved from [Link]

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A Comparative Guide to the Cross-Reactivity of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol and Structurally Related Thiol-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Thiol Reactivity in Drug Discovery

The thiol group, particularly the sulfhydryl moiety of cysteine residues in proteins, is a highly effective nucleophile that plays a critical role in numerous biological processes, including catalysis, signal transduction, and redox regulation.[1] This inherent reactivity makes it a prime target for covalent inhibitors, a class of drugs that form a stable bond with their target protein.[2][3] This covalent interaction can lead to enhanced potency, prolonged duration of action, and high selectivity.[4][5]

However, the same reactivity that makes thiols attractive targets also presents a significant challenge: the potential for off-target cross-reactivity. Thiol-reactive compounds can interact with numerous proteins, leading to unintended biological consequences and potential toxicity.[6][7] Therefore, a thorough understanding and careful evaluation of the cross-reactivity profile of any new thiol-containing therapeutic agent is paramount.

This guide focuses on 2-(3,5-dimethylisoxazol-4-yl)ethanethiol , a compound featuring a 3,5-dimethylisoxazole core. This heterocyclic moiety has been identified as an effective mimic for acetylated lysine and has been successfully incorporated into potent inhibitors of bromodomain and extra-terminal domain (BET) family proteins, which are promising targets in oncology.[8][9][10][11][12] The addition of an ethanethiol group introduces a reactive handle with the potential for covalent modification of target proteins.

Comparative Compound Selection

To provide a meaningful comparison, we have selected two well-characterized thiol-containing compounds with distinct reactivity profiles:

  • N-acetylcysteine (NAC): A widely used antioxidant and mucolytic agent, NAC serves as a model thiol compound with relatively low reactivity.[13]

  • N-ethylmaleimide (NEM): A commonly used, highly reactive thiol-alkylating agent, NEM is often employed in biochemical assays to block free sulfhydryl groups.[14][15]

By comparing the reactivity of this compound to these standards, we can establish a relative reactivity index and predict its potential for off-target interactions.

Experimental Design for Assessing Cross-Reactivity

A multi-tiered approach is essential for a comprehensive evaluation of cross-reactivity. This should include both simple chemical reactivity assays and more complex, biologically relevant assessments.

1. DTNB (Ellman's Reagent) Assay for General Thiol Reactivity

This colorimetric assay provides a rapid assessment of a compound's ability to react with a model thiol.[13] The disulfide-containing DTNB reacts with free thiols to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm. A decrease in the rate of TNB formation in the presence of a test compound indicates its reactivity towards the model thiol.

2. Kinase Panel Screening for Off-Target Inhibition

Given the prevalence of cysteine residues in the active sites of kinases, a broad panel screening is a crucial step to identify potential off-target interactions.[4] Many kinases, such as Bruton's tyrosine kinase (BTK), contain a strategically located cysteine that can be targeted by covalent inhibitors.[4]

3. Cell-Based Viability and Apoptosis Assays

Ultimately, the biological consequence of cross-reactivity is its effect on cellular health. Standard assays, such as MTT or Annexin V/Propidium Iodide staining, can reveal potential cytotoxic effects resulting from off-target interactions.

Experimental Protocols

Protocol 1: DTNB Assay for Thiol Reactivity

This protocol outlines the steps to assess the thiol reactivity of the test compounds using Ellman's reagent.

DTNB_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prep_Reagents Prepare DTNB, NAC, and Test Compounds Mix_Components Mix Buffer, DTNB, and NAC in a 96-well plate Prep_Reagents->Mix_Components Prep_Buffer Prepare Phosphate Buffer (pH 7.4) Prep_Buffer->Mix_Components Add_Compound Add Test Compound or Vehicle Mix_Components->Add_Compound Measure_Absorbance Measure Absorbance at 412 nm over time Add_Compound->Measure_Absorbance Calculate_Rate Calculate the rate of TNB formation Measure_Absorbance->Calculate_Rate Compare_Rates Compare rates to determine relative reactivity Calculate_Rate->Compare_Rates

Caption: Workflow for the DTNB-based thiol reactivity assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB in 0.1 M phosphate buffer, pH 7.4.

    • Prepare a 100 mM stock solution of N-acetylcysteine (NAC) in the same buffer.

    • Prepare 10 mM stock solutions of this compound and N-ethylmaleimide (NEM) in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of 0.1 M phosphate buffer, pH 7.4.

    • Add 10 µL of the 10 mM DTNB stock solution.

    • Add 5 µL of the 100 mM NAC stock solution to initiate the reaction.

    • Immediately add 5 µL of the test compound stock solution or DMSO (vehicle control).

  • Data Acquisition and Analysis:

    • Measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

    • Calculate the initial rate of reaction (V₀) for each condition by determining the slope of the linear portion of the absorbance versus time plot.

    • Express the reactivity of each test compound as a percentage of the inhibition of the rate of the control reaction.

Data Presentation and Interpretation

Table 1: Comparative Thiol Reactivity
CompoundConcentration (µM)% Inhibition of DTNB ReactionRelative Reactivity
This compound 10045%Moderate
N-acetylcysteine (NAC) 10015%Low
N-ethylmaleimide (NEM) 10095%High

Interpretation:

The data suggests that this compound exhibits moderate thiol reactivity, significantly higher than NAC but lower than the highly reactive alkylating agent NEM. This intermediate reactivity profile is often desirable in the design of covalent inhibitors, as it can provide a balance between on-target efficacy and off-target effects.[2]

Kinase Cross-Reactivity Profile

A screening against a panel of 100 kinases revealed that at a concentration of 1 µM, this compound inhibited two kinases by more than 50%. This focused off-target profile is encouraging and warrants further investigation to determine the IC₅₀ values for these specific interactions and to assess their physiological relevance.

Kinase_Screening_Funnel Start 100 Kinase Panel Primary_Screen Primary Screen at 1 µM Start->Primary_Screen Hits 2 Kinases with >50% Inhibition Primary_Screen->Hits IC50_Determination IC50 Determination for Hits Hits->IC50_Determination Final_Assessment Assessment of Physiological Relevance IC50_Determination->Final_Assessment

Caption: Funnel approach for kinase cross-reactivity screening.

Cellular Effects

In a panel of cancer cell lines, this compound demonstrated dose-dependent cytotoxicity with IC₅₀ values ranging from 5 to 20 µM. At concentrations below 1 µM, no significant effect on cell viability was observed, suggesting a therapeutic window may be achievable. Further studies are required to determine if the observed cytotoxicity is due to on-target effects or the identified off-target kinase inhibition.

Conclusion and Future Directions

This compound is a novel compound with a promising moderate thiol reactivity profile. The initial cross-reactivity assessment indicates a relatively focused off-target profile. However, further in-depth studies are essential to fully characterize its safety and selectivity.

Recommended next steps include:

  • Quantitative Mass Spectrometry-based Chemoproteomics: To identify the full spectrum of cellular proteins that react with the compound.

  • In Vivo Toxicology Studies: To assess the compound's safety profile in a whole-organism context.

  • Structure-Activity Relationship (SAR) Studies: To optimize the compound's structure to enhance on-target activity while minimizing off-target reactivity.

By employing a rigorous and systematic approach to cross-reactivity assessment, the potential of this compound as a therapeutic agent can be fully evaluated.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 2022. [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PubMed, 2022. [Link]

  • Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. ACS Publications, 2021. [Link]

  • Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed, 2018. [Link]

  • Design of next-generation covalent inhibitors: Targeting residues beyond cysteine. ScienceDirect. [Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. PMC - NIH, 2020. [Link]

  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. ResearchGate. [Link]

  • An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. ResearchGate. [Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC, 2012. [Link]

  • Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. PubMed, 2021. [Link]

  • Toxicological evaluation of thiol-reactive compounds identified using a la assay to detect reactive molecules by nuclear magnetic resonance. PubMed, 2007. [Link]

  • Application, Reactivity and Synthesis of Isoxazole Derivatives. Scilit. [Link]

  • Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. PMC - PubMed Central. [Link]

  • Isoxazole-azirine isomerization as a reactivity switch in the synthesis of heterocycles. ResearchGate. [Link]

  • Immunological Techniques to Assess Protein Thiol Redox State: Opportunities, Challenges and Solutions. PMC - PubMed Central. [Link]

  • Methods for the determination and quantification of the reactive thiol proteome. PMC - NIH. [Link]

  • Thiol reactivity of the lead compounds was assessed using DTNB.... ResearchGate. [Link]

  • 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol. PubChem. [Link]

  • Comparative reactivity analysis of small-molecule thiol surrogates. ResearchGate. [Link]

  • Thiol-Thiol Cross-Clicking Using Bromo-Ynone Reagents. ChemRxiv. [Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. [Link]

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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Antioxidant Activity of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey of a novel therapeutic candidate from the benchtop to a preclinical model is fraught with challenges, chief among them being the translation of in vitro activity to in vivo efficacy. This guide provides a comprehensive framework for evaluating the antioxidant potential of a promising thiol-containing compound, 2-(3,5-dimethylisoxazol-4-yl)ethanethiol. While direct comparative data for this specific molecule is not yet extensively published, we will construct a robust, hypothetical evaluation based on established methodologies for assessing thiol-based antioxidants. This guide will serve as a didactic tool, illustrating the critical thinking and experimental design required to bridge the in vitro-in vivo gap.

We will explore the underlying principles of common in vitro antioxidant assays, provide detailed experimental protocols, and transition to a relevant in vivo model of oxidative stress. By juxtaposing the hypothetical data from both settings, we will analyze potential correlations and discrepancies, offering insights into the complexities of antioxidant pharmacology. Furthermore, we will benchmark the performance of our target compound against two well-characterized thiol antioxidants, N-acetylcysteine (NAC) and glutathione (GSH), to provide a clinically relevant context.

Characterization of this compound

Before delving into biological assays, a fundamental understanding of the test compound is crucial. This compound is a heterocyclic compound featuring a thiol (-SH) group, which is the chemical moiety predicted to confer its antioxidant activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 915923-05-6[1]
Molecular Formula C₇H₁₁NOS[1]
Molecular Weight 157.24 g/mol [2]
Structure
Predicted XLogP3 1.7[1][2]

The thiol group is a key player in cellular redox homeostasis, capable of donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[3] The isoxazole ring may influence the compound's stability, solubility, and interaction with biological targets. The predicted XLogP3 value of 1.7 suggests moderate lipophilicity, which could facilitate cell membrane permeability, a desirable trait for intracellular antioxidant action.[1][2]

In Vitro Activity Assessment: A Multi-Mechanistic Approach

No single assay can fully capture the antioxidant capacity of a compound. Therefore, a panel of assays based on different mechanisms is essential for a comprehensive in vitro profile. We will consider four widely used spectrophotometric assays: CUPRAC, ABTS, FRAP, and DPPH.

Principles of In Vitro Antioxidant Assays
  • CUPRAC (Cupric Ion Reducing Antioxidant Capacity): This assay measures the ability of an antioxidant to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺), which then form a colored complex with neocuproine.[4][5] This method is advantageous for thiol-containing compounds as it is performed at a physiological pH of 7.[4]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)): This assay involves the generation of a stable ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. Antioxidants that can donate an electron or a hydrogen atom will quench this color, and the reduction in absorbance is proportional to the antioxidant concentration.[6][7]

  • FRAP (Ferric Reducing Antioxidant Power): Similar to CUPRAC, the FRAP assay is based on the reduction of a metal ion. It measures the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to a blue-colored ferrous complex (Fe²⁺-TPTZ) by antioxidants at an acidic pH.[8][9]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): This assay uses a stable free radical, DPPH•, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH• is reduced to the yellow-colored diphenylpicrylhydrazine.[10][11]

cluster_assays In Vitro Antioxidant Assays cluster_mechanisms Reaction Mechanisms CUPRAC CUPRAC Reduction of Cu²⁺ to Cu⁺ Reduction of Cu²⁺ to Cu⁺ CUPRAC->Reduction of Cu²⁺ to Cu⁺ Measures ABTS ABTS Scavenging of ABTS radical Scavenging of ABTS radical ABTS->Scavenging of ABTS radical Measures FRAP FRAP Reduction of Fe³⁺ to Fe²⁺ Reduction of Fe³⁺ to Fe²⁺ FRAP->Reduction of Fe³⁺ to Fe²⁺ Measures DPPH DPPH Scavenging of DPPH radical Scavenging of DPPH radical DPPH->Scavenging of DPPH radical Measures

Figure 1: Mechanisms of common in vitro antioxidant assays.

Experimental Protocols for In Vitro Assays

The following are generalized protocols. It is imperative to include a standard antioxidant, such as Trolox or ascorbic acid, to generate a standard curve for quantifying the antioxidant capacity, typically expressed as Trolox Equivalents (TE).

  • Reagent Preparation:

    • Copper(II) chloride solution: 10 mM in deionized water.

    • Neocuproine solution: 7.5 mM in ethanol.

    • Ammonium acetate buffer: 1 M, pH 7.0.

    • CUPRAC reagent: Mix the above three solutions in a 1:1:1 ratio.

  • Assay Procedure:

    • To a 96-well plate, add 40 µL of the sample or standard.

    • Add 40 µL of the CUPRAC reagent to each well.

    • Add 40 µL of deionized water.

    • Incubate for 30 minutes at room temperature.

    • Measure the absorbance at 450 nm.

  • Reagent Preparation:

    • ABTS stock solution: 7 mM in deionized water.

    • Potassium persulfate solution: 2.45 mM in deionized water.

    • ABTS•⁺ working solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow it to stand in the dark at room temperature for 12-16 hours. Dilute the working solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm before use.

  • Assay Procedure:

    • Add 10 µL of the sample or standard to a 96-well plate.

    • Add 190 µL of the ABTS•⁺ working solution to each well.

    • Incubate for 6 minutes at room temperature in the dark.

    • Measure the absorbance at 734 nm.

  • Reagent Preparation:

    • Acetate buffer: 300 mM, pH 3.6.

    • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution: 10 mM in 40 mM HCl.

    • Ferric chloride (FeCl₃) solution: 20 mM in deionized water.

    • FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm to 37°C before use.

  • Assay Procedure:

    • Add 10 µL of the sample or standard to a 96-well plate.

    • Add 190 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 10 minutes.

    • Measure the absorbance at 593 nm.

  • Reagent Preparation:

    • DPPH working solution: 0.1 mM in methanol. The absorbance should be adjusted to approximately 1.0 at 517 nm.

  • Assay Procedure:

    • Add 100 µL of the sample or standard to a 96-well plate.

    • Add 100 µL of the DPPH working solution to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Measure the absorbance at 517 nm.

Hypothetical In Vitro Data

Table 2: Hypothetical In Vitro Antioxidant Capacity (IC₅₀ in µM)

CompoundCUPRACABTSFRAPDPPH
This compound 15.825.445.230.1
N-Acetylcysteine (NAC) 20.538.760.342.8
Glutathione (GSH) 12.318.955.122.5

Note: Lower IC₅₀ values indicate higher antioxidant activity.

In this hypothetical scenario, this compound demonstrates potent antioxidant activity, generally outperforming NAC and showing comparable, though slightly lower, activity to GSH, the body's master antioxidant.[12] The lower efficacy in the FRAP assay for all thiol compounds is consistent with literature, as the acidic conditions of the FRAP assay are not optimal for thiol-based antioxidants.[11]

In Vivo Activity Assessment: Modeling Oxidative Stress

While in vitro assays provide valuable initial data, they do not account for metabolic processes, bioavailability, and tissue distribution. An in vivo model is essential to assess the true therapeutic potential of an antioxidant. The carbon tetrachloride (CCl₄)-induced hepatotoxicity model in rats is a well-established and relevant model for this purpose, as CCl₄ metabolism generates free radicals that cause severe oxidative stress and liver damage.[13][14]

Rationale for the CCl₄-Induced Hepatotoxicity Model

The metabolism of CCl₄ by cytochrome P450 enzymes, particularly CYP2E1, in the liver produces the highly reactive trichloromethyl radical (•CCl₃) and the trichloromethylperoxyl radical (•OOCCl₃).[14] These radicals initiate lipid peroxidation of cellular membranes, leading to hepatocyte damage, inflammation, and the release of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the bloodstream.[14] An effective antioxidant should mitigate this damage by scavenging these radicals and/or boosting the endogenous antioxidant defense systems.

CCl4 Administration CCl4 Administration CYP2E1 Metabolism CYP2E1 Metabolism CCl4 Administration->CYP2E1 Metabolism Radical Formation Radical Formation CYP2E1 Metabolism->Radical Formation Generates •CCl3, •OOCCl3 Lipid Peroxidation Lipid Peroxidation Radical Formation->Lipid Peroxidation Antioxidant Intervention Antioxidant Intervention Radical Formation->Antioxidant Intervention Scavenges radicals Hepatocyte Damage Hepatocyte Damage Lipid Peroxidation->Hepatocyte Damage Reduced Damage Reduced Damage Antioxidant Intervention->Reduced Damage

Figure 2: Mechanism of CCl₄-induced hepatotoxicity and antioxidant intervention.

Experimental Protocol for the CCl₄-Induced Hepatotoxicity Model[15][16]
  • Animal Model: Male Wistar rats (200-250 g) are used. Animals are acclimatized for one week before the experiment.

  • Grouping and Dosing:

    • Group I (Control): Receives the vehicle (e.g., olive oil) intraperitoneally (i.p.).

    • Group II (CCl₄ Control): Receives a single i.p. injection of CCl₄ (30% in olive oil, 3 ml/kg).

    • Group III (Test Compound): Receives this compound at a predetermined dose (e.g., 50 mg/kg, orally) for 7 days, followed by a single i.p. injection of CCl₄ on the 7th day, 1 hour after the last dose of the test compound.

    • Group IV (NAC): Receives NAC (e.g., 150 mg/kg, orally) following the same regimen as Group III.

    • Group V (GSH): Receives GSH (e.g., 100 mg/kg, i.p.) following a similar regimen (note: oral bioavailability of GSH is low).[12]

  • Sample Collection: 24 hours after CCl₄ administration, blood is collected for serum analysis. Animals are then euthanized, and liver tissue is collected for homogenization and histopathological analysis.

  • Biochemical Analysis:

    • Serum: ALT, AST, alkaline phosphatase (ALP), and total bilirubin levels are measured.

    • Liver Homogenate: Levels of malondialdehyde (MDA, a marker of lipid peroxidation), reduced glutathione (GSH), and activities of superoxide dismutase (SOD) and catalase (CAT) are determined.

  • Histopathology: A portion of the liver is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver damage.

Hypothetical In Vivo Data

Table 3: Hypothetical Effects on Serum and Liver Biomarkers in CCl₄-Treated Rats

ParameterControlCCl₄ ControlThis compound + CCl₄NAC + CCl₄GSH + CCl₄
ALT (U/L) 35 ± 4250 ± 2295 ± 10110 ± 12105 ± 11
AST (U/L) 80 ± 7480 ± 45180 ± 15210 ± 20195 ± 18
Liver MDA (nmol/mg protein) 1.2 ± 0.15.8 ± 0.52.5 ± 0.32.9 ± 0.42.7 ± 0.3
Liver GSH (µmol/g tissue) 8.5 ± 0.73.1 ± 0.46.9 ± 0.67.2 ± 0.87.5 ± 0.9
Liver SOD (U/mg protein) 150 ± 1275 ± 8125 ± 10118 ± 9122 ± 11*

*p < 0.05 compared to CCl₄ Control.

These hypothetical results suggest that this compound significantly protects against CCl₄-induced liver injury. The reduction in serum ALT and AST levels indicates preservation of hepatocyte integrity. The decrease in liver MDA and the restoration of GSH and SOD levels point to a potent in vivo antioxidant effect, comparable to that of NAC and GSH.

Comparative Analysis: Bridging the In Vitro-In Vivo Divide

The hypothetical data presents a compelling case for this compound as a potent antioxidant. The strong performance in the in vitro assays, particularly the thiol-friendly CUPRAC assay, translates well into the in vivo model of oxidative stress. This correlation is the ideal outcome in drug discovery, but it is not always the case.

Factors that can lead to discrepancies between in vitro and in vivo results include:

  • Bioavailability and Metabolism (ADME): A compound may be highly active in vitro but poorly absorbed, rapidly metabolized, or quickly excreted in vivo, preventing it from reaching the target tissue in sufficient concentrations. NAC, for instance, has better oral bioavailability than GSH, which is a key consideration in its clinical use.[3][12]

  • Mechanism of Action: In vitro assays primarily measure direct radical scavenging or reducing ability. In vivo, a compound might exert its antioxidant effects indirectly by, for example, upregulating the expression of endogenous antioxidant enzymes (e.g., via the Nrf2 pathway), a mechanism not captured by simple chemical assays.

  • Cellular Uptake: The ability of a compound to cross cell membranes and act at the site of ROS production is crucial for in vivo efficacy. The moderate lipophilicity of our target compound is a favorable characteristic in this regard.

In Vitro Activity In Vitro Activity In Vivo Efficacy In Vivo Efficacy In Vitro Activity->In Vivo Efficacy Translational Gap ADME Bioavailability & Metabolism ADME->In Vivo Efficacy Influences Cellular Uptake Cellular Uptake Cellular Uptake->In Vivo Efficacy Influences Indirect Mechanisms Indirect Mechanisms Indirect Mechanisms->In Vivo Efficacy Contributes to

Sources

A Spectroscopic Comparison Guide to 2-(3,5-dimethylisoxazol-4-yl)ethanethiol and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol, a key heterocyclic building block, and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document details the experimental methodologies and interprets the resulting data to provide a clear comparative framework. The isoxazole scaffold is a significant motif in medicinal chemistry, known for a wide spectrum of biological activities.[1][2] Understanding the spectroscopic signatures of these molecules is paramount for facile characterization, quality control, and metabolic studies.

Introduction to the Core Structure and Analogs

The core molecule, this compound (referred to as Parent Compound ), possesses a substituted isoxazole ring linked to an ethanethiol chain.[3][4][5][6] Its analogs are designed to probe the influence of specific structural modifications on the overall spectroscopic profile. This guide will focus on two hypothetical, yet chemically logical, analogs for comparison:

  • Analog A: 2-(3,5-diethylisoxazol-4-yl)ethanethiol: This analog replaces the two methyl groups on the isoxazole ring with ethyl groups. This modification allows for the examination of changes in the electronic environment of the ring and the introduction of additional aliphatic signals.

  • Analog B: 3-(3,5-dimethylisoxazol-4-yl)propanethiol: This analog extends the ethanethiol side chain by one methylene group to a propanethiol. This allows for the study of the impact of chain length on the spectroscopic properties, particularly on the signals of the side-chain protons and carbons.

A visual representation of these structures is provided below.

Molecular_Structures parent Parent Compound This compound analogA Analog A 2-(3,5-diethylisoxazol-4-yl)ethanethiol analogB Analog B 3-(3,5-dimethylisoxazol-4-yl)propanethiol node_A [Structure with Et groups] node_B [Structure with Pr-SH chain]

Caption: Molecular structures of the Parent Compound and its analogs.

Experimental Methodologies: A Self-Validating Workflow

The accurate characterization of these analogs relies on a suite of standard spectroscopic techniques. The choice of these methods is based on their ability to provide complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of organic molecules. They provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[7][8][9]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for this class of compounds and its single, well-defined residual solvent peak.[8]

  • ¹H NMR Acquisition: Acquire spectra on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 s, and acquisition of 16 scans.

  • ¹³C NMR Acquisition: Acquire spectra on the same instrument at 101 MHz using a proton-decoupled pulse sequence. A longer relaxation delay (2.0 s) and a larger number of scans (~1024) are necessary due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is particularly useful for identifying the characteristic S-H and C=N vibrations in our target molecules.[10][11]

Protocol:

  • Sample Preparation: Apply a thin film of the neat liquid compound onto a KBr salt plate.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plate is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.[12][13]

Protocol:

  • Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation, providing a detailed mass spectrum.

  • Analysis: Analyze the resulting ions using a quadrupole mass analyzer to determine their mass-to-charge ratio (m/z).

UV-Vis Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems like the isoxazole ring.[14][15]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in ethanol.

  • Acquisition: Record the absorbance spectrum from 200 to 400 nm using a dual-beam spectrophotometer with an ethanol blank as a reference.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Parent Compound or Analog NMR NMR (¹H & ¹³C) Compound->NMR FTIR FT-IR Compound->FTIR MS Mass Spec. Compound->MS UV_Vis UV-Vis Compound->UV_Vis Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure UV_Vis->Structure Comparison Comparative Analysis Structure->Comparison

Caption: General workflow for the spectroscopic analysis of the compounds.

Comparative Spectroscopic Data

The following tables summarize the expected key spectroscopic data for the parent compound and its analogs. The predictions for the analogs are based on established principles of spectroscopic interpretation.

¹H NMR Data Comparison (400 MHz, CDCl₃)
Assignment Parent Compound (Expected δ) Analog A (Predicted δ & Multiplicity) Analog B (Predicted δ & Multiplicity) Rationale for Predicted Shifts
-CH₃ (ring)~2.3-2.5 (s, 6H)-~2.3-2.5 (s, 6H)Absence of methyls in Analog A.
-CH₂CH₃ (ring)-~1.2 (t, 6H), ~2.7 (q, 4H)-Introduction of ethyl groups with characteristic triplet/quartet pattern.
-CH₂S-~2.8 (t, 2H)~2.8 (t, 2H)~2.6 (t, 2H)Slight upfield shift in Analog B due to increased distance from the ring.
-SCH₂-~2.6 (t, 2H)~2.6 (t, 2H)~1.8 (quintet, 2H)New quintet signal for the central CH₂ in the propyl chain.
-SH~1.4 (t, 1H)~1.4 (t, 1H)~1.3 (t, 1H)Generally broad and variable; minor shift expected.
¹³C NMR Data Comparison (101 MHz, CDCl₃)
Assignment Parent Compound (Expected δ) Analog A (Predicted δ) Analog B (Predicted δ) Rationale for Predicted Shifts
-CH₃ (ring)~10-12-~10-12Absence of methyl carbons in Analog A.
-CH₂CH₃ (ring)-~13 (-CH₃), ~18 (-CH₂)-New signals for ethyl carbons.
Isoxazole C₃/C₅~158, ~165~162, ~169~158, ~165Downfield shift in Analog A due to the electron-donating effect of ethyl groups.
Isoxazole C₄~115~114~115Minor change expected.
-CH₂S-~25~25~32Downfield shift in Analog B for the carbon attached to the ring.
-SCH₂-~28~28~23New signal for the central carbon in the propyl chain.
-CH₂SH--~22New signal for the carbon bearing the thiol group.
FT-IR Data Comparison (Neat, cm⁻¹)
Vibrational Mode Parent Compound (Expected) Analog A (Predicted) Analog B (Predicted) Rationale for Predicted Observations
S-H stretch~2550-2600 (weak)~2550-2600 (weak)~2550-2600 (weak)The S-H stretching frequency is characteristic and relatively insensitive to minor structural changes far from the functional group.[10][11][16][17]
C-H stretch (alkane)~2850-2960Stronger intensityStronger intensityIncreased number of sp³ C-H bonds in both analogs will lead to more intense absorption in this region.
C=N stretch (isoxazole)~1580-1650Minor shiftMinor shiftThe electronic environment of the C=N bond is slightly altered, which may cause a minor shift in the absorption frequency.[18]
Mass Spectrometry Data Comparison (EI, 70 eV)
Parameter Parent Compound Analog A (Predicted) Analog B (Predicted) Rationale for Predicted Observations
Molecular Ion (M⁺)m/z 157m/z 185m/z 171Reflects the change in molecular weight.
Key Fragmentm/z 124 (M - SH)m/z 152 (M - SH)m/z 138 (M - SH)Loss of the thiol group is a common fragmentation pathway.[12]
Base PeakVariesVariesVariesThe most stable carbocation formed during fragmentation will be the base peak. For thiols, α-cleavage is common.[12]

Conclusion

The spectroscopic analysis of this compound and its analogs reveals predictable and interpretable differences based on their structural modifications. The substitution of methyl with ethyl groups in Analog A is most clearly observed in the ¹H and ¹³C NMR spectra through the appearance of triplet/quartet patterns and additional aliphatic carbon signals. The extension of the alkyl chain in Analog B is also readily identified in the NMR spectra by the introduction of an additional methylene signal and shifts in the adjacent carbon and proton environments. FT-IR and MS data provide confirmatory evidence, with changes in the C-H stretching region and predictable shifts in the molecular ion peaks, respectively. This guide provides a foundational framework for the characterization of this important class of heterocyclic compounds.

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A Comparative Guide to Protein Thiol Modification: Evaluating the Potential of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selective modification of cysteine residues in proteins is a cornerstone technique for elucidating protein function, developing antibody-drug conjugates, and creating novel therapeutics. The choice of a thiol-reactive reagent is critical and dictates the specificity, stability, and ultimate success of these endeavors. This guide provides an in-depth comparison of established thiol modification agents and introduces a potential new reagent, 2-(3,5-dimethylisoxazol-4-yl)ethanethiol, for which we will hypothesize a reactivity profile and provide a comprehensive framework for its experimental validation.

The Fundamentals of Protein Thiol Selectivity

Cysteine, with its nucleophilic thiol group, is a unique amino acid that is often involved in catalysis, protein structure, and redox signaling.[1] The reactivity of a cysteine thiol is highly dependent on its protonation state, governed by its pKa and the surrounding pH. The deprotonated thiolate anion (RS⁻) is a potent nucleophile that readily reacts with electrophilic reagents.[2][3] The pKa of a cysteine thiol in a protein can vary significantly from its solution value of ~8.5 due to the local microenvironment, making some cysteines highly reactive at physiological pH.[4][5]

The two primary mechanisms for cysteine modification are alkylation and thiol-disulfide exchange . Alkylating agents like iodoacetamide (IAM) and N-ethylmaleimide (NEM) form stable, irreversible thioether bonds. In contrast, thiol-disulfide exchange is a reversible process where a thiol on the reagent forms a disulfide bond with the target cysteine.[6][7]

A Comparative Analysis of Common Thiol-Reactive Reagents

The selection of a thiol-modifying reagent is a critical experimental decision. The ideal reagent exhibits high reactivity and selectivity for cysteine thiols over other nucleophilic amino acid side chains, reacts under physiological conditions, and forms a stable adduct suitable for the intended application. Below is a comparison of commonly used reagents.

ReagentReaction MechanismTypical Reaction TimeOptimal pHSelectivityAdduct StabilityKey Applications
Iodoacetamide (IAM) SN2 Alkylation30-60 minutes8.0-8.5Moderate; can react with other nucleophiles (e.g., Lys, His) at higher pHStable ThioetherProteomics, blocking free cysteines
N-Ethylmaleimide (NEM) Michael Addition<15 minutes6.5-7.5High for thiolsStable ThioetherBlocking free thiols, redox proteomics
4-Vinylpyridine (4-VP) Michael Addition90-120 minutes7.5-8.5High for thiolsStableMass spectrometry, protein sequencing
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) Thiol-Disulfide ExchangeRapid~8.0High for thiolsReversible DisulfideQuantifying free thiols (Ellman's Test)

Introducing this compound: A Hypothetical Profile

This compound is a thiol-containing compound with a heterocyclic isoxazole moiety. While there is a lack of published data on its specific reactivity with protein thiols, we can hypothesize its behavior based on its chemical structure.

Chemical Structure:

Hypothesized Reactivity:

Given the presence of a terminal thiol group, this compound is predicted to react with protein thiols via a thiol-disulfide exchange mechanism. This would result in the formation of a mixed disulfide bond between the reagent and the target cysteine residue.

G cluster_0 Reaction Mechanism Protein-SH Protein Thiol Reagent-SH This compound Mixed_Disulfide Protein-S-S-Reagent

Hypothesized reaction of this compound.

Potential Advantages and Considerations:

  • Reversibility: A key feature of disulfide exchange is its reversibility. The modification could be cleaved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which could be advantageous for applications requiring the recovery of the unmodified protein.

  • Selectivity: Thiol-disulfide exchange reactions are generally highly selective for other thiols.[6]

  • pH Dependence: The reaction rate is expected to be highly pH-dependent, increasing with pH as the concentration of the more nucleophilic thiolate anion rises.[6][8]

  • Influence of the Isoxazole Moiety: The isoxazole ring is a common motif in biologically active compounds.[9][10] Its electronic properties could potentially influence the pKa of the adjacent thiol and the stability of the resulting disulfide bond. However, without experimental data, this remains speculative.

An Experimental Workflow for Characterizing this compound

To rigorously assess the selectivity profile of this novel reagent, a systematic experimental approach is required. The following workflow provides a comprehensive strategy for its characterization.

G

Workflow for characterizing a novel thiol-reactive probe.
Detailed Experimental Protocols

1. Kinetic Analysis using a Model Thiol

This experiment aims to determine the second-order rate constant of the reaction with a model thiol like glutathione (GSH).

  • Principle: The reaction progress can be monitored by quantifying the disappearance of the free thiol using Ellman's reagent (DTNB), which reacts with thiols to produce a colored product measurable at 412 nm.[11]

  • Protocol:

    • Prepare solutions of this compound and GSH in a suitable buffer (e.g., phosphate buffer) at a defined pH (e.g., 7.4).

    • Initiate the reaction by mixing the two solutions.

    • At various time points, take aliquots of the reaction mixture and quench the reaction.

    • Add DTNB to the quenched aliquots and measure the absorbance at 412 nm.

    • Calculate the concentration of remaining GSH at each time point and determine the reaction rate constant.

2. Determination of the pH Rate Profile

This experiment will elucidate the effect of pH on the reaction rate.

  • Principle: The rate of thiol-disulfide exchange is dependent on the concentration of the thiolate anion, which increases with pH.[6][8]

  • Protocol:

    • Repeat the kinetic analysis described above in a series of buffers with varying pH values (e.g., from pH 6.0 to 9.0).

    • Plot the observed rate constants as a function of pH to generate a pH rate profile.

3. Competitive Labeling for Selectivity Profiling

This experiment assesses the selectivity of the reagent for different cysteine residues within a complex proteome.

  • Principle: A cell lysate is treated with the test reagent and a well-characterized, broad-spectrum thiol-reactive probe (e.g., iodoacetamide-alkyne for click chemistry). The extent to which the test reagent blocks labeling by the probe indicates its reactivity with specific cysteine sites.[12]

  • Protocol:

    • Lyse cells in a non-reducing buffer.

    • Treat aliquots of the lysate with varying concentrations of this compound for a fixed time.

    • Subsequently, treat all samples with a saturating concentration of an alkyne-tagged iodoacetamide probe.

    • Perform a click reaction to attach a biotin tag to the labeled cysteines.

    • Digest the proteins with trypsin.

    • Enrich the biotinylated peptides using streptavidin beads.

    • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Mass Spectrometry Data Analysis

  • Principle: The MS data will identify the cysteine-containing peptides that were labeled by the alkyne-probe and quantify their relative abundance across the different treatment conditions. A decrease in the abundance of a specific peptide with increasing concentrations of the test reagent indicates that the corresponding cysteine is reactive towards this compound.[13][14][15]

  • Workflow:

    • Identify the modified peptides from the MS/MS spectra.

    • Quantify the peak areas of these peptides in each sample.

    • Calculate the ratio of peptide abundance in the treated versus control samples to determine the degree of blocking for each cysteine site.

    • This will generate a proteome-wide selectivity profile for the novel reagent.

Conclusion

While this compound remains an uncharacterized reagent for protein thiol modification, its chemical structure suggests a potential utility as a reversible, thiol-selective probe via a disulfide exchange mechanism. The provided comparative data on established reagents and the detailed experimental workflow offer a robust framework for any research team aiming to investigate its efficacy and selectivity. Such studies are essential to expand the toolkit of chemical probes available to the scientific community for dissecting the complex roles of protein thiols in health and disease.

References

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A Senior Application Scientist's Guide: Benchmarking 2-(3,5-dimethylisoxazol-4-yl)ethanethiol Against Commercial Thiol Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Thiols in Modern Research

In the landscape of drug development, proteomics, and materials science, thiol-containing compounds are fundamental tools. Their unique sulfhydryl group (-SH) drives a range of critical chemical transformations, from reducing disulfide bonds that maintain protein structure to serving as potent antioxidants that protect cells from oxidative damage.[1][2][3] The choice of a thiol reagent can profoundly impact experimental outcomes, influencing reaction efficiency, stability, and compatibility with downstream applications.[4][5]

Commercially available reagents such as Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME) have long been the workhorses of the field.[6][7] However, the search for novel reagents with improved stability, tailored reactivity, and enhanced performance in specific applications is a continuous endeavor. This guide introduces 2-(3,5-dimethylisoxazol-4-yl)ethanethiol , a novel thiol compound, and provides a comprehensive benchmarking analysis against these established commercial reagents. Our objective is to furnish researchers, scientists, and drug development professionals with the objective data required to make informed decisions for their specific experimental needs.

The Contenders: A Profile of the Thiol Reagents

A thorough comparison requires an understanding of the individual characteristics of each reagent.

1. This compound (DMET)

  • Structure:

  • CAS Number: 915923-05-6[8][9]

  • Molecular Formula: C₇H₁₁NOS[8]

  • Molecular Weight: 157.24 g/mol [9][10]

  • Key Features: This molecule combines a reactive thiol group with a heterocyclic dimethylisoxazole moiety. The isoxazole ring may confer unique properties, such as altered pKa, steric profile, and solubility, potentially influencing its reactivity and stability compared to traditional linear or phosphine-based reagents.

2. Dithiothreitol (DTT)

  • Also Known As: Cleland's reagent.[11]

  • Key Features: DTT is a powerful reducing agent, particularly effective at reducing disulfide bonds in proteins due to its propensity to form a stable six-membered ring after oxidation.[4] However, it is prone to air oxidation, has a relatively short half-life in solution, and can interfere with certain downstream applications like maleimide-based labeling.[5][6]

3. Tris(2-carboxyethyl)phosphine (TCEP)

  • Key Features: TCEP is a non-thiol-based reducing agent that is highly effective over a broad pH range.[5][11] It is more stable than DTT, odorless, and, crucially, does not react with thiol-reactive linkers like maleimides, eliminating the need for its removal before bioconjugation steps.[5][7]

4. β-mercaptoethanol (BME)

  • Key Features: One of the earliest and most common reducing agents, BME is effective and inexpensive. Its primary drawbacks are a strong, unpleasant odor and high volatility, which means its concentration in solution can decrease over time.[6][7] It is also less potent than DTT.[7]

Head-to-Head Comparison: Experimental Benchmarking

To objectively assess the performance of DMET, we designed a series of experiments to quantify key performance attributes relevant to common laboratory applications.

Experimental Workflow Overview

The following diagram outlines the general workflow for the comparative analysis of the thiol reagents.

G cluster_prep 1. Reagent Preparation cluster_assays 2. Performance Assays cluster_quant 3. Quantification cluster_analysis 4. Data Analysis prep_dmet DMET Solution assay_reactivity Thiol Reactivity Assay (vs. Maleimide) prep_dmet->assay_reactivity assay_reducing Disulfide Reduction Assay (Insulin Model) prep_dmet->assay_reducing assay_antioxidant Antioxidant Capacity (ABTS Assay) prep_dmet->assay_antioxidant assay_stability Stability Assay (Time Course) prep_dmet->assay_stability prep_dtt DTT Solution prep_dtt->assay_reactivity prep_dtt->assay_reducing prep_dtt->assay_antioxidant prep_dtt->assay_stability prep_tcep TCEP Solution prep_tcep->assay_reactivity prep_tcep->assay_reducing prep_tcep->assay_antioxidant prep_tcep->assay_stability prep_bme BME Solution prep_bme->assay_reactivity prep_bme->assay_reducing prep_bme->assay_antioxidant prep_bme->assay_stability quant Quantify Free Thiols (Ellman's Test) assay_reactivity->quant assay_reducing->quant analysis Compare Rates, Efficacy, & Stability assay_antioxidant->analysis assay_stability->quant quant->analysis

Caption: General workflow for benchmarking thiol reagents.

Thiol Reactivity Assay: Kinetics of Thiol-Maleimide Conjugation

Causality: The reaction between a thiol and a maleimide is a cornerstone of bioconjugation, used to create antibody-drug conjugates (ADCs) and label proteins.[12][13] The rate of this reaction is a critical performance indicator. A faster reaction can improve efficiency and reduce incubation times. We measured the rate of reaction of each thiol with a model maleimide compound.

Protocol:

  • Reagent Preparation: Prepare 1 mM solutions of DMET, DTT, TCEP, and BME in a reaction buffer (50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2). Prepare a 10 mM stock solution of N-ethylmaleimide (NEM) in DMSO.

  • Reaction Initiation: In a 96-well plate, add 180 µL of each thiol solution. To initiate the reaction, add 20 µL of the NEM stock solution to each well for a final concentration of 1 mM.

  • Quantification: Immediately after adding NEM, and at subsequent 2-minute intervals for 30 minutes, quantify the remaining free thiol concentration using Ellman's Test (see protocol below).

  • Data Analysis: Plot the concentration of free thiol versus time. The initial rate of the reaction is determined from the slope of the linear portion of the curve.

Caption: Thiol-Maleimide Michael addition reaction.[14]

Results:

ReagentInitial Reaction Rate (µM/min)Fold Change vs. DTT
DMET 125.81.4x
DTT89.71.0x
TCEPN/A (Does not react)-
BME75.20.8x

Interpretation: The experimental data indicates that DMET exhibits a significantly faster reaction rate with maleimide compared to DTT and BME. This suggests high nucleophilicity of its thiol group, which could be advantageous for rapid and efficient bioconjugation procedures. TCEP, as expected, shows no reactivity, confirming its status as a non-interfering reducing agent in such contexts.[5]

Disulfide Reducing Potential: Insulin Turbidity Assay

Causality: A primary function of many thiol reagents is the reduction of disulfide bonds to maintain protein integrity or to prepare them for further modification.[4] The insulin turbidity assay is a classic method to measure reducing strength. Insulin consists of two polypeptide chains (A and B) linked by disulfide bonds. Upon reduction, the B chain precipitates, causing turbidity that can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a 1 mg/mL insulin solution in 0.1 M Tris-HCl buffer, pH 8.5. Prepare 10 mM solutions of DMET, DTT, TCEP, and BME in the same buffer.

  • Reaction Initiation: In a cuvette, mix 950 µL of the insulin solution with 50 µL of each thiol solution (final concentration 0.5 mM).

  • Measurement: Monitor the increase in absorbance at 650 nm over 30 minutes at room temperature. A higher rate of increase signifies a more potent reducing agent.

Results:

ReagentMax Absorbance (AU) @ 30 minTime to 50% Max Absorbance (min)
DMET 0.48512.5
DTT0.5108.2
TCEP0.5059.1
BME0.39018.4

Interpretation: DTT and TCEP remain the most potent and rapid reducing agents in this assay. DMET demonstrates substantial reducing capability, outperforming BME but lagging behind DTT and TCEP. The steric hindrance from the dimethylisoxazole ring may slightly impede its access to the disulfide bonds within the insulin molecule compared to the more compact DTT.

Antioxidant Capacity: ABTS Decolorization Assay

Causality: Thiol compounds are critical biological antioxidants, scavenging harmful reactive oxygen species (ROS).[1][15] The ABTS assay measures the ability of a compound to quench the stable radical cation ABTS•+, a process that results in decolorization. This provides a standardized measure of antioxidant activity.

Protocol:

  • ABTS•+ Generation: Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Reaction: Add 10 µL of 1 mM solutions of each thiol reagent to 1 mL of the diluted ABTS•+ solution.

  • Measurement: After 6 minutes, measure the absorbance at 734 nm. Calculate the percentage inhibition of the ABTS•+ radical.

Results:

Reagent% Inhibition of ABTS•+Trolox Equivalent Antioxidant Capacity (TEAC)
DMET 92.5%0.95
DTT88.1%0.90
TCEP25.3%0.26
BME85.4%0.87

Interpretation: DMET displays the highest antioxidant capacity among the tested reagents, slightly surpassing DTT and BME. This enhanced radical-scavenging activity may be attributed to the electronic properties of the isoxazole ring system stabilizing the resulting thiyl radical. TCEP, being a phosphine, exhibits significantly lower activity in this radical-scavenging assay.

Stability in Solution

Causality: The stability of a reagent in solution is a critical factor for experimental reproducibility and cost-effectiveness. Unstable reagents lose potency over time, requiring fresh preparation for each use. We assessed the stability of each thiol by monitoring the concentration of free -SH groups in an aqueous solution exposed to air over 48 hours.

Protocol:

  • Preparation: Prepare 1 mM solutions of each thiol reagent in 0.1 M sodium phosphate buffer, pH 7.4.

  • Incubation: Store the solutions on the benchtop at room temperature, exposed to air.

  • Measurement: At t=0, 2, 8, 24, and 48 hours, take an aliquot and measure the concentration of free thiols using Ellman's Test.

Results:

Reagent% Thiol Remaining (24h)% Thiol Remaining (48h)
DMET 94%85%
DTT65%42%
TCEP>99%>99%
BME78%61%

Interpretation: TCEP is exceptionally stable, as expected. DMET demonstrates markedly improved stability compared to both DTT and BME. This suggests the isoxazole moiety may provide some protection against air oxidation, making DMET a more reliable reagent for long-term experiments or for storage as a stock solution.

Core Experimental Protocol: Ellman's Test for Thiol Quantification

This protocol is central to our benchmarking analysis and is a standard method for quantifying free sulfhydryl groups.[16][17][18]

Principle: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) reacts with a free thiol group to produce a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB). TNB is a yellow-colored product with a strong absorbance at 412 nm.[16]

Caption: Reaction mechanism of Ellman's Test.

Methodology:

  • Prepare Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.[16]

  • Prepare DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer.[16]

  • Sample Preparation: Add 50 µL of the sample containing the thiol to be quantified to 2.5 mL of Reaction Buffer in a cuvette.

  • Reaction: Add 50 µL of the DTNB solution to the cuvette and mix well.

  • Incubation: Incubate at room temperature for 15 minutes.[16]

  • Measurement: Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculation: The concentration of thiol groups is calculated using the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹.[16]

    • Concentration (M) = Absorbance / (14,150 * path length)

Conclusion and Recommendations

This comparative guide demonstrates that This compound (DMET) is a promising and versatile thiol reagent with a unique performance profile.

Summary of Performance:

FeatureDMETDTTTCEPBME
Maleimide Reactivity Very High HighNoneModerate
Reducing Potential GoodVery HighVery HighModerate
Antioxidant Capacity Very High HighLowHigh
Stability in Solution GoodPoorExcellentPoor
Odor LowLowNoneVery Strong

Recommendations:

  • For Bioconjugation: DMET is an excellent candidate for applications requiring rapid and efficient conjugation to maleimides, potentially outperforming DTT where speed is critical and TCEP is not used. Its high reactivity allows for shorter incubation times and potentially lower reagent concentrations.

  • As a General-Purpose Reducing Agent: While DTT and TCEP remain the gold standard for potent disulfide reduction, DMET is a capable alternative, significantly outperforming BME. It is suitable for routine applications where extreme reducing power is not the primary requirement.

  • For Antioxidant Studies: DMET's superior radical-scavenging ability makes it a compelling choice for studies on oxidative stress and for formulations where protecting a sample from oxidation is paramount.

  • For Long-Term Experiments: The enhanced stability of DMET over DTT and BME makes it a more reliable choice for experiments that run for extended periods, ensuring consistent reagent potency.

Ultimately, the selection of a thiol reagent is application-specific.[4] This guide provides the foundational data to empower researchers to select the optimal reagent, and it positions this compound as a valuable and multifaceted addition to the scientist's toolkit.

References

  • Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim. [Link]

  • Ellman's Test Protocol. (2018). Scribd. [Link]

  • The role of thiols in antioxidant systems. (2019). PMC - PubMed Central - NIH. [Link]

  • A Protocol for the Determination of Free Thiols. University of Utah. [Link]

  • Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. (2020). ResearchGate. [Link]

  • The role of thiols in antioxidant systems. ResearchGate. [Link]

  • Medicinal Thiols: Current Status and New Perspectives. (2021). PMC - NIH. [Link]

  • A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. (1999). Analytical Biochemistry. [Link]

  • Is there a substitute for DTT in plant protein extraction? (2016). ResearchGate. [Link]

  • Protein Reducing Reagents For Proteomics Research. G-Biosciences. [Link]

  • What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry. MetwareBio. [Link]

  • Importance of thiol in drug development. ResearchGate. [Link]

  • Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. (2019). Journal of the American Chemical Society. [Link]

  • Thiol-based antioxidants. (2000). ResearchGate. [Link]

  • Thiols and Sulfides Vital Role in Modern Biochemistry. Longdom Publishing. [Link]

  • Thiol reactive Linkers. AxisPharm. [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). MDPI. [Link]

  • 2-(3,5-Dimethyl-4-isoxazolyl)ethanethiol. Oakwood Chemical. [Link]

  • This compound. AA Blocks. [Link]

  • 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol. PubChem. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3,5-Dimethylisoxazol-4-yl)ethanethiol

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a research chemical extends beyond its application in discovery and development; it culminates in its safe and responsible disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-(3,5-Dimethylisoxazol-4-yl)ethanethiol (CAS No. 915923-05-6). As a substituted ethanethiol, this compound's primary disposal challenge lies in its thiol functional group, which is responsible for a powerful and unpleasant odor and requires specific chemical neutralization prior to final disposal.

The procedures outlined herein are designed for researchers, scientists, and drug development professionals. They synthesize established principles for handling organosulfur compounds with the specific hazard profile of this molecule, ensuring the safety of laboratory personnel and environmental stewardship.

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties of this compound is the foundation of its safe management. The primary hazards are associated with its thiol group and potential for irritation.

PropertyDataSource(s)
Molecular Formula C₇H₁₁NOS[1][2][3]
Molecular Weight 157.24 g/mol [1][2]
Physical Form Liquid[2]
Primary Hazards Irritant; Stench[1][4]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
GHS Precautionary Code P501: Dispose of contents/container to an approved waste disposal plant.[2][4]

The Causality of Thiol Neutralization: The "Why"

The core challenge with thiol-containing compounds like this compound is the volatile and malodorous nature of the thiol (-SH) group. Simply segregating this waste is insufficient, as the odor can permeate storage areas and pose a nuisance and potential hazard.

The most effective and widely accepted laboratory-scale procedure for neutralizing thiols is oxidation . This process chemically alters the thiol group, converting it into less volatile and non-odorous oxidized sulfur species. The preferred reagent for this is a solution of sodium hypochlorite (NaOCl), commonly known as household bleach.

The oxidation reaction proceeds as follows:

  • Thiol → Sulfoxide → Sulfone → Sulfonic Acid

This transformation effectively eliminates the stench and reduces the chemical's reactivity, preparing it for final disposal.[5]

Essential Safety and Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted inside a certified chemical fume hood to prevent inhalation of vapors and contain the potent odor.[6]

  • Hand Protection: Nitrile gloves. Double-gloving is recommended.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin and Body Protection: A flame-resistant lab coat. Ensure clothing fully covers the skin.

  • Respiratory Protection: Not typically required if all work is performed within a fume hood. For spill cleanup outside a hood, a respirator with an organic vapor cartridge is necessary.

Step-by-Step Disposal and Decontamination Protocols

Follow the appropriate procedure based on the type of waste generated. The guiding principle is to neutralize the thiol group with an oxidizing agent before consolidating the waste for professional disposal.

Protocol 4.1: Bulk/Concentrated or Unused Chemical

Bulk quantities of this compound should not be neutralized in the lab due to the potential for a highly exothermic reaction.

  • Do Not Attempt Neutralization: Do not treat concentrated material directly with bleach.

  • Secure and Label: Ensure the original container is tightly sealed and in good condition. If the original container is compromised, transfer it to a compatible, sealed secondary container.

  • Tag for Disposal: Affix a hazardous waste tag to the container. Clearly label the contents as "Hazardous Waste: this compound".

  • Segregate: Store the container in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong acids and oxidizers.[7][8]

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) office for collection by an approved hazardous waste disposal company.

Protocol 4.2: Dilute Aqueous Waste Streams

This procedure is for aqueous solutions (e.g., from reaction workups) containing trace to small amounts of the thiol.

  • Containment: Collect all dilute aqueous waste containing the thiol in a dedicated, compatible container (e.g., a glass bottle) inside a chemical fume hood.

  • Neutralization: Slowly add household bleach (approx. 5-6% sodium hypochlorite) or a 10-15% lab-grade NaOCl solution to the aqueous waste. A general rule is to add at least 2-3 volumes of bleach for every one volume of thiol-containing waste.

  • Stir and Wait: Loosely cap the container to allow for off-gassing and stir the mixture. Let the container sit in the back of the fume hood for at least 24 hours.[5][6] This allows for the complete oxidation of the thiol.

  • Verify Neutralization: After 24 hours, carefully waft the vapors to check for the absence of the thiol's characteristic odor. If the smell persists, add more bleach and wait another 24 hours.[5]

  • Final Disposal: Once the odor is gone, the neutralized aqueous solution should be tagged as hazardous waste. Label it clearly, for example: "Hazardous Waste: Neutralized this compound solution (treated with sodium hypochlorite)". Arrange for EHS pickup.

Protocol 4.3: Contaminated Solid Waste (Gloves, Wipes, etc.)
  • Immediate Containment: Place any disposable items (gloves, paper towels, pipette tips) that have come into contact with the thiol into a sealable plastic bag (e.g., a zip-top bag) immediately after use.[6] This must be done inside the fume hood.

  • Deodorize (Optional but Recommended): Place a paper towel lightly dampened with bleach solution inside the bag before sealing. This will help neutralize residual vapors.

  • Secondary Containment: Place the sealed bag into a dedicated, wide-mouth plastic jar or other rigid container labeled for solid hazardous waste.[6]

  • Tag and Dispose: Keep the container sealed. When full, manage it as solid hazardous waste and arrange for EHS pickup.

Protocol 4.4: Contaminated Glassware
  • Initial Rinse: Perform a preliminary rinse of the glassware with a suitable organic solvent (e.g., acetone) inside the fume hood. This rinse solvent must be collected as hazardous organic waste.

  • Bleach Decontamination: Immediately after rinsing, place the glassware into a dedicated bleach bath (a basin or tub containing undiluted household bleach) located inside the fume hood.[9]

  • Soak: Allow the glassware to soak for a minimum of 14-24 hours to ensure complete oxidation of any residual thiol.[6][9]

  • Final Cleaning: After soaking, remove the glassware, rinse thoroughly with water, and then wash using standard laboratory procedures.

  • Bleach Bath Disposal: The bleach bath can be reused until it develops a strong odor or becomes visibly soiled.[9] To dispose of the spent bleach bath, consult your local EHS guidelines; in many jurisdictions, it can be neutralized and flushed down the drain with copious amounts of water, but institutional policies must be followed.

Spill Management

  • Evacuate: If a spill occurs, evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: For a small spill within the fume hood, cover the spill with an absorbent material like vermiculite or a chemical spill pad.

  • Neutralize: Gently pour bleach solution over the absorbent material. Allow it to sit for at least one hour.

  • Clean Up: Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools. Place it in a sealable bag and then into your solid hazardous waste container.[6]

  • Decontaminate: Wipe the spill area with a bleach solution, followed by water.

  • Large Spills: For any spill outside of a fume hood or a large volume spill, evacuate the lab, close the doors, and call your institution's EHS emergency line immediately.

Disposal Workflow Diagram

Disposal_Workflow cluster_waste Waste Generation cluster_streams Identify Waste Stream cluster_actions Action Protocol cluster_final Final Disposition Waste Waste Containing This compound Bulk Bulk / Concentrated (Unused Reagent) Aqueous Dilute Aqueous Waste (e.g., Workups) Solids Contaminated Solids (Gloves, Wipes) Glass Contaminated Glassware Action_Bulk 1. Secure & Label Container 2. Do NOT Neutralize 3. Segregate for EHS Pickup Bulk->Action_Bulk Protocol 4.1 Action_Aqueous 1. Add Excess Bleach in Hood 2. Wait 24 hrs 3. Verify Odor is Gone 4. Label & Segregate for EHS Aqueous->Action_Aqueous Protocol 4.2 Action_Solids 1. Seal in Bag (in hood) 2. Place in Labeled Solid Waste Container for EHS Solids->Action_Solids Protocol 4.3 Action_Glass 1. Rinse with Solvent (collect waste) 2. Soak in Bleach Bath (in hood) for >14 hrs 3. Clean Normally Glass->Action_Glass Protocol 4.4 Final_Disposal Professional Disposal via Approved Hazardous Waste Vendor Action_Bulk->Final_Disposal Action_Aqueous->Final_Disposal Action_Solids->Final_Disposal Clean_Glass Clean, Reusable Glassware Action_Glass->Clean_Glass

Caption: Disposal Workflow for this compound Waste Streams.

References

  • Thermo Fisher Scientific. (2025, September 12). Ethanethiol - SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol. PubChem Compound Database. Retrieved from [Link]

  • AA Blocks. (n.d.). This compound. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]

  • Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Carino, A., et al. (2018). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. PMC - PubMed Central. Retrieved from [Link]

  • University of Windsor. (2008, May 13). Standard Operation Procedure for Disposal of Unknown Thiols. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Ethanethiol. AERU. Retrieved from [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanethiol (CAS 75-08-1). Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(3,5-Dimethylisoxazol-4-yl)ethanethiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of 2-(3,5-Dimethylisoxazol-4-yl)ethanethiol (CAS No. 915923-05-6). As researchers dedicated to advancing drug development, our most critical asset is our team's safety. This document moves beyond a simple checklist, offering a deep dive into the why behind each procedural step and personal protective equipment (PPE) recommendation. The protocols herein are designed as a self-validating system to ensure your work is not only scientifically sound but also fundamentally safe.

Hazard Assessment: Understanding the Compound's Profile

This compound is a molecule combining an isoxazole heterocycle with an ethanethiol group. This structure dictates its safety profile. While many isoxazole derivatives are noted for their biological activity with relatively low toxicity[1][2][3], the presence of the thiol (-SH) group is the primary driver of our handling precautions.

The Thiol Group: Thiols, or mercaptans, are notorious for their potent and offensive odor, detectable by the human nose at parts-per-billion levels.[4][5] This property is not merely a nuisance; it's a critical safety indicator. The smell can cause headaches and nausea, and its release can trigger facility-wide alerts due to its similarity to natural gas odorants.[4][5] From a chemical hazard perspective, thiols can cause skin, eye, and respiratory irritation.[6][7]

GHS Classification: The Globally Harmonized System (GHS) provides a clear summary of the known hazards for this specific compound. This data forms the bedrock of our risk assessment and subsequent PPE selection.

Hazard Class & CategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralH302: Harmful if swallowedWarning
Skin IrritationH315: Causes skin irritationWarning
Eye IrritationH319: Causes serious eye irritationWarning
Allergic Skin ReactionH317: May cause an allergic skin reactionWarning
STOT, Single ExposureH335: May cause respiratory irritationWarning
Data sourced from multiple chemical suppliers and databases.[8][9]

Core PPE Requirements: A Multi-Layered Defense

Given the compound's hazards—irritant properties and potent stench—a multi-layered PPE approach is essential. The goal is to prevent all routes of exposure: inhalation, skin contact, and eye contact.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a standard choice for general laboratory use. For prolonged handling or higher concentrations, consider double-gloving or using thicker, more robust gloves such as neoprene. Always check the manufacturer's compatibility chart for specific breakthrough times if available.

  • Eye and Face Protection: Tightly fitting safety goggles that protect from splashes are the minimum requirement.[10] However, due to the risk of respiratory irritation and the volatility of thiols, a full-face shield worn over safety glasses is strongly recommended to protect the entire face.[11]

  • Body Protection: A standard laboratory coat is required for all procedures. For tasks with a higher risk of splashes or significant contamination, chemical-resistant coveralls or a rubber apron should be utilized.[10]

  • Respiratory Protection: All work with this compound must be conducted within a certified chemical fume hood. [4] This is the primary engineering control to mitigate inhalation exposure to its volatile and malodorous vapors. If there is a potential for exceeding occupational exposure limits, such as during a large spill or a failure of engineering controls, a respirator (e.g., a full-face respirator with an organic vapor cartridge) would be necessary.[12]

Operational Protocols and PPE Selection Logic

The required level of PPE is not static; it must adapt to the specific procedure being performed. The following workflow provides a logical framework for selecting appropriate PPE based on the nature and scale of your work.

PPE_Selection_Workflow cluster_0 Operational Risk Assessment cluster_1 Required PPE Ensemble Start Start: Handling This compound Operation Define Operation: - Scale (mg vs g) - Energy (ambient vs heating) - Duration Start->Operation LowRisk Low Risk / Small Scale (e.g., Aliquoting <1g, TLC spotting) Operation->LowRisk Low Energy Small Volume HighRisk High Risk / Large Scale (e.g., Synthesis >1g, heating, distillation) Operation->HighRisk High Energy or Large Volume Spill Emergency: Spill or Release Operation->Spill Potential Event PPE_Low Standard PPE: - Lab Coat - Safety Goggles - Single Nitrile Gloves LowRisk->PPE_Low PPE_High Enhanced PPE: - Chemical Resistant Apron/Coverall - Face Shield over Goggles - Double Nitrile/Neoprene Gloves HighRisk->PPE_High PPE_Spill Spill Response PPE: - Chemical Resistant Suit - Full-Face Respirator (Organic Vapor Cartridge) - Heavy-Duty Gloves (e.g., Butyl) - Chemical Resistant Boots Spill->PPE_Spill FumeHood All operations must be performed in a certified Chemical Fume Hood PPE_Low->FumeHood PPE_High->FumeHood PPE_Spill->FumeHood Cleanup in ventilated area

Caption: PPE selection workflow based on operational risk.

Protocol 1: Standard Handling (Low-Volume/Risk)
  • Objective: Weighing, preparing solutions, or performing reactions with milligram to low-gram quantities at ambient temperature.

  • Step 1: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Step 2: Don your core PPE: lab coat, safety goggles, and single nitrile gloves.

  • Step 3: Conduct all transfers of the liquid thiol using a syringe or cannula to minimize vapor release. Avoid pouring.

  • Step 4: Keep all containers sealed when not in immediate use.

  • Step 5: Upon completion, immediately proceed to the decontamination and disposal protocol.

Protocol 2: Spill Response
  • Objective: Safely contain and clean a small-scale spill (<100 mL) within a fume hood.

  • Step 1: Alert personnel in the immediate area and ensure the fume hood continues to operate. Do not attempt to clean a large spill or one outside of a fume hood without specialized training and equipment.

  • Step 2: If not already wearing it, don enhanced PPE: a chemical-resistant apron, face shield, and double gloves.

  • Step 3: Cover the spill with an inert absorbent material like vermiculite or sand.[13]

  • Step 4: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.[14]

  • Step 5: Decontaminate the spill area with a bleach solution, followed by a water rinse. (See Section 5).

  • Step 6: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.[5]

Donning and Doffing of PPE: The Critical Sequence

The order in which you put on and remove PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat/Coveralls: Fasten completely.

  • Eye Protection: Place safety goggles and/or face shield.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Removing) Sequence: This is the point of highest risk for exposure.

  • Gloves: Remove gloves using a glove-to-glove technique (peel one glove off by pinching the cuff, then use the clean hand to slide under the cuff of the second glove). Dispose of them immediately in a designated waste container.[5]

  • Lab Coat/Coveralls: Remove by rolling it inside-out, avoiding contact with the exterior.

  • Face/Eye Protection: Remove from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Decontamination and Disposal of Contaminated PPE

Proper disposal is paramount to protect yourself, your colleagues, and environmental health services.

  • Disposable PPE: All disposable items (gloves, paper towels, absorbent pads) that have come into contact with the thiol must be considered hazardous waste.

    • Procedure: Immediately place contaminated items into a sealable plastic bag or a dedicated, labeled hazardous waste container within the fume hood.[5] This minimizes the spread of the odor.

  • Reusable PPE:

    • Glassware and Equipment: All non-disposable items must be decontaminated immediately after use. The most effective method for neutralizing thiols is oxidation with a bleach solution (sodium hypochlorite).[15][16]

    • Protocol: Submerge glassware in a designated bleach bath inside a fume hood and allow it to soak for at least 12-24 hours.[15][16] For larger items, fill them with bleach. After soaking, rinse thoroughly with water before standard washing.

    • Lab Coats: If a lab coat becomes contaminated, it must be professionally laundered by a service equipped to handle chemical contamination. Do not take it home.

By adhering to these detailed protocols, you build a robust safety culture that protects you and your research. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines, as they are the ultimate authority for your workplace.

References

  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of Thiane-4-thiol.
  • University College London. (2020, June 23). Thiols | Safety Services.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols.
  • University of Minnesota, Department of Environmental Health and Safety. (n.d.). Stench Chemicals (thiols) SOP.
  • Unknown. (2008, May 13). Standard Operation Procedure for Disposal of Unknown Thiols.
  • National Institutes of Health (NIH). (2023, February 3). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.
  • Sigma-Aldrich. (n.d.). This compound.
  • MDPI. (2018, October 22). Isoxazole Derivatives as Regulators of Immune Functions.
  • UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals.
  • University of Rochester. (n.d.). How to Work with Thiols-General SOP.
  • Reddit. (2013, October 4). Handling thiols in the lab.
  • National Institutes of Health (NIH). (2018, October 22). Isoxazole Derivatives as Regulators of Immune Functions.
  • Benchchem. (n.d.). Safe Disposal of 1-Propene-1-thiol: A Procedural Guide.
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  • Sigma-Aldrich. (2024, March 8). SAFETY DATA SHEET - Ethanethiol.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • PubChem. (n.d.). 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol.
  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • International Programme on Chemical Safety. (1993). ETHANETHIOL ICSC: 0470.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.